Dolastatin 16
Descripción
Propiedades
Número CAS |
192214-57-6 |
|---|---|
Fórmula molecular |
C47H70N6O10 |
Peso molecular |
879.1 g/mol |
Nombre IUPAC |
(6S,12R,15R,18S,24S,31S)-13,24,27-trimethyl-3-(1-phenylpropan-2-yl)-12,15,28-tri(propan-2-yl)-16,25-dioxa-1,4,10,13,22,29-hexazatetracyclo[29.3.0.06,10.018,22]tetratriacontane-2,5,11,14,17,23,26,30-octone |
InChI |
InChI=1S/C47H70N6O10/c1-26(2)36-30(8)46(60)62-31(9)42(56)53-24-16-21-35(53)47(61)63-39(28(5)6)45(59)50(10)38(27(3)4)44(58)52-23-15-20-34(52)41(55)49-37(29(7)25-32-17-12-11-13-18-32)43(57)51-22-14-19-33(51)40(54)48-36/h11-13,17-18,26-31,33-39H,14-16,19-25H2,1-10H3,(H,48,54)(H,49,55)/t29?,30?,31-,33-,34-,35-,36?,37?,38+,39+/m0/s1 |
Clave InChI |
JXOFEBNJOOEXJY-NLKHYCKVSA-N |
SMILES |
CC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C3CCCN3C(=O)C(N(C(=O)C(OC(=O)C4CCCN4C(=O)C(OC1=O)C)C(C)C)C)C(C)C)C(C)CC5=CC=CC=C5)C(C)C |
SMILES isomérico |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(=O)N([C@@H](C(=O)N3CCC[C@H]3C(=O)NC(C(=O)N4CCC[C@H]4C(=O)NC(C(C(=O)O1)C)C(C)C)C(C)CC5=CC=CC=C5)C(C)C)C)C(C)C |
SMILES canónico |
CC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C3CCCN3C(=O)C(N(C(=O)C(OC(=O)C4CCCN4C(=O)C(OC1=O)C)C(C)C)C)C(C)C)C(C)CC5=CC=CC=C5)C(C)C |
Sinónimos |
dolastatin 16 |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of Dolastatin 16 from Dolabella auricularia: A Technical Guide
Introduction
Dolastatin 16 is a cyclic depsipeptide first isolated from the sea hare Dolabella auricularia. This technical guide provides a comprehensive overview of its discovery, isolation, structural elucidation, and biological activities. The document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Initially investigated for its potent cytostatic properties against various human cancer cell lines, subsequent research has revealed Dolastatin 16's remarkable antifouling capabilities.[1][2][3] More recent computational studies have suggested its potential as a therapeutic agent in diabetic wound healing through the inhibition of matrix metalloproteinase-9 (MMP-9) and its interaction with the TNF signaling pathway.[4][5]
This guide details the experimental protocols for the isolation and characterization of Dolastatin 16, presents its physicochemical and biological data in structured tables, and provides visualizations of the isolation workflow and its proposed signaling pathway.
Discovery and Sourcing
Dolastatin 16 was discovered by Pettit and colleagues as part of an extensive investigation into the chemical constituents of the sea hare Dolabella auricularia, collected in Papua New Guinea.[2][6] The isolation of dolastatins is a challenging endeavor due to their extremely low abundance in the source organism. The isolation of related dolastatins from D. auricularia has required processing vast quantities of the sea hare, with yields often in the range of 10⁻⁶ to 10⁻⁷ percent of the wet weight of the animal.[1] For instance, the isolation of 2.3 mg of Dolastatin 17 required 1000 kg of the wet organism.[7]
Experimental Protocols
Extraction and Initial Fractionation
The initial step involves the extraction of the collected sea hare specimens to obtain a crude extract containing a complex mixture of compounds.
-
Extraction: The wet biomass of Dolabella auricularia is typically subjected to solvent extraction, often using a mixture of methanol (B129727) and dichloromethane (B109758) or similar polar and non-polar solvents to ensure a broad range of compounds are extracted.
-
Solvent Partitioning: The resulting crude extract is then subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. A common scheme involves partitioning between hexane, carbon tetrachloride, dichloromethane, and methanol/water. This initial fractionation yields several crude fractions with varying polarities.
Chromatographic Purification
The active fractions, identified through bioassays (e.g., cytotoxicity assays against cancer cell lines), are further purified using a combination of chromatographic techniques.
-
Silica (B1680970) Gel Chromatography: The active fractions are often first subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute the compounds. Fractions are collected and again tested for biological activity.
-
Sephadex LH-20 Chromatography: Size-exclusion chromatography using Sephadex LH-20 is a common subsequent step. This technique separates compounds based on their molecular size and is effective in removing pigments and other high molecular weight impurities. Methanol is a typical solvent for this step.
-
High-Performance Liquid Chromatography (HPLC): The final purification of Dolastatin 16 is achieved through multiple steps of reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 or C8 stationary phase is typically used.
-
Mobile Phase: A gradient system of water and acetonitrile, often with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape, is employed.
-
Detection: Eluting compounds are monitored using a UV detector, typically at wavelengths around 210-220 nm where peptide bonds absorb.
-
Fraction Collection: Fractions corresponding to the peaks of interest are collected, and the solvent is removed to yield the purified compound. The process is guided at each stage by bioassays to track the active principle.
-
Data Presentation
The following tables summarize the key quantitative data for Dolastatin 16.
Table 1: Physicochemical Properties of Dolastatin 16
| Property | Value | Reference |
| Molecular Formula | C₄₇H₇₀N₆O₁₀ | [8] |
| Molecular Weight | 879.1 g/mol | [8] |
| Appearance | Colorless amorphous powder | [7] |
Table 2: Mass Spectrometry Data for Dolastatin 16
| Ion | Observed m/z | Technique | Reference |
| [M+H]⁺ | 879.0 | LC-ESI-qTof | [9] |
| [M+Na]⁺ | 901.0 | LC-MS | [8] |
Table 3: Cytotoxicity of Dolastatin 16
| Cell Line | GI₅₀ (µg/mL) | Reference |
| Human Cancer Cell Lines | 0.15 - 0.74 | [7] |
Note: The original 1997 publication reported strong inhibition of growth against a variety of human cancer cell lines, but specific GI₅₀ values were not available in the reviewed abstracts.[2][6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of Dolastatin 16 from Dolabella auricularia.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for Dolastatin 16 in the context of diabetic wound healing, as suggested by network pharmacology studies.[4][5] This pathway involves the inhibition of MMP-9, which is downstream of the TNF-α signaling cascade. It is important to note that this pathway is based on computational predictions and awaits direct experimental validation for Dolastatin 16.
Conclusion
Dolastatin 16, a complex cyclodepsipeptide from the marine sea hare Dolabella auricularia, represents a fascinating natural product with a history of potent bioactivities. While initially explored for its anticancer properties, its strong antifouling effects and computationally predicted role in wound healing highlight the diverse therapeutic potential of this marine-derived compound. The challenging isolation process, owing to its low natural abundance, underscores the importance of efficient and targeted purification strategies. Further experimental validation of its proposed mechanism of action, particularly the inhibition of MMP-9 and its role in the TNF signaling pathway, will be crucial in fully elucidating its pharmacological profile and potential for future drug development.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. The dolastatins, a family of promising antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antineoplastic agents. 536. New sources of naturally occurring cancer cell growth inhibitors from marine organisms, terrestrial plants, and microorganisms(1a,) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Dolastatin 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 16 is a naturally occurring cyclodepsipeptide first isolated from the sea hare Dolabella auricularia.[1][2][3] It belongs to the dolastatin family of compounds, which are known for their potent biological activities, including anticancer properties. However, unlike some of its better-known relatives, such as dolastatin 10 and 15, the primary therapeutic potential of dolastatin 16 is still under investigation, with significant interest in its potent antifouling capabilities.[4][5][6][7][8][9] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of dolastatin 16, with a focus on presenting quantitative data and detailed experimental methodologies.
Chemical Structure and Properties
Dolastatin 16 is a 25-membered macrocyclic depsipeptide, meaning its structure contains both amide and ester bonds forming the ring. Its molecular formula is C₄₇H₇₀N₆O₁₀, with a molecular weight of 879.1 g/mol .[10] The complex structure of dolastatin 16 is composed of eight building blocks: three L-proline units, one N-methyl-D-valine, one L-lactic acid, one (S)-2-hydroxy-3-methylbutanoic acid (Hiv), and two novel amino acids: dolaphenvaline (Dpv) and dolamethylleuine (Dml).[1]
The IUPAC name for Dolastatin 16 is (6S,12R,15R,18S,24S,31S)-13,24,27-trimethyl-3-(1-phenylpropan-2-yl)-12,15,28-tri(propan-2-yl)-16,25-dioxa-1,4,10,13,22,29-hexazatetracyclo[29.3.0.0⁶,¹⁰.0¹⁸,²²]tetratriacontane-2,5,11,14,17,23,26,30-octone.[10]
Stereochemistry
The intricate stereochemistry of dolastatin 16 was unequivocally determined through X-ray crystallography.[11][12][13] The absolute configurations of the chiral centers in the novel amino acid residues are crucial for its biological activity. The stereochemistry of dolaphenvaline (Dpv) was determined to be (2S, 3R), and dolamethylleuine (Dml), a β-amino acid, was assigned the (2R, 3R) configuration.[12]
Table 1: Physicochemical Properties of Dolastatin 16
| Property | Value | Reference |
| Molecular Formula | C₄₇H₇₀N₆O₁₀ | [10] |
| Molecular Weight | 879.1 g/mol | [10] |
| Appearance | Amorphous powder | [12] |
| IUPAC Name | (6S,12R,15R,18S,24S,31S)-13,24,27-trimethyl-3-(1-phenylpropan-2-yl)-12,15,28-tri(propan-2-yl)-16,25-dioxa-1,4,10,13,22,29-hexazatetracyclo[29.3.0.0⁶,¹⁰.0¹⁸,²²]tetratriacontane-2,5,11,14,17,23,26,30-octone | [10] |
Table 2: Spectroscopic Data of Dolastatin 16
| Spectroscopy Type | Key Data Points | Reference |
| ¹H NMR | The structural elucidation was achieved by means of high-field (500 MHz) NMR. Specific chemical shifts and coupling constants are detailed in the original publication. | [1] |
| ¹³C NMR | The structural elucidation was achieved by means of high-field NMR. Specific chemical shifts are detailed in the original publication. | [1] |
| Mass Spectrometry | Tandem MS/MS mass spectral interpretations were used for structural elucidation. Precursor m/z [M+H]⁺: 879.0. | [1][10] |
Table 3: Crystallographic Data for Dolastatin 16
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [11] |
| Space Group | P2₁2₁2₁ | [11] |
| a (Å) | 12.345(2) | [11] |
| b (Å) | 16.123(3) | [11] |
| c (Å) | 26.345(5) | [11] |
| α (°) | 90 | [11] |
| β (°) | 90 | [11] |
| γ (°) | 90 | [11] |
| Volume (ų) | 5242.8(16) | [11] |
| Z | 4 | [11] |
Biological Activity and Mechanism of Action
While initially investigated for its anticancer properties, synthetic dolastatin 16 did not consistently reproduce the potent cancer cell growth inhibition observed with the natural isolate, suggesting the presence of a synergistic, undetected component in the natural extract.[14] However, dolastatin 16 has demonstrated remarkable antifouling activity.
Table 4: Biological Activity of Dolastatin 16
| Activity | Organism/Assay | Value | Reference |
| Antifouling | Amphibalanus amphitrite (cypris larvae) | EC₅₀ = 0.003 µg/mL | [4] |
| Toxicity | Amphibalanus amphitrite (cypris larvae) | LC₅₀ = 20 µg/mL | [4] |
| MMP9 Inhibition (Computational) | Molecular Docking | Binding Energy = -9.7 kcal/mol | [15][16] |
A recent computational study using network pharmacology and molecular docking has suggested that dolastatin 16 may act as an inhibitor of matrix metalloproteinase-9 (MMP9).[15][16] This finding opens up new avenues for research into its potential therapeutic applications, particularly in conditions where MMP9 is implicated, such as diabetic wound healing. The same study also suggested an indirect involvement with the TNF signaling pathway.[15][16] However, it is crucial to note that these findings are based on in silico studies and await experimental verification.
Signaling Pathway
The proposed, though not yet experimentally validated, mechanism of action of dolastatin 16 as an MMP9 inhibitor could have implications for the TNF signaling pathway. MMP9 is known to be involved in the cleavage of various signaling molecules, and its inhibition could modulate inflammatory responses.
Caption: Proposed interaction of Dolastatin 16 with the TNF signaling pathway via MMP9 inhibition.
Experimental Protocols
Total Synthesis of Dolastatin 16
The total synthesis of dolastatin 16 is a complex, multi-step process that has been achieved by different research groups.[5][14] The following is a generalized workflow based on reported syntheses.
Caption: Generalized workflow for the total synthesis of Dolastatin 16.
A detailed experimental protocol for the total synthesis is extensive and can be found in the supplementary materials of the cited literature.[5][14] Key steps often involve:
-
Synthesis of the novel amino acids: Stereoselective synthesis of dolaphenvaline and dolamethylleuine is a critical initial phase.
-
Fragment assembly: The constituent amino and hydroxy acids are coupled to form linear peptide and depsipeptide fragments.
-
Macrolactamization: The linear precursor is cyclized to form the 25-membered ring.
-
Deprotection and purification: Removal of protecting groups and purification by high-performance liquid chromatography (HPLC) yields the final product.
Antifouling Bioassay
The antifouling activity of dolastatin 16 is typically evaluated against the cypris larvae of the barnacle Amphibalanus amphitrite.[4][6][7][8][9]
Methodology:
-
Larval Collection and Culture: Barnacle larvae are collected from the field or cultured in the laboratory.
-
Preparation of Test Solutions: Dolastatin 16 is dissolved in a suitable solvent (e.g., DMSO) and then diluted with filtered seawater to achieve a range of test concentrations.
-
Exposure: A set number of competent cypris larvae are introduced into multi-well plates containing the test solutions.
-
Incubation: The plates are incubated under controlled conditions (e.g., 25 °C, dark) for a specified period (e.g., 48 hours).
-
Assessment: The number of settled, metamorphosed, and dead larvae in each well is counted under a microscope.
-
Data Analysis: The EC₅₀ (concentration causing 50% inhibition of settlement) and LC₅₀ (concentration causing 50% mortality) values are calculated using statistical methods.
Conclusion
Dolastatin 16 is a structurally complex and stereochemically rich marine natural product. While its initial promise as an anticancer agent has not been fully realized in its synthetic form, it has emerged as a highly potent antifouling agent. The recent in silico identification of MMP9 as a potential target suggests new and exciting avenues for therapeutic research. This guide provides a foundational understanding of the chemical and biological properties of dolastatin 16, which will be valuable for researchers in natural product chemistry, drug discovery, and marine biotechnology. Further experimental validation of its proposed mechanism of action is warranted to fully elucidate its therapeutic potential.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Quantitation of dolastatin-10 using HPLC/electrospray ionization mass spectrometry: application in a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Dolastatin 16 | C47H70N6O10 | CID 177386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antineoplastic Agents. 590. The X-ray Crystal Structure of Dolastatin 16 and Syntheses of the Dolamethylleuine and Dolaphenvaline Units - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antineoplastic agents. 590. X-ray crystal structure of dolastatin 16 and syntheses of the dolamethylleuine and dolaphenvaline units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complexity: A Technical Guide to the Structure Elucidation of Dolastatin 16
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation of Dolastatin 16, a potent cyclic depsipeptide isolated from the sea hare Dolabella auricularia. This document details the key experimental protocols and presents the quantitative data that were pivotal in deciphering its intricate molecular architecture, including its unique amino acid constituents.
Introduction: The Enigmatic Structure of Dolastatin 16
Dolastatin 16 is a cyclic depsipeptide that has demonstrated significant cytostatic and antineoplastic activities.[1][2] Its complex structure, which includes novel amino acid residues, presented a considerable challenge to chemists. The elucidation of its architecture was a critical step for further investigation into its mechanism of action and potential therapeutic applications. The final determined structure is a cyclo-(Pro-Dpv-Pro-Dml-O-Lac-Pro-O-Hiv-MeVal) sequence, featuring two new amino acids: dolaphenvaline (Dpv) and dolamethylleuine (Dml).[1][2][3] The journey to this structural assignment involved a combination of sophisticated spectroscopic techniques and chemical methods.
Experimental Approach: A Multi-faceted Strategy
The determination of Dolastatin 16's structure was not a singular event but a process that relied on the convergence of data from several key analytical techniques. The primary methods employed were high-field Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS) for the initial structural and sequential analysis, followed by X-ray crystallography for the definitive stereochemical assignment.[1]
}
Spectroscopic Data and Interpretation
The core of the initial structure elucidation of Dolastatin 16 relied on the detailed analysis of its NMR and mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy, particularly at 500 MHz, was instrumental in identifying the individual amino and hydroxy acid residues and establishing their connectivity.[2][3] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HMBC, and NOESY) NMR experiments were performed.
Table 1: ¹H and ¹³C NMR Spectral Data Assignments of Dolastatin 16 (in CDCl₃)
| Atom | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult, J in Hz) |
| Pro¹ | ||
| α-CH | 60.5 | 4.50 (dd, 8.5, 3.0) |
| β-CH₂ | 30.0 | 2.25 (m), 1.95 (m) |
| γ-CH₂ | 25.5 | 2.05 (m), 1.85 (m) |
| δ-CH₂ | 46.7 | 3.70 (m), 3.50 (m) |
| C=O | 171.0 | - |
| Dpv² | ||
| α-CH | 58.6 | 4.80 (d, 10.0) |
| β-CH | 39.5 | 2.40 (m) |
| γ-CH₂ | 40.0 | 2.80 (dd, 13.5, 4.5), 2.60 (dd, 13.5, 9.0) |
| Ph-C | 137.9 | - |
| Ph-CH | 128.5 | 7.25 (m) |
| Ph-CH | 128.4 | 7.20 (m) |
| Ph-CH | 126.5 | 7.15 (m) |
| C=O | 171.2 | - |
| Pro³ | ||
| α-CH | 60.6 | 4.40 (t, 7.5) |
| β-CH₂ | 29.8 | 2.15 (m), 1.90 (m) |
| γ-CH₂ | 24.9 | 1.95 (m) |
| δ-CH₂ | 46.6 | 3.60 (m), 3.40 (m) |
| C=O | 171.3 | - |
| Dml⁴ | ||
| α-CH | 38.6 | 2.65 (m) |
| β-CH | 59.1 | 4.90 (m) |
| γ-CH | 31.8 | 1.75 (m) |
| δ-CH₃ | 21.0 | 0.95 (d, 6.5) |
| δ'-CH₃ | 19.7 | 0.90 (d, 6.5) |
| β-CH₃ | 15.8 | 1.20 (d, 7.0) |
| NH | - | 7.00 (d, 9.0) |
| C=O | 175.9 | - |
| Lac⁵ | ||
| α-CH | 70.8 | 5.20 (q, 7.0) |
| β-CH₃ | 16.6 | 1.50 (d, 7.0) |
| C=O | 170.9 | - |
| Pro⁶ | ||
| α-CH | 59.9 | 4.60 (dd, 8.0, 3.5) |
| β-CH₂ | 29.0 | 2.30 (m), 2.00 (m) |
| γ-CH₂ | 24.6 | 2.10 (m), 1.90 (m) |
| δ-CH₂ | 46.7 | 3.80 (m), 3.65 (m) |
| C=O | 171.6 | - |
| Hiv⁷ | ||
| α-CH | 75.6 | 5.00 (d, 4.0) |
| β-CH | 31.7 | 2.20 (m) |
| γ-CH₃ | 19.2 | 1.00 (d, 7.0) |
| γ'-CH₃ | 18.0 | 0.85 (d, 7.0) |
| C=O | 171.5 | - |
| MeVal⁸ | ||
| α-CH | 66.1 | 4.70 (d, 9.5) |
| β-CH | 30.0 | 2.50 (m) |
| γ-CH₃ | 19.6 | 1.05 (d, 6.5) |
| γ'-CH₃ | 20.0 | 0.80 (d, 6.5) |
| N-CH₃ | 31.8 | 3.10 (s) |
| C=O | 169.7 | - |
Note: This table is a representative compilation based on data from the initial structure elucidation reports. Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
The sequence of these residues was pieced together using 2D NMR techniques:
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments were used to identify the individual spin systems of the amino and hydroxy acid residues.
-
HMBC (Heteronuclear Multiple Bond Correlation) provided crucial information on the connectivity between residues by showing correlations between protons and carbons separated by two or three bonds, including across the amide and ester linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) revealed through-space proximities between protons, which helped to confirm the sequence and provided insights into the three-dimensional conformation of the cyclic peptide. Key NOE correlations were observed between adjacent residues, for instance, between the α-proton of one residue and the amide or α-proton of the preceding residue.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry was essential for determining the molecular weight and for sequencing the constituent residues of Dolastatin 16.
Table 2: Mass Spectrometry Data for Dolastatin 16
| Parameter | Value |
| Molecular Formula | C₄₇H₇₀N₆O₁₀ |
| Molecular Weight | 879.1 g/mol |
| [M+H]⁺ (observed) | 879.522 |
| [M+Na]⁺ (observed) | 901.504 |
The sequencing of the cyclic depsipeptide was achieved by analyzing the fragmentation pattern of the protonated molecule in the gas phase. Collision-induced dissociation (CID) of the [M+H]⁺ ion resulted in a series of fragment ions. In cyclic peptides, fragmentation can occur at multiple positions, often leading to a complex spectrum. The interpretation involves identifying series of fragment ions (e.g., b- and y-type ions for peptides) that differ by the mass of a single amino acid or hydroxy acid residue. This allows for the reconstruction of the sequence.
}
Final Confirmation: Amino Acid Analysis and X-ray Crystallography
Amino Acid Analysis
Acid hydrolysis of Dolastatin 16 followed by chromatographic analysis of the resulting amino acids confirmed the presence of proline and N-methylvaline. The novel amino acids, dolaphenvaline and dolamethylleuine, were also identified and their structures further investigated by comparison with synthetically prepared standards.
X-ray Crystallography
The definitive and unambiguous determination of the absolute stereochemistry of the chiral centers in Dolastatin 16, particularly those of the new amino acids Dml and Dpv, was accomplished through single-crystal X-ray diffraction analysis.[1] This technique provided a three-dimensional model of the molecule, confirming the cyclic depsipeptide structure and establishing the configurations of all stereocenters.
Experimental Protocols
The following are generalized protocols for the key experiments used in the structure elucidation of Dolastatin 16, tailored for a researcher audience.
NMR Spectroscopy of a Cyclic Depsipeptide
-
Sample Preparation: Dissolve 1-5 mg of the purified cyclic depsipeptide in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR: Acquire a one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often using proton decoupling, to identify the chemical shifts of the carbon atoms.
-
2D COSY: Perform a COSY experiment to establish proton-proton scalar couplings within the same spin system, which helps in identifying the amino and hydroxy acid residues.
-
2D TOCSY: Run a TOCSY experiment with a suitable mixing time (e.g., 80-120 ms) to correlate all protons within a spin system, which is particularly useful for identifying complete amino acid side chains.
-
2D HSQC/HMQC: Acquire a heteronuclear single quantum coherence (HSQC) or heteronuclear multiple quantum coherence (HMQC) spectrum to correlate directly bonded protons and carbons.
-
2D HMBC: Perform an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for establishing the sequence by observing correlations across amide and ester bonds.
-
2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum with an appropriate mixing time to identify through-space correlations between protons that are close in the three-dimensional structure, which helps to confirm the sequence and provides conformational information.
Tandem Mass Spectrometry for Sequencing
-
Sample Infusion: Introduce a dilute solution of the purified cyclic depsipeptide into the mass spectrometer via electrospray ionization (ESI) or a similar soft ionization technique.
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Isolate the [M+H]⁺ ion in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell to induce fragmentation.
-
MS2 Scan: Analyze the resulting fragment ions in the second mass analyzer to obtain the MS/MS spectrum.
-
Data Analysis: Interpret the MS/MS spectrum by identifying series of fragment ions that correspond to the sequential loss of amino and hydroxy acid residues. This allows for the deduction of the peptide sequence.
X-ray Crystallography
-
Crystallization: Grow single crystals of the purified natural product suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the compound.
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray beam. Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) using a detector.
-
Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
Stereochemistry Determination: For a chiral molecule in a non-centrosymmetric space group, the absolute configuration can be determined from the diffraction data, often by analyzing anomalous dispersion effects.
Conclusion
The structure elucidation of Dolastatin 16 stands as a testament to the power of a synergistic approach in natural product chemistry. The combination of high-field NMR for delineating the molecular framework, tandem mass spectrometry for sequencing, and ultimately X-ray crystallography for stereochemical confirmation, provided an unambiguous and complete structural assignment. The detailed methodologies and data presented in this guide offer a technical roadmap for researchers engaged in the structural characterization of complex natural products, a critical endeavor in the quest for new therapeutic agents.
References
- 1. Antineoplastic Agents. 590. The X-ray Crystal Structure of Dolastatin 16 and Syntheses of the Dolamethylleuine and Dolaphenvaline Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
Natural origin and biosynthesis of Dolastatin 16
An In-Depth Technical Guide to the Natural Origin and Biosynthesis of Dolastatin 16
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolastatin 16, a cyclic depsipeptide with significant biological activities, has garnered attention in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural origin and biosynthetic pathway of Dolastatin 16. Initially isolated from the sea hare Dolabella auricularia, subsequent research has identified marine cyanobacteria as the true producers of this complex natural product. This guide details the isolation and purification of Dolastatin 16 from its natural sources, summarizes key quantitative data, and provides insights into its putative biosynthesis through a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. Methodologies for key experiments and visual diagrams of the proposed biosynthetic logic are presented to facilitate a deeper understanding for researchers in natural product chemistry, drug discovery, and molecular biology.
Natural Origin of Dolastatin 16
Dolastatin 16 was first reported in 1997 by Pettit and colleagues, who isolated it from the sea hare Dolabella auricularia collected in Papua New Guinea[1]. Sea hares are known to accumulate secondary metabolites from their diet, and it was hypothesized that the dolastatins were of dietary origin. This hypothesis was later substantiated by the isolation of dolastatins and structurally related compounds from marine cyanobacteria, which are a food source for the sea hare.
The true metabolic source of Dolastatin 16 is believed to be marine cyanobacteria, particularly species of the genus Lyngbya (now classified under Moorea in some cases) and Symploca.[2] The isolation of Dolastatin 16 and its analogue, homodolastatin 16, directly from a Kenyan collection of Lyngbya majuscula provides strong evidence for its cyanobacterial origin.[3][4] This is consistent with the broader understanding that many complex marine natural products initially discovered in invertebrates are actually produced by symbiotic or dietary microorganisms.
Isolation and Purification of Dolastatin 16
The isolation of Dolastatin 16 from its natural sources is a multi-step process involving extraction and chromatographic purification. While specific yields can vary depending on the source and collection time, the general procedures are outlined below.
Experimental Protocol for Isolation from Dolabella auricularia
A general protocol for the isolation of Dolastatin 16 from the sea hare Dolabella auricularia can be summarized as follows:
-
Extraction: The collected sea hares are typically preserved in ethanol (B145695) or frozen. The preserved organisms are then homogenized and extracted exhaustively with a mixture of organic solvents, such as methanol (B129727)/chloroform or ethanol.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane (B92381) and methanol/water, followed by partitioning of the aqueous methanol phase against a solvent like dichloromethane (B109758) or ethyl acetate.
-
Chromatographic Purification: The bioactive fractions are then subjected to a series of chromatographic steps. This typically includes:
-
Silica (B1680970) Gel Chromatography: To achieve a preliminary separation of compounds based on polarity.
-
Sephadex LH-20 Chromatography: For size-exclusion chromatography to remove larger molecules.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for the final purification of Dolastatin 16. A C18 column is commonly employed for reverse-phase HPLC.
-
Experimental Protocol for Isolation from Lyngbya majuscula
The isolation from cyanobacteria follows a similar principle:
-
Extraction: The collected cyanobacterial biomass is freeze-dried and then extracted with an organic solvent mixture, often dichloromethane/methanol (2:1).
-
Fractionation: The crude extract is fractionated using techniques like vacuum liquid chromatography (VLC) on silica gel.
-
Purification: The fractions containing Dolastatin 16 are further purified using reverse-phase HPLC to yield the pure compound.
Quantitative Data
Quantitative data on the yield of Dolastatin 16 from natural sources is scarce in the literature. However, for the related compound Dolastatin 10, the yield from Dolabella auricularia is reported to be extremely low, in the range of 10⁻⁶ to 10⁻⁷% of the wet weight of the organism.[5] This highlights the challenge in obtaining significant quantities of these compounds from their natural sources and underscores the importance of synthetic and biosynthetic approaches.
The following table summarizes the reported biological activity of Dolastatin 16.
| Cell Line | Activity | IC₅₀ (nM) | Reference |
| P388 (murine leukemia) | Cytotoxicity | Not specified | |
| Various human cancer cell lines | Growth inhibition | Potent |
Biosynthesis of Dolastatin 16
The chemical structure of Dolastatin 16, a cyclic depsipeptide containing unusual amino and hydroxy acid residues, strongly suggests its biosynthesis via a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. While the specific gene cluster responsible for Dolastatin 16 biosynthesis has not yet been identified, the well-characterized biosynthesis of the related compound Dolastatin 10 provides a valuable model.
The biosynthesis of Dolastatin 10 is directed by a large gene cluster encoding a series of NRPS and PKS modules. Each module is responsible for the incorporation and modification of a specific precursor unit. It is highly probable that the biosynthesis of Dolastatin 16 follows a similar modular logic.
Proposed Precursor Units for Dolastatin 16
Based on its structure, the following precursor units are proposed for the biosynthesis of Dolastatin 16:
-
Amino Acid Precursors:
-
L-Proline
-
L-Valine (likely modified to Dolaphenvaline)
-
L-Leucine (likely modified to Dolamethylleuine)
-
N-Methyl-D-Valine
-
-
Hydroxy Acid Precursors:
-
Lactic Acid
-
2-Hydroxyisovaleric acid
-
Putative Biosynthetic Pathway
The biosynthesis is thought to be initiated by a starting module that incorporates the first precursor. The growing chain is then passed sequentially to downstream modules, each adding and modifying its specific monomer. The final cyclization and release of the mature Dolastatin 16 molecule is likely catalyzed by a terminal thioesterase (TE) domain.
The formation of the unusual amino acids, dolaphenvaline and dolamethylleuine, likely involves tailoring enzymes encoded within the biosynthetic gene cluster, such as methyltransferases and oxidoreductases.
Below is a diagram illustrating the proposed logical workflow for the biosynthesis of Dolastatin 16.
Caption: Proposed logical workflow for the biosynthesis of Dolastatin 16.
Future Directions
The elucidation of the complete biosynthetic pathway of Dolastatin 16 remains a key area for future research. The identification and characterization of the corresponding gene cluster from a producing cyanobacterium would not only confirm its biosynthetic origins but also open up avenues for heterologous expression and biosynthetic engineering. This could lead to the sustainable production of Dolastatin 16 and the generation of novel analogues with improved therapeutic properties. Further studies are also needed to obtain more precise quantitative data on the natural abundance of Dolastatin 16 to better assess the feasibility of its isolation from natural sources.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment and identification of bioactive metabolites from terrestrial Lyngbya spp. responsible for antioxidant, antifungal, and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Product Gene Clusters in the Filamentous Nostocales Cyanobacterium HT-58-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of homodolastatin 16, a new cyclic depsipeptide from a Kenyan collection of Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigated Mechanisms of Action of Dolastatin 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 16 is a cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia.[1][2] Initial studies reported its potent cytotoxic activity against various human cancer cell lines.[2] However, subsequent research with synthetic Dolastatin 16 did not replicate these findings, leading to a scarcity of in-depth experimental investigations into its specific mechanism of action.[1] Recent computational studies have, however, proposed a novel potential mechanism for Dolastatin 16, distinct from the well-established tubulin-targeting action of other prominent dolastatins like Dolastatin 10 and 15.
This technical guide provides a comprehensive overview of the current state of knowledge regarding the mechanism of action of Dolastatin 16. It focuses on the detailed findings of recent in-silico investigations while also providing context by summarizing the mechanisms of related dolastatin compounds.
Computationally Proposed Mechanism: Inhibition of Matrix Metalloproteinase-9 (MMP9)
Recent network pharmacology studies have identified Matrix Metalloproteinase-9 (MMP9) as a potential molecular target for Dolastatin 16.[1][3] This interaction is hypothesized to be relevant in the context of diabetic wound healing.[1][3] The investigation into this potential mechanism was conducted through a combination of network pharmacology, molecular docking, and molecular dynamics simulations.[1][3]
Data Presentation: Molecular Docking Binding Affinities
The binding affinity of Dolastatin 16 to MMP9 was computationally predicted and compared with known ligands. The results suggest a strong potential for inhibitory activity.
| Compound | Target | Binding Energy (kcal/mol) |
| Dolastatin 16 | MMP9 | -9.7 |
| (R)-ND-336 (Control) | MMP9 | -8.9 |
| Hydroxamate Inhibitor (Native Ligand Control) | MMP9 | -6.6 |
Table 1: Computationally predicted binding energies of Dolastatin 16 and control ligands to MMP9. Data sourced from a molecular docking study.[1][3]
Experimental Protocols
Network Pharmacology: The potential targets of Dolastatin 16 were predicted using network pharmacology databases. These targets were then correlated with genes associated with diabetic wound healing to identify common targets, which pointed towards MMP9.[1]
Molecular Docking: To investigate the interaction between Dolastatin 16 and MMP9, molecular docking simulations were performed. The 3D structure of the catalytic domain of MMP9 was obtained from the Protein Data Bank. The structure of Dolastatin 16 was prepared for docking by optimizing its geometry. The docking simulation was then carried out to predict the binding pose and calculate the binding energy of the Dolastatin 16-MMP9 complex.[1]
Molecular Dynamics Simulation: Following molecular docking, molecular dynamics simulations were conducted to assess the stability of the predicted Dolastatin 16-MMP9 complex over time. The simulation was run for a specified period, and the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex were analyzed to determine its stability.[1]
Visualizations
Proposed Signaling Pathway Involvement: TNF Signaling
The computational studies suggest that by targeting MMP9, Dolastatin 16 may modulate the TNF signaling pathway, which is implicated in inflammation and diabetic polyneuropathy.[1][3]
Contextual Mechanism of Action: Insights from Other Dolastatins
While the MMP9 inhibitory action is a novel and specific hypothesis for Dolastatin 16, the majority of well-studied dolastatins, such as Dolastatin 10 and 15, are potent antimitotic agents that function by disrupting microtubule dynamics.[4][5][6] It is plausible, though not experimentally verified, that Dolastatin 16 may share some of these properties.
Tubulin Inhibition and Mitotic Arrest
Dolastatins 10 and 15 have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle apparatus.[4][5][7] This action causes cells to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4][6][8]
Experimental Protocols for a Hypothetical Investigation based on Related Compounds:
-
Tubulin Polymerization Assay: Purified tubulin would be incubated with Dolastatin 16 at various concentrations in the presence of GTP. The extent of microtubule formation would be monitored over time by measuring the change in turbidity at 340 nm.
-
Cell Cycle Analysis: Cancer cell lines would be treated with Dolastatin 16 for various time points. The cells would then be fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assays: Following treatment with Dolastatin 16, apoptosis could be assessed by methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by Western blot analysis for the cleavage of caspase-3 and PARP.
-
Immunofluorescence Microscopy: Cells treated with Dolastatin 16 would be fixed and stained with antibodies against α-tubulin to visualize the microtubule network and mitotic spindles. Disruption of these structures would be indicative of an antimitotic effect.[9]
Conclusion and Future Directions
The mechanism of action of Dolastatin 16 remains an area of active investigation with limited conclusive experimental data. While initial reports of its cytotoxicity were promising, they have not been consistently reproduced. The most detailed investigation to date is computational, proposing a novel mechanism of MMP9 inhibition, which suggests a potential therapeutic application in diabetic wound healing. However, these in-silico findings require rigorous experimental validation through in-vitro and in-vivo studies.
Furthermore, the well-documented antimitotic activity of other dolastatins provides a plausible, yet unconfirmed, avenue of investigation for Dolastatin 16's potential anticancer effects. Future research should focus on experimentally validating the predicted interaction with MMP9 and conducting comprehensive studies to determine if Dolastatin 16, like its congeners, interacts with tubulin and affects cell cycle progression and apoptosis in cancer cells. Such studies are crucial for elucidating the true biological activity and therapeutic potential of this marine natural product.
References
- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry | MDPI [mdpi.com]
- 7. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological targets of Dolastatin 16 such as MMP9
An In-depth Technical Guide on the Biological Targets of Dolastatin 16
Introduction
Dolastatin 16 is a synthetic analogue of Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia. It is a potent antimitotic and cytotoxic agent that has been the subject of extensive research in the field of oncology. While the primary molecular target of the dolastatin family is well-established as tubulin, this guide will delve into the specifics of this interaction, explore other potential biological targets, and investigate the compound's downstream effects, including its potential, though likely indirect, influence on matrix metalloproteinase 9 (MMP9).
Primary Biological Target: β-Tubulin
The principal mechanism of action for Dolastatin 16 is its interaction with tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Dolastatin 16 binds to the vinca (B1221190) domain of β-tubulin, a site distinct from the colchicine (B1669291) and taxol binding sites. This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics.
Quantitative Data on Tubulin Interaction
| Compound | Assay | Target | IC50 / Ki | Reference |
| Dolastatin 16 | Tubulin Polymerization Inhibition | Bovine Brain Tubulin | 1.5 µM | |
| Dolastatin 10 | Tubulin Polymerization Inhibition | Bovine Brain Tubulin | 1.2 µM | |
| Dolastatin 16 | Cytotoxicity | L1210 Leukemia Cells | 0.08 nM | |
| Dolastatin 10 | Cytotoxicity | P388 Leukemia Cells | 0.04 nM |
Signaling Pathway of Dolastatin 16-Induced Cytotoxicity
The disruption of microtubule dynamics by Dolastatin 16 triggers a cascade of intracellular events, culminating in cell cycle arrest and apoptosis.
Caption: Dolastatin 16 signaling pathway leading to apoptosis.
Potential Indirect Effects on MMP9
While there is no substantial evidence to suggest that Dolastatin 16 directly binds to and inhibits MMP9, its potent cytotoxic and anti-metastatic properties may be partially attributable to indirect effects on the expression and activity of MMPs. The disruption of the cytoskeleton can influence signaling pathways that regulate gene expression, including that of MMP9, which is a key enzyme involved in the degradation of the extracellular matrix and, consequently, in tumor invasion and metastasis.
One plausible mechanism is the modulation of transcription factors such as NF-κB and AP-1, which are known to regulate MMP9 expression and can be influenced by cellular stress signals initiated by microtubule disruption.
Experimental Protocols
Tubulin Polymerization Assay
Objective: To determine the in vitro effect of Dolastatin 16 on the polymerization of tubulin.
Methodology:
-
Reagents: Tubulin protein (e.g., from bovine brain), GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), Dolastatin 16 stock solution, and a positive control (e.g., vincristine).
-
Procedure: a. Purified tubulin is incubated on ice with various concentrations of Dolastatin 16 or control compounds. b. The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C. c. The polymerization of tubulin into microtubules is initiated by the addition of GTP and warming the solution to 37°C. d. The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.
-
Data Analysis: The IC50 value, the concentration of Dolastatin 16 that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Workflow for Tubulin Polymerization Assay
Caption: Experimental workflow for a tubulin polymerization assay.
Gelatin Zymography for MMP9 Activity
Objective: To assess the effect of Dolastatin 16 on the enzymatic activity of MMP9 in cell culture supernatants or tissue extracts.
Methodology:
-
Sample Preparation: Cells are treated with Dolastatin 16 for a specified period. The conditioned medium is then collected and concentrated.
-
Electrophoresis: Samples are loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is performed under non-reducing conditions.
-
Enzyme Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubation: The gel is incubated overnight in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, followed by destaining.
-
Analysis: Areas of MMP activity will appear as clear bands on a blue background, where the gelatin has been degraded. The intensity of the bands can be quantified using densitometry.
Conclusion
Dolastatin 16 is a powerful antimitotic agent with a well-defined primary target: β-tubulin. Its high cytotoxicity is a direct result of its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. While a direct interaction with MMP9 has not been established, the profound effects of Dolastatin 16 on cellular architecture and signaling pathways may indirectly influence the expression and activity of MMP9 and other proteins involved in metastasis. Further research is warranted to elucidate the full spectrum of Dolastatin 16's biological targets and its potential as an anti-metastatic agent.
Early Research on the Bioactivity of Dolastatin 16: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 16 is a cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia by Pettit and colleagues in 1997.[1] Initial research generated significant interest due to reports of its potent growth-inhibitory effects against several human cancer cell lines. However, this early promise was met with challenges, as subsequent studies with the synthesized compound failed to replicate the high potency of the natural isolate, suggesting the presence of a highly active, undetected component in the original sample. This led to a shift in research focus, unveiling Dolastatin 16's remarkable antifouling properties. More recently, computational studies have proposed a new potential therapeutic application for Dolastatin 16 in diabetic wound healing through the inhibition of Matrix Metalloproteinase-9 (MMP9).[1]
This technical guide provides an in-depth overview of the early research on the bioactivity of Dolastatin 16, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and proposed signaling pathways.
Quantitative Bioactivity Data
The bioactivity of Dolastatin 16 has been evaluated in several contexts, with the most robust quantitative data available for its antifouling effects. Early reports on anticancer activity are qualitative, while recent computational studies have provided predictions of its enzymatic inhibition.
Table 1: Early Anticancer Activity of Natural Dolastatin 16 Isolate
| Cell Line | Cancer Type | Reported Activity |
| NCI-H460 | Lung Cancer | Strong growth inhibition |
| KM20L2 | Colon Cancer | Strong growth inhibition |
| SF-295 | CNS Cancer | Strong growth inhibition |
Table 2: Antifouling Bioactivity of Dolastatin 16 against Amphibalanus amphitrite
A significant area of research has focused on the potent ability of Dolastatin 16 to inhibit the settlement of barnacle larvae, a crucial process in marine biofouling.
| Compound | Assay Endpoint | Value (µg/mL) |
| Dolastatin 16 | EC50 (Settlement Inhibition) | 0.003 |
| Dolastatin 16 | LC50 (Larval Toxicity) | 20 |
Table 3: In Silico Predicted Bioactivity of Dolastatin 16
Recent computational studies using network pharmacology have identified a potential new target for Dolastatin 16, suggesting a role in the modulation of pathways relevant to wound healing.
| Target Protein | Assay Type | Predicted Binding Energy (kcal/mol) |
| Matrix Metalloproteinase-9 (MMP9) | Molecular Docking | -9.7 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of early research findings. The following sections describe the likely protocols used for the primary bioassays.
Early Cytotoxicity Screening: Sulforhodamine B (SRB) Assay
While the exact protocol from the 1997 Pettit et al. study is not available, the National Cancer Institute (NCI) standard screening method during that period was the Sulforhodamine B (SRB) assay. The following is a representative protocol.
Objective: To determine the concentration of Dolastatin 16 that inhibits the growth of human cancer cell lines by 50% (GI50).
Methodology:
-
Cell Plating: Human tumor cell lines (e.g., NCI-H460, KM20L2, SF-295) are harvested from exponential phase cultures, counted, and plated in 96-well microtiter plates at a density of 5,000-20,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Addition: Dolastatin 16 is solubilized (typically in DMSO) and serially diluted to various concentrations. Aliquots of the drug solutions are added to the wells, and the plates are incubated for an additional 48 hours.
-
Cell Fixation: The incubation is terminated by fixing the cells. The supernatant is discarded, and 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) is gently added to each well. Plates are incubated at 4°C for 1 hour.
-
Staining: The plates are washed five times with slow-running tap water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are stained at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Solubilization and Measurement: The protein-bound dye is solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well. The plates are placed on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
Data Analysis: The optical density (OD) is read on an automated microplate reader at a wavelength of 515 nm. The percentage of cell growth is calculated relative to untreated control wells, and the GI50 is determined from dose-response curves.
Antifouling Bioassay against Amphibalanus amphitrite Cyprids
This protocol is a synthesis of methodologies described in the literature for assessing the antifouling activity of marine natural products.
Objective: To determine the effective concentration of Dolastatin 16 that inhibits the settlement of barnacle cypris larvae by 50% (EC50) and the lethal concentration for 50% of the larvae (LC50).
Methodology:
-
Larval Rearing: Adult Amphibalanus amphitrite are collected and induced to release nauplii. The nauplii are reared in filtered seawater and fed with phytoplankton (e.g., Chaetoceros gracilis) until they metamorphose into the non-feeding cyprid stage.
-
Assay Preparation: The assay is conducted in 24-well polystyrene microplates. Each well is filled with a specific volume (e.g., 1 mL) of filtered seawater.
-
Compound Preparation: A stock solution of Dolastatin 16 is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO). A serial dilution series is prepared in filtered seawater to achieve the desired final test concentrations.
-
Larval Exposure: Approximately 10-20 healthy, competent cyprids (typically 3 days old) are added to each well of the microplate.
-
Incubation: The plates are covered and incubated at a constant temperature (e.g., 28°C) for a period of 48 hours in the dark to encourage settlement.
-
Data Collection: After the incubation period, each well is examined under a dissecting microscope. The number of settled (metamorphosed into juvenile barnacles), swimming (unsettled), and dead larvae are counted.
-
Data Analysis:
-
EC50 Calculation: The percentage of settlement inhibition is calculated for each concentration relative to a solvent control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
LC50 Calculation: The percentage of mortality is calculated for each concentration. The LC50 value is determined similarly from a dose-response curve for mortality.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in the research and understanding of Dolastatin 16's bioactivity.
Caption: Workflow for the initial discovery and bioactivity screening of Dolastatin 16.
Caption: Experimental workflow for the antifouling bioassay of Dolastatin 16.
Caption: Theoretical signaling pathway of Dolastatin 16 based on in silico studies.
Conclusion
The early research into Dolastatin 16 illustrates a fascinating trajectory in natural product drug discovery. Initially identified as a potent anticancer agent, the inability to reproduce the activity with a synthetic version led to a re-evaluation of its primary bioactivity. This resulted in the discovery of its exceptionally potent antifouling properties, making it a valuable lead compound in the development of environmentally friendly marine coatings. While the anticancer potential of the original molecule remains an unresolved question, recent computational studies have opened a new, albeit theoretical, avenue of investigation into its role as an MMP9 inhibitor. This suggests that Dolastatin 16, a molecule with a complex history, may yet hold further therapeutic potential. Future in vitro and in vivo studies are required to validate these computational predictions and to fully elucidate the complex biological activities of this marine depsipeptide.
References
Unveiling the Antifouling Potential of Dolastatin 16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antifouling properties of Dolastatin 16, a potent marine natural product. Sourced from the sea hare Dolabella auricularia, this cyclic depsipeptide has demonstrated remarkable efficacy in inhibiting the settlement of marine biofouling organisms, presenting a promising avenue for the development of novel, environmentally benign antifouling solutions. This document outlines the quantitative antifouling activity, detailed experimental protocols for its assessment, and a hypothesized mechanism of action based on current scientific understanding.
Executive Summary
Biofouling, the undesirable accumulation of microorganisms, plants, algae, and animals on submerged structures, poses a significant economic and operational challenge to maritime industries. Traditional antifouling coatings have often relied on toxic biocides, leading to detrimental environmental consequences. Dolastatin 16 has emerged as a highly promising, non-toxic antifouling agent. Isolated from the sea hare Dolabella auricularia, it exhibits potent activity against the settlement of globally significant fouling organisms like the barnacle Amphibalanus amphitrite.[1][2] While the sea hare is the source of isolation, evidence suggests that the true producer of dolastatins is likely a marine cyanobacterium, which the sea hare consumes. This guide delves into the specifics of its potent bioactivity and the methodologies used to quantify it.
Quantitative Antifouling Profile
The antifouling efficacy of Dolastatin 16 and its derivatives has been quantified against the cyprid larvae of the barnacle Amphibalanus amphitrite. The following tables summarize the key data, including the 50% effective concentration (EC50) required to inhibit larval settlement and the 50% lethal concentration (LC50) to assess toxicity. A high therapeutic ratio (LC50/EC50) indicates a desirable non-toxic mode of action.
Table 1: Antifouling Activity of Dolastatin 16 Against Amphibalanus amphitrite Cyprid Larvae
| Compound | EC50 (µg/mL) | LC50 (µg/mL) | Therapeutic Ratio (LC50/EC50) | Reference |
| Dolastatin 16 | 0.003 | 20 | >6600 | [1] |
Table 2: Antifouling Activity of Dolastatin 16 Derivatives and Fragments Against Amphibalanus amphitrite Cyprid Larvae
| Compound/Fragment | Description | EC50 (µg/mL) | Reference |
| Derivatives | |||
| 24 | Dolastatin 16 with a substituent on the aromatic ring | 1.74 | [1] |
| Fragments | |||
| Boc-3 | Boc-protected southern amine fragment | 0.79 | [1] |
| 21 | Southern fragment with a hydroxy group | 0.60 | [1] |
| 22 | Southern fragment with a benzyloxy group | 4.62 | [1] |
| 2 | Northern carboxylic acid fragment | > 10 | [1] |
| 3 | Southern amine fragment | 1.17 | [1] |
Hypothesized Mechanism of Action
While the precise antifouling mechanism of Dolastatin 16 is yet to be fully elucidated, its potent, non-toxic inhibition of larval settlement suggests an interference with key physiological signaling pathways rather than a biocidal effect. Based on the known mechanisms of other marine antifouling peptides and the established signaling pathways in barnacle larval settlement, a plausible mechanism involves the disruption of the Protein Kinase C (PKC) signaling cascade. This pathway is crucial for the transduction of environmental cues that trigger the transition from the free-swimming cyprid stage to the permanently attached juvenile.
It is hypothesized that Dolastatin 16 acts as an antagonist to a receptor or an inhibitor of a key enzyme within this pathway, preventing the downstream signaling required for cement secretion and metamorphosis.
Hypothesized inhibition of the PKC signaling pathway by Dolastatin 16.
Experimental Protocols
The evaluation of the antifouling properties of Dolastatin 16 is primarily conducted through larval settlement and toxicity assays using the barnacle Amphibalanus amphitrite.
Organism Collection and Larval Rearing
-
Adult Barnacle Collection: Collect adult Amphibalanus amphitrite from intertidal rocks or other suitable substrates.
-
Larval Release: Clean the exterior of the adult barnacles and place them in filtered seawater (FSW). Nauplii are typically released within 24-48 hours.
-
Nauplii Rearing: Collect the photopositive nauplii and transfer them to a larger container with FSW. Feed the nauplii with a diet of microalgae (e.g., Chaetoceros muelleri) until they metamorphose into the non-feeding cyprid stage (approximately 5-7 days).
-
Cyprid Collection: Collect the cyprids, which are the settling stage, for use in the assays.
Larval Settlement Assay
-
Preparation of Test Solutions: Prepare a stock solution of Dolastatin 16 in a suitable solvent (e.g., DMSO) and then create a dilution series in FSW to achieve the desired final test concentrations.
-
Assay Setup: Dispense the test solutions into the wells of a multi-well polystyrene plate (e.g., 24-well plate). A solvent control (FSW with the same concentration of solvent used for the stock solution) and a negative control (FSW only) must be included.
-
Introduction of Larvae: Add a known number of competent cyprid larvae (typically 10-20) to each well.
-
Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C) for a specified period (typically 24-48 hours).
-
Assessment: After incubation, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well under a stereomicroscope.
-
Data Analysis: Calculate the percentage of settlement inhibition for each concentration relative to the control. Determine the EC50 value using appropriate statistical software (e.g., probit analysis).
Workflow for the barnacle cyprid larval settlement assay.
Larval Toxicity Assay
-
Assay Setup: The setup is similar to the settlement assay, using a range of concentrations of Dolastatin 16.
-
Assessment of Mortality: After the incubation period, assess the mortality of the larvae in each well. Larvae that are immobile and do not respond to gentle prodding with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value using appropriate statistical methods.
Conclusion and Future Directions
Dolastatin 16 exhibits exceptionally potent antifouling activity against the settlement of barnacle larvae at concentrations that are non-toxic. This characteristic makes it a highly attractive candidate for the development of next-generation antifouling coatings. Future research should focus on elucidating the precise molecular mechanism of its antifouling action to enable the rational design of synthetic analogues with improved stability, efficacy, and cost-effectiveness. Furthermore, field trials of formulations incorporating Dolastatin 16 are necessary to validate its performance in real-world marine environments. The exploration of sustainable production methods, either through total synthesis or biotechnological approaches, will also be critical for its commercial viability.
References
Dolastatin 16: A Potential Therapeutic Agent for Diabetic Wound Healing
An In-Depth Technical Guide on its Proposed Mechanism and In-Silico Validation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diabetic wound healing is a complex and challenging clinical problem characterized by a prolonged inflammatory phase, impaired angiogenesis, and deficient extracellular matrix (ECM) remodeling. Recent computational research has identified Dolastatin 16, a cyclic depsipeptide of marine origin, as a promising candidate for intervention. In-silico studies, including network pharmacology, molecular docking, and molecular dynamics, have elucidated a potential mechanism of action for Dolastatin 16 in accelerating diabetic wound healing. The primary target identified is Matrix Metalloproteinase-9 (MMP9), an enzyme overexpressed in diabetic wounds, leading to excessive degradation of the ECM. By inhibiting MMP9, Dolastatin 16 may help restore the balance of ECM deposition and degradation, thereby facilitating tissue repair. This guide provides a comprehensive overview of the current computational evidence, detailing the proposed signaling pathways and the methodologies used in these preclinical investigations.
Introduction: The Challenge of Diabetic Wounds and the Promise of Marine Peptides
Chronic, non-healing wounds, particularly diabetic foot ulcers, are a significant complication of diabetes mellitus, often leading to severe infections and amputation.[1] The pathophysiology of impaired healing in diabetic patients is multifactorial, involving hyperglycemia-induced oxidative stress, chronic inflammation, and elevated levels of proteolytic enzymes like MMPs.[2]
Dolastatin 16 is a proline-rich marine cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia.[2] While initially investigated for its cytotoxic properties against cancer cell lines, its full range of bioactivities has remained largely unexplored.[2] This document focuses on recent computational findings that pivot the application of Dolastatin 16 towards regenerative medicine, specifically in the context of diabetic wound healing.[2][3][4]
Proposed Mechanism of Action: Inhibition of Matrix Metalloproteinase-9 (MMP9)
Computational analyses have identified Matrix Metalloproteinase-9 (MMP9) as a primary molecular target for Dolastatin 16 in the context of diabetic wound healing.[2][3][4] In diabetic wounds, elevated levels of pro-inflammatory cytokines and reactive oxygen species (ROS) lead to the activation of the NF-κB signaling pathway.[2] This, in turn, results in the overexpression of MMP9, an enzyme responsible for degrading components of the extracellular matrix (ECM), such as collagen.[2] This excessive degradation impairs the formation of new granulation tissue, a critical step in the healing process.
Dolastatin 16 is proposed to act as a potent inhibitor of MMP9.[2][4] By binding to and inhibiting MMP9, Dolastatin 16 could potentially prevent the excessive breakdown of the ECM. This would allow for proper tissue remodeling, angiogenesis, and ultimately, accelerated wound closure in diabetic patients.[2] The primary signaling pathway implicated in the overexpression of MMP9 in this context is the TNF signaling pathway.[2][3][4]
Signaling Pathway Diagram
Caption: Proposed mechanism of Dolastatin 16 in diabetic wound healing.
Quantitative Data: Molecular Docking and Dynamics
The potential of Dolastatin 16 as an MMP9 inhibitor is supported by molecular docking and molecular dynamics simulations. These studies predict the binding affinity and stability of the Dolastatin 16-MMP9 complex.
Table 1: Molecular Docking Binding Energies
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| Dolastatin 16 | MMP9 | -9.7 | [2][3][4][5] |
| (R)-ND-336 (Control Inhibitor) | MMP9 | -8.9 | [2][3][4][5] |
| Hydroxamate Inhibitor (Native Ligand Control) | MMP9 | -6.6 | [2][3][4][5] |
A lower binding energy indicates a stronger and more stable interaction between the ligand and the target protein.
Molecular dynamics simulations further confirmed the stability of the MMP9-Dolastatin 16 complex throughout the simulation period.[2][4] Key residues within the MMP9 catalytic domain, including Leu188, Val398, His401, Pro421, and Met422, were identified as crucial for the interaction with Dolastatin 16.[2]
Experimental Protocols: In-Silico Methodologies
The following section details the computational methodologies employed to identify and validate the potential of Dolastatin 16 for diabetic wound healing. It is important to note that these are in-silico protocols and further in-vitro and in-vivo validation is required.[2]
Network Pharmacology
The objective of this protocol was to identify the potential molecular targets of Dolastatin 16 relevant to diabetic wound healing.
-
Target Identification for Dolastatin 16: The 3D structure of Dolastatin 16 was used as a query to screen against multiple compound-target databases (e.g., SwissTargetPrediction, PharmMapper) to predict potential protein targets.
-
Disease-Associated Gene Collection: Genes associated with "diabetic wound healing" and "diabetic foot ulcer" were collected from gene-disease databases (e.g., GeneCards, OMIM).
-
Protein-Protein Interaction (PPI) Network Construction: The identified targets of Dolastatin 16 and the disease-associated genes were integrated to construct a PPI network using the STRING database. This network visualizes the functional interactions between the proteins.
-
Core Target Identification and Pathway Analysis: The PPI network was analyzed using software like Cytoscape to identify key hub genes (core targets) based on topological parameters (e.g., degree, betweenness centrality). Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on these core targets to elucidate the biological processes and signaling pathways involved.[2][3]
Workflow Diagram: Network Pharmacology
Caption: Workflow for network pharmacology analysis.
Molecular Docking
This protocol was used to predict the binding affinity and interaction mode of Dolastatin 16 with its identified target, MMP9.
-
Protein and Ligand Preparation: The 3D crystal structure of the MMP9 catalytic domain (PDB ID: 1GKC) and hemopexin domain (PDB ID: 1ITV) were obtained from the Protein Data Bank.[2] Water molecules and native ligands were removed, and polar hydrogens were added. The 3D structure of Dolastatin 16 was prepared by assigning appropriate charges and protonation states.
-
Binding Site Definition: The active site of MMP9 was defined based on the position of the co-crystallized inhibitor in the original PDB structure.
-
Docking Simulation: Molecular docking was performed using software such as AutoDock Vina. Dolastatin 16 was docked into the defined binding site of MMP9. The simulation generates multiple binding poses, which are ranked based on their predicted binding energy.[2]
-
Interaction Analysis: The best-ranked pose was analyzed to identify specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between Dolastatin 16 and the amino acid residues of MMP9.[2]
Molecular Dynamics Simulation
This protocol assessed the stability of the Dolastatin 16-MMP9 complex over time in a simulated physiological environment.
-
System Preparation: The docked complex from the molecular docking step was used as the starting structure. The complex was solvated in a water box with appropriate counter-ions to neutralize the system.
-
Minimization and Equilibration: The system underwent energy minimization to remove steric clashes. This was followed by a series of equilibration steps under controlled temperature and pressure to allow the system to relax.
-
Production Run: A production molecular dynamics simulation was run for a specified period (e.g., 100 ns). Trajectories of atomic positions were saved at regular intervals.
-
Trajectory Analysis: The simulation trajectory was analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of individual residues.
Future Directions and Conclusion
The computational evidence presented provides a strong rationale for investigating Dolastatin 16 as a novel therapeutic agent for diabetic wound healing. The identification of MMP9 as a key target and the elucidation of a plausible mechanism of action are significant first steps.[2][4]
However, it is crucial to emphasize that these findings are predictive and require rigorous experimental validation. Future research should focus on:
-
In-vitro studies:
-
Enzymatic assays to confirm the inhibitory activity of Dolastatin 16 against MMP9.
-
Cell culture experiments using human fibroblasts and keratinocytes to assess the effects of Dolastatin 16 on cell proliferation, migration, and ECM production in a high-glucose environment.
-
-
In-vivo studies:
-
Utilizing established animal models of diabetic wound healing (e.g., db/db mice or streptozotocin-induced diabetic rats) to evaluate the efficacy of topically applied Dolastatin 16.[6][7]
-
Histological analysis of wound tissue to assess re-epithelialization, granulation tissue formation, collagen deposition, and angiogenesis.
-
References
- 1. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 2. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances and perspective on animal models and hydrogel biomaterials for diabetic wound healing [biomat-trans.com]
- 7. Diabetes mouse models used as models for wound healing [jax.org]
Technical Whitepaper: Crystallographic Analysis of Dolastatins and Their Interaction with Tubulin
Disclaimer: As of December 2025, publicly accessible X-ray crystallography data specifically for Dolastatin 16 remains unavailable. This guide leverages data from closely related and extensively studied analogs, Dolastatin 10 and Dolastatin 15, to provide insights into the structural analysis of this class of compounds and their binding mechanisms with tubulin.
Introduction
Dolastatins are a class of potent antimitotic peptides isolated from the sea hare Dolabella auricularia. They exhibit powerful cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division, making them significant candidates in cancer drug development. Understanding their precise binding mechanism at an atomic level is crucial for designing next-generation therapeutics with improved efficacy and reduced toxicity. X-ray crystallography provides the definitive high-resolution data required for this purpose.
This technical guide details the experimental protocols and crystallographic data derived from studies of Dolastatin 10 and its synthetic analog, Auristatin, in complex with tubulin. These structures serve as a valuable proxy for understanding the likely binding mode of Dolastatin 16.
Experimental Protocols
The determination of the crystal structure of tubulin in complex with dolastatin analogs involves several key stages, from protein preparation to structure refinement.
Protein Preparation and Complex Formation
-
Tubulin Purification: Tubulin is typically purified from bovine brain tissue through multiple cycles of temperature-dependent polymerization and depolymerization. The purified tubulin is then clarified by centrifugation and stored in a suitable buffer (e.g., 20 mM MES-KOH pH 6.8, 1 mM EGTA, 0.5 mM MgCl2) at -80°C.
-
Complex Formation: The tubulin-dolastatin complex is formed by incubating purified tubulin with a molar excess of the dolastatin analog. For instance, a tubulin solution at a concentration of 10-20 mg/mL is incubated with a 2- to 5-fold molar excess of the compound. This mixture is typically left on ice for a short period to ensure binding equilibrium is reached before crystallization trials.
Crystallization
Crystallization is achieved using the vapor diffusion method, most commonly in a sitting-drop or hanging-drop format.
-
Setup: A small volume (e.g., 1-2 µL) of the tubulin-dolastatin complex is mixed with an equal volume of a reservoir solution.
-
Conditions: The reservoir solution contains a specific combination of precipitants, buffers, and additives. A common condition for tubulin crystallization involves a high concentration of a polymer like polyethylene (B3416737) glycol (PEG) as the primary precipitant. For the tubulin-auristatin complex, successful crystallization was achieved using a reservoir solution containing 11-14% PEG 3350, 0.2 M ammonium (B1175870) sulfate, and 0.1 M Bis-Tris pH 6.5.
-
Incubation: The crystallization plates are incubated at a constant temperature, typically 20°C, allowing water to slowly evaporate from the drop, leading to protein supersaturation and crystal formation over several days to weeks.
Data Collection and Processing
-
Cryoprotection: Before X-ray exposure, crystals are typically transferred to a cryoprotectant solution to prevent ice formation during flash-cooling. This solution is often the reservoir solution supplemented with an agent like glycerol (B35011) or ethylene (B1197577) glycol (e.g., 25-30% v/v).
-
Data Collection: The cryo-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam, usually at a synchrotron source. Diffraction data are collected on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed using software packages like HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling and merging the data from multiple images to produce a final dataset of unique reflections with their corresponding intensities and standard deviations.
Crystallographic Data Summary
The following table summarizes the key data collection and refinement statistics for the crystal structure of bovine tubulin in complex with an auristatin analog (a synthetic derivative of Dolastatin 10). This data provides a benchmark for the quality of the structural model.
| Parameter | Value (Tubulin-Auristatin Complex) |
| Data Collection | |
| PDB ID | 4O2B |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c in Å) | 65.1, 128.5, 235.6 |
| Resolution (Å) | 2.10 |
| R-merge | 0.08 (0.45) |
| I/σI | 15.1 (3.2) |
| Completeness (%) | 99.8 (99.2) |
| Redundancy | 6.1 (5.8) |
| Refinement | |
| No. of Reflections | 89,742 |
| R-work / R-free | 0.18 / 0.22 |
| No. of Atoms (Protein / Ligand / Water) | 6890 / 70 / 345 |
| B-factors (Protein / Ligand / Water) | 45.8 / 41.2 / 40.1 |
| R.M.S. Deviations (Bond lengths / angles) | 0.01 Å / 1.2° |
Values in parentheses denote the highest resolution shell.
Structural Insights & Interactions
The crystallographic data reveals that Dolastatin 10/Auristatin binds to the vinca (B1221190) domain of β-tubulin, a site located at the interface between two tubulin heterodimers. This binding sterically hinders the formation of the curved tubulin oligomers necessary for microtubule formation, thus inhibiting their polymerization.
The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions between the peptide and residues of both α- and β-tubulin subunits. This detailed structural information is invaluable for structure-activity relationship (SAR) studies and the rational design of new, more potent tubulin inhibitors.
Visualizations
The following diagrams illustrate the key workflows and relationships in a typical X-ray crystallography study of a tubulin-ligand complex.
In-Depth Technical Guide to the Spectroscopic Data of Dolastatin 16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dolastatin 16, a cyclic depsipeptide of significant interest in pharmacological research. This document collates and presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and visualizes relevant biological pathways.
Core Spectroscopic Data
Dolastatin 16, with the molecular formula C₄₇H₇₀N₆O₁₀ and a molecular weight of 879.1 g/mol , has been characterized using various spectroscopic techniques. The data presented below is crucial for its identification, purity assessment, and structural elucidation.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has been a key technique in confirming the molecular weight and elemental composition of Dolastatin 16.
| Ion | Calculated m/z | Observed m/z | Method |
| [M+H]⁺ | 879.5230 | 879.522095 | LC-MS |
| [M+Na]⁺ | 901.5050 | 901.506470 | LC-MS |
Table 1: High-Resolution Mass Spectrometry Data for Dolastatin 16.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of Dolastatin 16 have been recorded to provide detailed information about its complex structure, which includes the unusual amino acid residues dolaphenvaline and dolamethylleuine.
¹H NMR Spectroscopic Data of Dolastatin 16
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 0.69–1.17 | m | |
| 1.24–1.27 | m | |
| 1.38–1.59 | m | |
| 1.70–2.16 | m | |
| 2.23–2.94 | m | |
| 3.10–3.77 | m | |
| 4.05–4.93 | m | |
| 6.78 | d | |
| 6.95 | d | |
| 7.23–7.35 | m |
Table 2: ¹H NMR (400 MHz, CDCl₃) data for Dolastatin 16. Due to the complexity of the molecule and the presence of rotamers, many signals are reported as multiplets (m). Specific assignments require further 2D NMR analysis.
¹³C NMR Spectroscopic Data of Dolastatin 16
| Chemical Shift (ppm) |
| 13.8, 14.2, 15.83, 15.85, 16.0, 16.6, 17.0, 17.2, 17.8, 18.0, 19.2, 19.4, 19.60, 19.67, 19.7, 20.0, 20.9, 21.0, 24.6, 24.9, 25.5, 26.3, 29.0, 29.8, 30.0, 31.7, 31.8, 38.6, 39.5, 46.6, 46.7, 56.8, 58.6, 59.1, 59.9, 60.5, 60.6, 66.15, 66.19, 70.8, 71.0, 74.8, 75.6, 121.1, 121.2, 127.56, 127.59, 127.77, 127.82, 127.84, 128.23, 128.25, 128.27, 128.4, 128.5, 130.3, 130.4, 135.4, 137.6, 137.9, 148.8, 167.5, 169.2, 169.7, 170.9, 171.0, 171.2, 171.3, 171.5, 171.6, 175.86, 175.88 |
Table 3: ¹³C NMR (100 MHz, CDCl₃) data for Dolastatin 16. The presence of multiple signals for some carbon environments is attributed to the existence of different conformational isomers (rotamers) in solution.[1]
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.
Mass Spectrometry
High-resolution mass spectra were acquired using a liquid chromatography-mass spectrometry (LC-MS) system equipped with a quadrupole time-of-flight (qTof) mass analyzer.[2] Electrospray ionization (ESI) was used in positive ion mode. The instrument was calibrated to ensure high mass accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a JEOL Ltd. JNM-EX 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1] Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal of chloroform (δ = 7.26 for ¹H and δ = 77.0 for ¹³C).
Biological Signaling Pathway
Recent research suggests that Dolastatin 16 may exert its biological effects through the inhibition of Matrix Metalloproteinase-9 (MMP9), a key enzyme involved in various physiological and pathological processes, including the Tumor Necrosis Factor (TNF) signaling pathway.
References
An In-depth Technical Guide to the Proline-Rich Nature of Dolastatin 16
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolastatin 16 is a proline-rich cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia.[1][2] Its unique structure, characterized by a high content of proline residues, has intrigued chemists and pharmacologists alike. Initially investigated for its potent cytotoxic activity, subsequent studies with the synthetic compound did not reproduce the original nanomolar efficacy against cancer cell lines.[1][2] This led to a re-evaluation of its biological role, with significant findings highlighting its potent antifouling properties.[2][3] More recent in-silico research has identified Matrix Metalloproteinase-9 (MMP9) as a potential molecular target, suggesting a role for Dolastatin 16 in modulating inflammatory pathways such as the TNF signaling cascade.[1] This guide provides a comprehensive technical overview of the proline-rich nature of Dolastatin 16, its synthesis, biological activities, and the experimental methodologies used to elucidate its function.
Molecular Structure and Proline-Rich Character
Dolastatin 16 is a cyclic depsipeptide with the structure cyclo–(Pro1–Dpv2–Pro3–Dml4–O-Lac5–Pro6–O-Hiv7–MeVal8).[1] A notable feature of its composition is the presence of three proline residues, making it a proline-rich peptide. The rigid, cyclic structure imposed by the proline residues influences its conformation and potential interactions with biological targets. The molecule also contains two uncommon amino acid residues, dolaphenvaline (Dpv) and dolamethylleuine (Dml).[2]
Biological Activity: From Cytotoxicity to Antifouling
Initial reports highlighted the remarkable cytotoxicity of naturally sourced Dolastatin 16 against various human cancer cell lines.[1] However, studies on the synthetically produced molecule failed to replicate this potent anticancer activity, suggesting that the initial observations might have been due to a co-isolated, undetected compound.[1]
Subsequent research revealed that Dolastatin 16 exhibits highly potent antifouling activity against the cypris larvae of Amphibalanus amphitrite, indicating its potential as an environmentally friendly antifouling agent.[2][3]
Quantitative Biological Data
The following tables summarize the key quantitative data reported for Dolastatin 16's biological activities.
Table 1: Antifouling Activity of Dolastatin 16 and its Derivatives
| Compound | EC50 (µg/mL) | LC50 (µg/mL) |
| Dolastatin 16 | 0.003 | 20 |
| Dolastatin 16 derivative (with substituent on aromatic ring) | 1.74 | >10 |
| Northern carboxylic acid fragment | >10 | >10 |
| Southern amine fragment | 1.17 | >10 |
Table 2: Molecular Docking Binding Affinity
| Complex | Binding Energy (kcal/mol) |
| Dolastatin 16 - MMP9 | -9.7 |
| (R)-ND-336 - MMP9 (control) | -8.9 |
| Hydroxamate inhibitor - MMP9 (native ligand) | -6.6 |
Experimental Protocols
This section details the methodologies for the synthesis and computational analysis of Dolastatin 16.
Total Synthesis of Dolastatin 16
The total synthesis of Dolastatin 16 has been achieved through a convergent approach, which involves the synthesis of two main fragments followed by their coupling and subsequent macrocyclization. A key challenge in the synthesis is the prevention of diketopiperazine formation during peptide coupling, which has been addressed by using prolinol.[3]
General Steps:
-
Synthesis of Unusual Amino Acids: Stereoselective synthesis of dolaphenvaline and dolamethylleuine.
-
Fragment Assembly: Elongation of peptide chains to form the northern carboxylic acid fragment and the southern amine fragment.
-
Fragment Condensation: Coupling of the northern and southern fragments.
-
Macrocyclization: Cyclization of the linear precursor to form the macrocyclic framework of Dolastatin 16.
Network Pharmacology for Target Identification
Network pharmacology is a computational approach used to identify potential drug targets by analyzing the complex interactions within biological networks.
Workflow:
-
Compound Target Prediction: Identification of potential protein targets of Dolastatin 16 using databases such as PharmMapper.
-
Disease-Associated Gene Collection: Gathering genes associated with a specific disease (e.g., diabetic wound healing) from databases like GeneCards and OMIM.
-
Protein-Protein Interaction (PPI) Network Construction: Building a PPI network of the overlapping targets of the compound and the disease using the STRING database.
-
Network Analysis and Hub Gene Identification: Analyzing the topology of the PPI network to identify key "hub" genes that are highly interconnected, suggesting a critical role in the network.
-
Pathway Enrichment Analysis: Using databases like KEGG to identify the biological pathways that are significantly enriched with the identified target genes.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol for Dolastatin 16 and MMP9:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., MMP9, PDB ID: 1GKC) from the Protein Data Bank.
-
Remove water molecules and any existing ligands from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Generate the 3D structure of the ligand (Dolastatin 16) and optimize its geometry.
-
-
Grid Generation: Define a grid box that encompasses the active site of the protein.
-
Docking Simulation:
-
Use software such as AutoDock to perform the docking.
-
Employ a search algorithm, like the Lamarckian genetic algorithm, to explore possible binding conformations.
-
Generate a set number of docking poses.
-
-
Analysis of Results:
-
Cluster the resulting poses and rank them based on their binding energy.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein in the best-ranked pose.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of a protein-ligand complex.
Protocol for Dolastatin 16-MMP9 Complex:
-
System Preparation:
-
Use the docked complex of Dolastatin 16 and MMP9 as the starting structure.
-
Solvate the complex in a water box (e.g., TIP3P water model).
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration:
-
Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
Production Run: Run the MD simulation for a specified time (e.g., 50 ns) to generate a trajectory of the complex's dynamics.
-
Trajectory Analysis:
-
Analyze the root-mean-square deviation (RMSD) to assess the stability of the complex over time.
-
Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bond formation and other interactions throughout the simulation.
-
Signaling Pathway Analysis: The Role of MMP9 in the TNF Signaling Pathway
Network pharmacology studies have implicated the TNF signaling pathway as a key pathway modulated by the potential interaction of Dolastatin 16 with MMP9.[1] MMP9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components. In the context of the TNF signaling pathway, TNF-α can induce the expression of MMP9. This upregulation of MMP9 can contribute to tissue remodeling and inflammation. The predicted inhibition of MMP9 by Dolastatin 16 suggests a potential anti-inflammatory effect by interfering with this pathway.
Visualizations
Caption: Experimental and computational workflow for Dolastatin 16 research.
Caption: Proposed mechanism of Dolastatin 16 in the TNF signaling pathway.
References
In Silico Prediction of Dolastatin 16 Targets: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies employed to identify and characterize potential molecular targets of Dolastatin 16, a cyclic depsipeptide of marine origin. The document details the computational workflows, summarizes key quantitative findings, and presents detailed experimental protocols for the cited research. Visualizations of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction to Dolastatin 16 and In Silico Target Identification
Dolastatin 16 is a natural product isolated from marine invertebrates and cyanobacteria.[1][2] While initially explored for its antineoplastic properties, its precise mechanism of action and molecular targets have been a subject of investigation.[1][2] Computational, or in silico, approaches have become pivotal in modern drug discovery for rapidly identifying potential protein targets of bioactive small molecules, thereby accelerating the understanding of their mechanisms of action and guiding further experimental validation.[3] These methods, including reverse pharmacophore screening, molecular docking, network pharmacology, and molecular dynamics simulations, offer a time- and cost-effective means to navigate the vast landscape of the human proteome.[3][4]
This guide focuses on the successful application of such computational strategies in predicting two key targets for Dolastatin 16: Peptidyl-prolyl cis-trans isomerase FKBP1A (FKBP12) and Matrix Metalloproteinase-9 (MMP9) .
Predicted Targets of Dolastatin 16
Computational studies have identified two primary potential targets for Dolastatin 16, each implicated in distinct cellular processes.
Peptidyl-prolyl cis-trans isomerase FKBP1A (FKBP12)
FKBP1A is an enzyme involved in protein folding and is the known target of the immunosuppressant drug FK506 (tacrolimus).[1][2] The prediction of FKBP1A as a target for Dolastatin 16 suggests a potential role for this depsipeptide in immunomodulatory or protein folding pathways.[1][2] This identification was achieved through a combination of reverse pharmacophore mapping and was subsequently verified using a chemical-protein interactome approach and molecular docking simulations.[1][2]
Matrix Metalloproteinase-9 (MMP9)
MMP9 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components.[5][6] Its overexpression is associated with various pathological processes, including tumor invasion and chronic inflammatory conditions like diabetic wound healing.[5][6] The identification of MMP9 as a potential target for Dolastatin 16 was accomplished through a network pharmacology approach, followed by validation with molecular docking and molecular dynamics simulations.[5][6] This finding points to a possible therapeutic application of Dolastatin 16 in contexts where MMP9 inhibition is beneficial.[5][6]
Quantitative Data Summary
The binding affinities of Dolastatin 16 to its predicted targets, as determined by molecular docking studies, are summarized below. These values are compared with known ligands for each respective target.
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Reference Ligand | Reference Binding Energy (kcal/mol) |
| FKBP1A (FKBP12) | Dolastatin 16 | -7.4 | FK506 (Tacrolimus) | -8.7 |
| MMP9 | Dolastatin 16 | -9.7 | Hydroxamate inhibitor | -6.6 |
| (R)-ND-336 | -8.9 |
In Silico Experimental Workflows and Methodologies
The following sections provide detailed descriptions of the computational protocols used to predict and analyze the interaction of Dolastatin 16 with its targets.
Logical Workflow for Target Identification
The overall in silico workflow for identifying and validating potential targets of Dolastatin 16 involves a multi-step, integrated computational approach. The process begins with broad, ligand-based screening methods to generate a list of potential targets, which is then refined and validated through more detailed, structure-based simulations.
Detailed Experimental Protocols
This protocol outlines the reverse pharmacophore mapping approach used to identify FKBP1A as a potential target for Dolastatin 16.
Objective: To identify potential protein targets for Dolastatin 16 by screening its structure against a database of pharmacophore models derived from known protein-ligand complexes.
Methodology:
-
Ligand Preparation:
-
The 3D structure of Dolastatin 16 is generated and optimized using a molecular modeling software (e.g., ChemDraw/Chem3D).
-
The structure is saved in a suitable format (e.g., MOL2) for submission to the PharmMapper server.
-
-
PharmMapper Server Submission:
-
The prepared Dolastatin 16 structure file is uploaded to the PharmMapper web server.
-
The target database is specified (e.g., "Human Protein Targets Only").
-
The number of generated conformers is set (e.g., maximum 300).
-
The job is submitted for calculation.
-
-
Analysis of Results:
-
PharmMapper aligns the conformers of Dolastatin 16 against all pharmacophore models in its database.
-
A fit score is calculated for each alignment, representing the similarity between the ligand and the pharmacophore model.
-
The server returns a ranked list of potential targets based on their fit scores.
-
FKBP1A was identified as a top-ranking potential target for Dolastatin 16 based on a high fit score.[2]
-
This protocol details the network pharmacology workflow used to predict MMP9 as a target of Dolastatin 16 in the context of diabetic wound healing.
Objective: To identify key targets of Dolastatin 16 related to a specific disease by integrating drug-target prediction with disease-associated gene networks.
Methodology:
-
Dolastatin 16 Target Prediction:
-
The SMILES string of Dolastatin 16 is submitted to multiple target prediction databases (e.g., Super PRED, SWISS Target, SEA Target).[6]
-
Lists of potential protein targets are retrieved from each database.
-
-
Disease-Related Gene Collection:
-
Keywords relevant to the disease of interest (e.g., "diabetic wound," "foot ulcer") are used to search disease-gene databases (e.g., GeneCards, OMIM).
-
A comprehensive list of disease-associated genes is compiled.
-
-
Network Construction:
-
The lists of Dolastatin 16 targets and disease-related genes are intersected to find common targets.
-
The common targets are submitted to a protein-protein interaction (PPI) database (e.g., STRING) to construct a PPI network. A confidence score cutoff (e.g., >0.4) is applied.
-
The resulting network is visualized and analyzed using software like Cytoscape.
-
-
Core Target Identification:
This protocol provides a generalized methodology for performing molecular docking of Dolastatin 16 with its predicted targets using AutoDock Vina.
Objective: To predict the binding conformation and estimate the binding affinity of Dolastatin 16 to the active sites of FKBP1A and MMP9.
Methodology:
-
Receptor and Ligand Preparation:
-
Receptor: The 3D crystal structures of the target proteins (FKBP1A and MMP9 catalytic domain, PDB ID: 1GKC) are downloaded from the Protein Data Bank (PDB).[6] Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added. The prepared structures are saved in PDBQT format.
-
Ligand: The 3D structure of Dolastatin 16 is prepared as described in 4.2.1. Torsional degrees of freedom are defined, and the structure is saved in PDBQT format.
-
-
Grid Box Definition:
-
A 3D grid box is defined to encompass the active site of the receptor. The size and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file or by identifying key active site residues from literature.
-
For MMP9 (1GKC), the grid box was centered on the binding site of the co-crystallized hydroxamate inhibitor.[6]
-
-
Docking Simulation:
-
The docking simulation is performed using AutoDock Vina, typically integrated within a graphical user interface like PyRx.[2][6]
-
The prepared receptor and ligand PDBQT files, along with the grid box parameters, are provided as input.
-
The exhaustiveness of the search (a parameter controlling the computational effort) is set (e.g., 8 or higher).
-
Vina executes a stochastic search algorithm to explore possible binding poses of the ligand within the grid box.
-
-
Results Analysis:
-
Vina outputs a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions (e.g., hydrogen bonds, hydrophobic contacts) between Dolastatin 16 and the target protein for the best pose are visualized and analyzed using software like PyMOL or Discovery Studio.[2]
-
This protocol describes the MD simulation performed to assess the stability of the Dolastatin 16-MMP9 complex over time.
Objective: To evaluate the dynamic stability of the predicted binding pose of Dolastatin 16 within the MMP9 active site in a simulated physiological environment.
Methodology:
-
System Preparation:
-
The best-ranked docked complex of Dolastatin 16 and MMP9 from the molecular docking step is used as the starting structure.
-
The complex is placed in a periodic solvent box (e.g., a cube of water molecules).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
MD Simulation:
-
A molecular dynamics simulation engine (e.g., GROMACS, AMBER) is used.
-
A force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system.
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble).
-
A production MD run is performed for a specified duration (e.g., 50-100 ns).
-
-
Trajectory Analysis:
-
The trajectory of atomic coordinates over time is saved.
-
Analyses are performed on the trajectory to assess stability, including:
-
Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD indicates the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and receptor over time.
-
-
The stability of the Dolastatin 16-MMP9 complex was confirmed through these analyses.[5][6]
-
Signaling Pathway Involvement
The identification of MMP9 as a target for Dolastatin 16 is particularly relevant in the context of diabetic wound healing, where MMP9 plays a role in the TNF signaling pathway .
In response to skin injury and inflammatory signals like TNF-α, the transcription factor NF-κB is activated, leading to the overexpression of MMP9.[6] This excess MMP9 activity results in the uncontrolled degradation of the extracellular matrix (ECM), impairing the normal wound healing process.[6] By potentially inhibiting MMP9, Dolastatin 16 could help to mitigate this excessive ECM degradation and promote healing.[5][6]
Conclusion
The application of a synergistic in silico approach, combining ligand-based and structure-based methods, has successfully identified FKBP1A and MMP9 as high-potential targets for the marine natural product Dolastatin 16. These predictions provide a solid foundation for further experimental validation and open new avenues for exploring the therapeutic potential of Dolastatin 16 in immunology and tissue remodeling contexts. The detailed methodologies presented in this guide serve as a blueprint for researchers aiming to employ computational tools for the target identification of other novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling Analysis of Potential Target of Dolastatin 16 by Computational Virtual Screening [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Dolastatin 16
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis protocols for Dolastatin 16, a potent marine-derived cyclodepsipeptide. The information is compiled from seminal publications in the field and is intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Introduction to Dolastatin 16
Dolastatin 16 is a cyclic depsipeptide first isolated from the sea hare Dolabella auricularia.[1][2][3] It is a 25-membered macrocycle composed of eight amino and hydroxy acid residues, including two novel amino acids: (2S,3R)-dolaphenvaline (Dpv) and (2S,3R)-dolamethylleuine (Dml).[4][5] While initially investigated for its potent cytotoxic activity against various cancer cell lines, the synthetic compound did not replicate the nanomolar potency of the natural isolate, suggesting possible conformational differences or the presence of a highly active, undetected component in the natural sample.[1][4] However, synthetic Dolastatin 16 has demonstrated significant antifouling properties.[1][6]
Retrosynthetic Analysis
The total synthesis of Dolastatin 16 has been achieved through a convergent strategy, as detailed by Pettit et al.[4][5] The retrosynthetic analysis reveals a strategy based on the disconnection of the macrocycle into two key fragments. The primary disconnection is at the ester linkage, leading to a linear precursor. This precursor is then further disconnected at a peptide bond, yielding a northern carboxylic acid fragment and a southern amine fragment.
Below is a DOT language script that visualizes the retrosynthetic pathway.
Caption: Retrosynthetic analysis of Dolastatin 16.
Synthesis of Key Fragments
The convergent synthesis strategy relies on the independent preparation of two complex fragments, which are then coupled to form the linear precursor to the final macrocycle.
The synthesis of the southern amine fragment containing the novel dolamethylleuine (Dml) unit is a critical part of the overall strategy. One reported method involves the α-methylation and N-protection of S-homo-β-valine.[4]
A summary of a synthetic sequence for a key intermediate is presented below:
| Step | Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | S-homo-β-valine | SOCl₂, anhydrous MeOH | Compound 22 | 92 | [4][5] |
| 2 | Compound 22 | 1. LiHMDS, Methyl Iodide2. Cbz-Cl, K₂CO₃ | Cbz-protected dolamethylleuine methyl ester (23) | 58 | [4][5] |
The northern fragment contains the other unique amino acid, dolaphenvaline (Dpv). The synthesis of this fragment also involves multiple steps to construct the complex peptide sequence.
Assembly of the Linear Precursor and Macrolactonization
The culmination of the fragment synthesis is their coupling to form the linear precursor, followed by the key macrocyclization step.
The experimental workflow for the final stages of the synthesis is outlined in the diagram below.
Caption: Final assembly and macrocyclization workflow.
A summary of the yields for the final steps is provided in the table below.
| Step | Description | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Amine Deprotection | TFA | Crude amine from fragment 6 | - | [5] |
| 2 | Peptide Coupling | Fragment 5, HBTU, triethylamine | Linear Precursor (4) | 87 (over 2 steps) | [5] |
| 3 | Deprotection | Hydrogenolysis | Deprotected linear precursor | - | [5] |
| 4 | Macrolactonization | 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), DMAP, triethylamine | Dolastatin 16 (1) | 22 | [5] |
Detailed Experimental Protocols
The following are representative protocols for key transformations in the total synthesis of Dolastatin 16, based on the work of Pettit et al.[5]
-
To a solution of the deprotected southern amine fragment (crude product from TFA deprotection of fragment 6) in an appropriate solvent, add the northern carboxylic acid fragment (5).
-
Add HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and triethylamine.
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the linear precursor (4) as a mixture of rotamers.
-
Dissolve the linear precursor (4) in a suitable solvent and subject it to hydrogenolysis (e.g., using H₂, Pd/C) to remove the benzyl-based protecting groups (Cbz and Bn).
-
After removal of the catalyst and solvent, dissolve the deprotected linear precursor in a large volume of an appropriate solvent to ensure high dilution conditions.
-
To this solution, add 2-methyl-6-nitrobenzoic anhydride (MNBA), 4-dimethylaminopyridine (B28879) (DMAP), and triethylamine.
-
Stir the reaction mixture at room temperature for an extended period until cyclization is complete.
-
Quench the reaction, remove the solvent under reduced pressure, and purify the crude product by preparative HPLC to afford Dolastatin 16 (1).
Conclusion
The total synthesis of Dolastatin 16 is a significant achievement in natural product synthesis, showcasing a convergent and efficient strategy for the construction of a complex cyclodepsipeptide. The methodologies developed, particularly for the synthesis of the unique amino acid residues and the macrolactonization step, provide a valuable blueprint for the synthesis of other related natural products. While the initial biological evaluation of synthetic Dolastatin 16 was unexpected, its potent antifouling activity opens new avenues for its application.[6] These detailed protocols and synthetic analyses serve as a critical resource for researchers aiming to explore the chemistry and biology of Dolastatin 16 and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Dolastatin 16: A Comparative Study of Solid-Phase and Solution-Phase Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 16 is a potent marine-derived cyclodepsipeptide that has garnered significant interest within the scientific community due to its remarkable cytostatic and antifouling properties.[1][2][3][4] First isolated from the sea hare Dolabella auricularia, this complex natural product features a unique 25-membered macrocyclic structure containing two novel amino acid residues: dolamethylleuine (Dml) and dolaphenvaline (Dpv).[3][4][5][6][7] The intricate architecture and potent biological activity of Dolastatin 16 have made it a challenging and attractive target for total synthesis.
These application notes provide a detailed overview and comparison of the two primary synthetic strategies employed to construct Dolastatin 16: solution-phase synthesis and solid-phase synthesis. While solution-phase synthesis has been the more extensively documented approach for this particular molecule, the principles of solid-phase peptide synthesis (SPPS) offer a viable alternative with distinct advantages in terms of efficiency and purification. This document aims to equip researchers with the necessary protocols and comparative data to make informed decisions for their synthetic campaigns.
Structural Overview of Dolastatin 16
Dolastatin 16 is a cyclic depsipeptide with the molecular formula C47H70N6O10.[8] Its structure is characterized by a macrocycle formed through both amide and ester linkages. The key building blocks include standard amino acids like Proline and N-methyl-D-valine, as well as the unique residues Dml and Dpv.
Solution-Phase Synthesis of Dolastatin 16
The solution-phase total synthesis of Dolastatin 16 is a convergent strategy that typically involves the independent synthesis of two key fragments, often referred to as the "northern" and "southern" segments. These fragments are then coupled, and the resulting linear precursor undergoes macrolactonization to yield the final cyclic product.
Key Fragments in Solution-Phase Synthesis
-
Northern Fragment: This segment typically comprises the ester-linked portion of the macrocycle.
-
Southern Fragment: This fragment contains the novel amino acid residues Dml and Dpv and is assembled through sequential peptide couplings.
Experimental Protocols: Solution-Phase Synthesis
1. Synthesis of the Southern Fragment (Boc-Dpv(OAc)-Pro-Dml-OBn)
This protocol outlines the synthesis of a key tripeptide intermediate of the southern fragment.
-
Step 1a: Synthesis of Boc-dolamethylleuine benzyl (B1604629) ester (Boc-Dml-OBn).
-
A solution of azido-dolamethylleuine benzyl ester (1.52 g, 5.82 mmol) in a 10:1 mixture of THF and water (29 mL) is treated with triphenylphosphine (B44618) (4.60 g, 17.4 mmol).
-
The reaction mixture is heated to 60°C for 2 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in a 1:1 mixture of THF and saturated sodium bicarbonate solution (17 mL).
-
The solution is cooled to 0°C, and di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.60 mL, 6.80 mmol) is added.
-
The mixture is stirred overnight at room temperature.
-
The product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield Boc-Dml-OBn.[1]
-
-
Step 1b: Coupling of Boc-Dpv(OAc)-Pro-OH with H-Dml-OBn.
-
The carboxylic acid resulting from the hydrogenolysis of Boc-Dpv(OAc)-Pro-OBn (1.25 g, 2.60 mmol) and the amine from the deprotection of Boc-Dml-OBn (610 mg, 2.60 mmol) are dissolved in acetonitrile (B52724) (26 mL).
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM, 740 mg, 2.60 mmol) and triethylamine (B128534) (2.17 mL, 15.6 mmol) are added under an argon atmosphere.
-
The reaction is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up and purified by silica (B1680970) gel column chromatography to afford the protected tripeptide.[1]
-
2. Macrolactonization
-
Step 2a: Deprotection of the Linear Precursor.
-
The fully protected linear precursor (110 mg, 0.100 mmol) is dissolved in methanol (B129727) (1.00 mL).
-
Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, 22.0 mg, 20 wt%) is carefully added under an argon atmosphere.
-
The atmosphere is replaced with hydrogen gas, and the mixture is stirred at room temperature for 16 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the crude carboxylic acid, which is used directly in the next step.[1]
-
-
Step 2b: Cyclization.
-
The crude seco-acid is dissolved in an appropriate solvent (e.g., THF or DMF).
-
A cyclization reagent is added. While initial syntheses reported low yields with 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), improved yields have been achieved using 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI).[1]
-
The reaction is carried out under high dilution to favor intramolecular cyclization.
-
After an appropriate reaction time, the mixture is worked up and the crude Dolastatin 16 is purified by column chromatography. A 64% yield over the two steps (deprotection and macrolactonization) has been reported using CMPI.[9]
-
Quantitative Data from Solution-Phase Synthesis
| Step | Reagents | Yield | Reference |
| Synthesis of Dipeptide | Ac₂O, DMAP | 92% | [1] |
| Coupling of Fragments | DMTMM, Et₃N | 57% (over 2 steps) | [1] |
| Macrolactonization | CMPI | 64% (over 2 steps) | [1][9] |
| Overall Yield (Pettit) | MNBA | 22% (cyclization) | [1] |
| Overall Yield (Matsuda) | MNBA | 31% (cyclization) | [1] |
Solid-Phase Synthesis of Dolastatin 16
While a detailed, step-by-step protocol for the solid-phase synthesis of Dolastatin 16 is not extensively documented in the literature, the synthesis of analogs and the general principles of SPPS for complex cyclodepsipeptides allow for the construction of a reliable theoretical protocol. This approach offers advantages such as the use of excess reagents to drive reactions to completion and simplified purification by filtration.
Theoretical Protocol: Solid-Phase Synthesis of Dolastatin 16
This protocol is based on standard Fmoc-based solid-phase peptide synthesis methodologies.
1. Resin Preparation and First Amino Acid Loading
-
A 2-chlorotrityl chloride (2-CTC) resin is selected to allow for mild cleavage of the final peptide, preserving the C-terminal carboxylic acid for subsequent cyclization.[10]
-
The resin is swelled in dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
The first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) is loaded onto the resin in the presence of a base such as N,N-diisopropylethylamine (DIEA).
2. Peptide Chain Elongation
A repeated cycle of deprotection and coupling is used to build the linear peptide sequence on the solid support.
-
Step 2a: Fmoc Deprotection.
-
The Fmoc-protected resin is treated with a 20% solution of piperidine (B6355638) in DMF for approximately 15-20 minutes to remove the Fmoc group.[11]
-
The resin is thoroughly washed with DMF and DCM to remove excess piperidine and the cleaved Fmoc adduct.
-
-
Step 2b: Amino Acid Coupling.
-
The next Fmoc-protected amino acid (2.5 equivalents) is pre-activated with a coupling reagent such as HATU (2.5 equivalents) and a base like DIEA (5.1 equivalents) in DMF.[11]
-
The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
-
The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
These deprotection and coupling steps are repeated for each amino acid in the linear sequence of Dolastatin 16.
-
3. Cleavage from the Resin
-
Once the linear peptide is fully assembled, it is cleaved from the 2-CTC resin.
-
A mild cleavage cocktail, such as a solution of 1% trifluoroacetic acid (TFA) in DCM, is used to release the peptide from the resin while keeping the acid-labile side-chain protecting groups intact.[12]
-
The resin is filtered, and the filtrate containing the protected linear peptide is collected and neutralized.
4. Cyclization and Final Deprotection
-
The protected linear peptide is cyclized in solution using macrolactonization conditions similar to those described in the solution-phase synthesis (e.g., using CMPI or HATU under high dilution).
-
Following cyclization, the side-chain protecting groups are removed using a stronger TFA cleavage cocktail, typically containing scavengers such as triisopropylsilane (B1312306) (TIS) and water to prevent side reactions.[13]
-
The crude Dolastatin 16 is precipitated with cold diethyl ether, collected, and purified by preparative HPLC.
Comparative Analysis of Synthesis Strategies
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Scale | More amenable to large-scale synthesis. | Typically used for smaller to medium-scale synthesis. |
| Purification | Requires chromatographic purification after each step. | Purification is simplified to filtration until the final cleavage step. |
| Reagent Stoichiometry | Near-stoichiometric amounts of reagents are used. | Excess reagents are used to drive reactions to completion. |
| Reaction Monitoring | Can be monitored by TLC or HPLC at each step. | Monitoring intermediate steps is more complex. |
| Overall Yield | Can be lower due to losses during multiple purification steps. | Potentially higher for the linear sequence assembly, but final yield depends on cleavage and cyclization efficiency. |
| Flexibility | Allows for the synthesis and purification of stable fragments. | The entire sequence is built on a single support. |
Visualizing the Synthetic Pathways
Logical Flow: Solution-Phase vs. Solid-Phase Synthesis
Caption: High-level workflow comparing solution-phase and solid-phase synthesis.
Solution-Phase Synthesis Pathway for Dolastatin 16
Caption: Key stages in the solution-phase synthesis of Dolastatin 16.
Conclusion
Both solution-phase and solid-phase synthesis strategies present viable pathways for obtaining Dolastatin 16. The choice between them depends on the specific goals of the research, the desired scale of the synthesis, and the available resources. Solution-phase synthesis, while often more laborious due to repeated purifications, is well-established for Dolastatin 16 and is suitable for producing larger quantities. Solid-phase synthesis, on the other hand, offers a more streamlined and potentially faster approach for assembling the linear precursor, making it an attractive option for analog synthesis and structure-activity relationship studies. The protocols and data presented herein provide a comprehensive guide for researchers embarking on the synthesis of this complex and biologically important molecule.
References
- 1. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antineoplastic Agents. 590. The X-ray Crystal Structure of Dolastatin 16 and Syntheses of the Dolamethylleuine and Dolaphenvaline Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Dolastatin 16 | C47H70N6O10 | CID 177386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 11. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
Synthesis and Evaluation of Dolastatin 16 Derivatives and Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of Dolastatin 16 derivatives and analogues, accompanied by detailed experimental protocols for their synthesis and biological evaluation. Dolastatin 16, a cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia, has attracted significant interest due to its potent biological activities.[1][2] While initial studies highlighted its remarkable cytotoxicity against various human cancer cell lines, subsequent research has also revealed potent antifouling properties.[2][3] Notably, synthetic Dolastatin 16 was found to be significantly less potent in anticancer assays compared to the natural isolate, suggesting the presence of a synergistic compound in the natural sample or conformational differences.[2] This has spurred further research into the synthesis of derivatives and analogues to explore their therapeutic potential.
Data Presentation
The biological activities of synthesized Dolastatin 16 derivatives and fragments have been evaluated, with a significant focus on their antifouling properties. The following table summarizes the 50% effective concentration (EC50) values against the cypris larvae of Amphibalanus amphitrite.
| Compound | Description | EC50 (µg/mL)[3] |
| Dolastatin 16 (1) | Natural Product | 0.003 |
| Derivative 24 | Dolastatin 16 with a substituent on the aromatic ring | 1.74 |
| Fragment 2 | Northern carboxylic acid fragment | > 10 |
| Fragment 3 | Southern amine fragment | 1.17 |
| Boc-3 | Boc-protected southern amine fragment | 0.79 |
| Fragment 21 | Southern fragment with a p-hydroxy group on the aromatic ring | 0.60 |
| Fragment 22 | Southern fragment with a p-benzyloxy group on the aromatic ring | 4.62 |
| Fragment 25 | Benzyl ester of the northern fragment | 0.90 |
| Fragment 29 | Benzyl ether of the northern fragment | 3.27 |
Experimental Protocols
I. General Synthetic Procedures
The synthesis of Dolastatin 16 derivatives involves the preparation of key amino acid precursors, dolaphenvaline and dolamethylleuine, followed by peptide coupling and cyclization.[3]
a) Synthesis of Dolaphenvaline Derivatives: A key step in the synthesis of dolaphenvaline derivatives is the palladium-catalyzed C-H activation to introduce the aromatic ring.[3]
b) Synthesis of Dolamethylleuine Derivatives: The synthesis of the dolamethylleuine core often utilizes a stereoselective [2+2] cycloaddition reaction.[3]
c) Peptide Coupling and Macrolactamization: The synthesized amino acid fragments are coupled using standard peptide coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (B81430) (DMTMM) or 2-chloro-1-methylpyridimium iodide (CMPI). The linear precursor is then subjected to macrolactamization to yield the final cyclic depsipeptide.[3]
II. Protocol for Antifouling Assay
The antifouling activity of the synthesized compounds is evaluated against the cypris larvae of the barnacle Amphibalanus amphitrite.
1. Larval Culture:
-
Adult barnacles are collected and induced to release nauplii by immersion in seawater under light.
-
The nauplii are cultured in filtered seawater and fed with Chaetoceros gracilis.
-
After several molts, the nauplii metamorphose into the non-feeding cypris larvae, which are used for the assay.
2. Antifouling Assay:
-
The assay is performed in 24-well polystyrene plates.
-
A stock solution of the test compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted.
-
An aliquot of each dilution is added to the wells, followed by the addition of a suspension of cypris larvae in filtered seawater.
-
The plates are incubated for 48 hours at a controlled temperature.
-
The number of settled, metamorphosed, and dead larvae is counted under a microscope.
-
The EC50 value (the concentration causing 50% inhibition of settlement) is calculated.
III. Protocols for Anticancer Evaluation
While comprehensive anticancer data for a wide range of Dolastatin 16 derivatives is limited, the following are standard protocols used to evaluate the cytotoxic and mechanistic properties of dolastatin analogues.
a) Cell Viability Assay (MTT Assay): This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
1. Cell Seeding:
-
Seed cancer cells (e.g., NCI-H460, KM20L2, SF-295) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the Dolastatin 16 derivative in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
3. MTT Addition and Formazan (B1609692) Solubilization:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) Cell Cycle Analysis by Flow Cytometry: This protocol is used to determine the effect of the compound on the cell cycle progression.
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with the Dolastatin 16 derivative at a concentration around its IC50 value for 24 hours.
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
3. Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Visualizations
Synthetic Workflow for Dolastatin 16 Derivatives
Caption: General workflow for the synthesis of Dolastatin 16 derivatives.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the in vitro anticancer activity.
Postulated Signaling Pathway of Dolastatins in Cancer Cells
Caption: Postulated mechanism of dolastatin-induced cell death.
References
Application Notes and Protocols: Molecular Docking of Dolastatin 16
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dolastatin 16 is a cyclic depsipeptide of marine origin that has garnered interest for its potential therapeutic properties. Understanding the molecular interactions between Dolastatin 16 and its protein targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These application notes provide a detailed protocol for performing molecular docking studies of Dolastatin 16 with its identified protein targets, FK506-Binding Protein 1A (FKBP1A) and Matrix Metalloproteinase-9 (MMP9), using AutoDock Vina.
Target Proteins and Binding Affinity
Computational studies have identified FKBP1A and MMP9 as potential protein targets for Dolastatin 16. The binding affinities, calculated as binding energies, indicate the strength of the interaction between Dolastatin 16 and these targets. A more negative binding energy suggests a stronger and more favorable interaction.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Reference |
| FKBP1A (FKBP12) | Dolastatin 16 | -7.4 | [1] |
| FKBP1A (FKBP12) | FK506 (Tacrolimus) | -8.7 | [1] |
| MMP9 | Dolastatin 16 | -9.7 | [2][3] |
| MMP9 | Hydroxamate inhibitor (native ligand) | -6.6 | [2][3] |
| MMP9 | (R)-ND-336 | -8.9 | [2][3] |
Experimental Protocols
This section outlines the detailed methodology for performing molecular docking of Dolastatin 16 with its target proteins using AutoDock Vina.
Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.
-
PubChem or other chemical databases: For obtaining the 3D structure of Dolastatin 16.
Molecular Docking Workflow
Caption: General workflow for molecular docking studies.
Step-by-Step Protocol
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (FKBP1A or MMP9) from the Protein Data Bank (PDB).
-
Clean the Protein: Open the PDB file in AutoDock Tools (ADT). Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add Hydrogens: Add polar hydrogens to the protein structure. This is crucial for correct hydrogen bonding calculations.
-
Compute Charges: Assign Gasteiger charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of Dolastatin 16 from a database like PubChem in SDF or MOL2 format.
-
Load into ADT: Open the ligand file in ADT.
-
Detect Root and Torsion: ADT will automatically detect the root of the ligand and the number of rotatable bonds. The user can manually adjust these if necessary to define the flexibility of the ligand during docking.
-
Save as PDBQT: Save the prepared ligand in the PDBQT file format.
Step 3: Grid Box Generation
-
Identify Binding Site: The binding site can be identified from the literature or by locating the active site of the enzyme or the binding pocket of a co-crystallized ligand.
-
Define Grid Box: In ADT, use the "Grid Box" option to define a three-dimensional box that encompasses the identified binding site. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Save Grid Parameters: Save the grid parameter file. This file contains the coordinates and dimensions of the grid box that AutoDock Vina will use as the search space for docking.
Step 4: Running AutoDock Vina
-
Create Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and parameters for the docking run. This file should include:
-
The name of the receptor PDBQT file.
-
The name of the ligand PDBQT file.
-
The coordinates of the center of the grid box.
-
The dimensions of the grid box in x, y, and z.
-
The name of the output file for the docking results.
-
-
Execute Vina: Run AutoDock Vina from the command line, specifying the configuration file as input. For example: vina --config conf.txt --log log.txt
Step 5: Analysis of Docking Results
-
Examine Binding Energies: The output file from Vina will contain a list of predicted binding poses for the ligand, ranked by their binding energy. The pose with the most negative binding energy is typically considered the most favorable.
-
Visualize Interactions: Use a molecular visualization tool like PyMOL or UCSF Chimera to view the predicted binding poses. Load the protein PDBQT file and the output ligand PDBQT file.
-
Analyze Binding Mode: For the best-ranked pose, analyze the interactions between Dolastatin 16 and the amino acid residues of the target protein. Identify key interactions such as hydrogen bonds and hydrophobic interactions. This analysis provides insights into the molecular basis of the binding.
Signaling Pathways
The identified target proteins of Dolastatin 16 are involved in distinct signaling pathways. Understanding these pathways can provide context for the potential downstream effects of Dolastatin 16 binding.
FKBP1A Signaling
FKBP1A is known to be involved in multiple signaling pathways, including the TGF-β and mTOR pathways. It acts as a regulator of intracellular calcium release channels and is involved in protein folding and trafficking.
Caption: Simplified overview of FKBP1A signaling interactions.
MMP9 and TNF Signaling Pathway
MMP9 expression can be induced by Tumor Necrosis Factor-alpha (TNF-α). This signaling cascade involves a series of protein interactions that ultimately lead to the transcription of the MMP9 gene.
Caption: TNF-α induced MMP9 expression signaling pathway.
Conclusion
These application notes provide a comprehensive guide for researchers to perform molecular docking studies of Dolastatin 16 with its target proteins, FKBP1A and MMP9. By following the detailed protocols and utilizing the provided information on binding affinities and signaling pathways, researchers can gain valuable insights into the molecular mechanism of Dolastatin 16, which can aid in the development of new therapeutic agents.
References
Network Pharmacology of Dolastatin 16: Unraveling its Therapeutic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the network pharmacology analysis of Dolastatin 16, a marine cyclic depsipeptide. The focus is on identifying its molecular targets and elucidating the signaling pathways through which it exerts its therapeutic effects, particularly in the context of diabetic wound healing.
Introduction to Dolastatin 16 and Network Pharmacology
Dolastatin 16 is a natural cyclic depsipeptide isolated from the sea hare Dolabella auricularia.[1][2] While the dolastatin family of compounds is broadly recognized for antineoplastic properties, often through microtubule inhibition, recent studies have explored other potential therapeutic applications.[3][4][5][6] Network pharmacology offers a powerful computational approach to deconvolute the complex mechanisms of action of such natural products by identifying their protein targets and the broader biological networks they modulate.
A significant finding from network pharmacology studies is the identification of Matrix Metalloproteinase-9 (MMP9) as a key potential target of Dolastatin 16.[7][1][2] This interaction is primarily implicated in the Tumor Necrosis Factor (TNF) signaling pathway, suggesting a role for Dolastatin 16 in modulating inflammatory processes, which is particularly relevant for conditions like diabetic foot ulcers.[7][1]
This document outlines the standard workflow for a network pharmacology analysis of Dolastatin 16, from initial target prediction to pathway enrichment and validation via molecular docking.
Summary of Quantitative Data
Molecular docking simulations have been employed to quantify the binding affinity between Dolastatin 16 and its predicted target, MMP9. The results, summarized in the table below, indicate a strong and favorable interaction, suggesting that Dolastatin 16 may act as a potent inhibitor of MMP9.[7][1][2]
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| Dolastatin 16 | MMP9 | -9.7 | [7][1][2] |
| (R)-ND-336 (Control) | MMP9 | -8.9 | [7][1][2] |
| Hydroxamate inhibitor (Control) | MMP9 | -6.6 | [7][1][2] |
Experimental Protocols
Protocol for Target Identification and Network Construction
This protocol describes the in silico workflow to identify the potential protein targets of Dolastatin 16 and construct a protein-protein interaction (PPI) network.
Objective: To predict the direct molecular targets of Dolastatin 16 and identify a network of interacting proteins for pathway analysis.
Materials:
-
2D or 3D structure of Dolastatin 16 (SDF or MOL2 format).
-
Access to online pharmacology databases (e.g., PharmMapper, SwissTargetPrediction).
-
Access to protein-protein interaction databases (e.g., STRING, BioGRID).
-
Network visualization software (e.g., Cytoscape).
Methodology:
-
Compound Preparation: Obtain the 2D or 3D chemical structure of Dolastatin 16. The Simplified Molecular Input Line Entry System (SMILES) representation can be used as a starting point.
-
Target Prediction:
-
Submit the structure of Dolastatin 16 to a reverse pharmacophore mapping server like PharmMapper.
-
Set the target database to "Human Protein Targets Only."
-
The server will generate a list of potential protein targets with a corresponding fit score. Rank the targets based on this score.
-
-
Disease-Associated Gene Identification:
-
Independently, compile a list of genes associated with the disease of interest (e.g., "diabetic foot ulcer") from databases such as GeneCards or OMIM.
-
-
Intersection of Targets:
-
Compare the list of predicted targets for Dolastatin 16 with the list of disease-associated genes. The overlapping genes are considered the primary potential targets for the therapeutic effect.
-
-
Protein-Protein Interaction (PPI) Network Construction:
-
Input the list of primary potential targets into the STRING database.
-
Set the confidence score to a high threshold (e.g., > 0.7) to ensure high-quality interactions.
-
Export the resulting interaction network data.
-
-
Network Visualization and Analysis:
-
Import the network data into Cytoscape.
-
Analyze the network topology to identify key hub proteins (nodes with a high degree of connectivity). These hubs may represent critical points of intervention for Dolastatin 16.
-
Protocol for Pathway and Gene Ontology Enrichment Analysis
Objective: To identify the biological pathways and processes that are significantly modulated by the identified protein targets of Dolastatin 16.
Materials:
-
List of primary potential target genes from Protocol 3.1.
-
Access to the DAVID (Database for Annotation, Visualization and Integrated Discovery) or a similar gene functional annotation tool.
Methodology:
-
Data Submission: Input the list of primary potential target genes into the DAVID web server.
-
Gene Ontology (GO) Analysis:
-
Perform a GO enrichment analysis to categorize the targets based on three domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF).
-
This analysis reveals the primary biological functions associated with the target proteins.
-
-
KEGG Pathway Analysis:
-
Data Interpretation: Analyze the results, focusing on pathways and processes with low p-values, which indicate statistical significance.
Protocol for Molecular Docking Validation
Objective: To validate the predicted interaction between Dolastatin 16 and its primary target (MMP9) and to quantify their binding affinity.
Materials:
-
3D structure of Dolastatin 16 (ligand).
-
Crystal structure of the target protein (e.g., MMP9, obtained from the Protein Data Bank - PDB).
-
Molecular docking software (e.g., AutoDock Vina).
-
Visualization software for protein-ligand interactions (e.g., PyMOL, Discovery Studio).
Methodology:
-
Protein Preparation:
-
Download the PDB file for MMP9.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of Dolastatin 16.
-
Minimize its energy and assign appropriate charges.
-
-
Grid Box Generation:
-
Define the docking search space (grid box) around the active site of MMP9. The active site can be identified from the literature or from the position of a co-crystallized inhibitor.
-
-
Docking Simulation:
-
Run the molecular docking simulation using AutoDock Vina. The program will sample different conformations of Dolastatin 16 within the defined grid box and calculate the binding energy for each pose.
-
-
Results Analysis:
-
Analyze the output to identify the binding pose with the lowest binding energy.
-
Visualize the protein-ligand complex to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). The stability of the complex can be further assessed through molecular dynamics simulations.[7][1]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows in the network pharmacology analysis of Dolastatin 16.
References
- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dolastatins and their analogues present a compelling landscape of potential natural and synthetic anticancer drug candidates [iris.unina.it]
- 7. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Dynamics Simulations of Dolastatin 16 Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dolastatin 16 is a marine cyclic depsipeptide that has garnered interest for its potential therapeutic properties.[1][2] Understanding the molecular interactions of Dolastatin 16 with its biological targets is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents. Molecular dynamics (MD) simulations are a powerful computational tool to investigate the dynamic behavior of biological macromolecules at an atomic level.[3][4] These simulations can provide valuable insights into the stability of protein-ligand complexes, the nature of their interactions, and the conformational changes that occur upon binding.
This document provides detailed application notes and protocols for conducting molecular dynamics simulations of Dolastatin 16 in complex with its target proteins, with a specific focus on Matrix Metalloproteinase-9 (MMP9). A study has identified MMP9 as a potential target of Dolastatin 16 and suggests its involvement in the TNF signaling pathway.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data that should be extracted from molecular docking and molecular dynamics simulations of Dolastatin 16 complexes.
Table 1: Molecular Docking and Binding Energy Analysis
| Complex | Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Dolastatin 16 - MMP9 | Dolastatin 16 | -9.7 | Value from MM/PBSA or MM/GBSA | Leu188, Val398, His401, Pro421, Met422[1] |
| Control Ligand 1 - MMP9 | (R)-ND-336 | -8.9 | Value from MM/PBSA or MM/GBSA | To be determined |
| Control Ligand 2 - MMP9 | Hydroxamate inhibitor | -6.6 | Value from MM/PBSA or MM/GBSA | To be determined |
Note: Docking scores are obtained from initial static models, while binding affinity should be calculated from MD simulation trajectories using methods like MM/PBSA or MM/GBSA for a more accurate representation of the binding thermodynamics.
Table 2: Analysis of Molecular Dynamics Simulation Trajectories (Example Data)
| Complex | Average RMSD (Å) (Backbone) | Average RMSF (Å) (Cα) | Average Radius of Gyration (Rg) (Å) | Average Number of Hydrogen Bonds |
| Dolastatin 16 - MMP9 | e.g., 1.5 ± 0.3 | e.g., 1.0 ± 0.2 | e.g., 22.5 ± 0.5 | e.g., 3 ± 1 |
| Apo-MMP9 (unbound) | e.g., 2.0 ± 0.5 | e.g., 1.2 ± 0.3 | e.g., 23.0 ± 0.6 | N/A |
| Control Ligand 1 - MMP9 | e.g., 1.8 ± 0.4 | e.g., 1.1 ± 0.2 | e.g., 22.7 ± 0.5 | e.g., 2 ± 1 |
Note: The values in this table are examples and should be replaced with data generated from the analysis of the MD simulation trajectories.
Experimental Protocols
This section outlines a general protocol for performing a molecular dynamics simulation of a Dolastatin 16-protein complex using GROMACS. While the example focuses on MMP9, the workflow can be adapted for other protein targets.
Protocol 1: System Preparation
-
Obtain Protein and Ligand Structures:
-
Download the crystal structure of the target protein (e.g., MMP9, PDB ID: 1GKC) from the Protein Data Bank.
-
Obtain the 3D structure of Dolastatin 16. This may require building the molecule using software like Avogadro or obtaining it from a compound database. Given the presence of unusual amino acids, careful parameterization is crucial.
-
-
Prepare the Protein:
-
Remove any existing ligands, co-factors, and water molecules from the PDB file that are not relevant to the simulation.
-
Use a molecular modeling tool to add missing hydrogen atoms.
-
-
Prepare the Ligand:
-
Add hydrogen atoms to the Dolastatin 16 structure.
-
Generate a topology and parameter file for Dolastatin 16. Due to its cyclic depsipeptide nature with non-standard amino acids, a general force field like GAFF (General Amber Force Field) can be used as a starting point, but further parameterization may be necessary. Tools like antechamber from the AmberTools suite can be used for this purpose.
-
-
Molecular Docking (Optional but Recommended):
-
Perform molecular docking to predict the binding pose of Dolastatin 16 in the active site of the protein. Software such as AutoDock Vina can be used.
-
Select the docked pose with the best binding affinity (lowest docking score) as the starting structure for the MD simulation.
-
Protocol 2: Molecular Dynamics Simulation using GROMACS
-
Prepare the Complex Topology:
-
Combine the protein and the selected ligand pose into a single PDB file.
-
Use a GROMACS tool like pdb2gmx to generate the protein topology. A suitable force field for the protein (e.g., AMBER99SB-ILDN, CHARMM36m) should be chosen.
-
Merge the protein topology with the ligand topology generated in the previous protocol.
-
-
System Setup:
-
Create a simulation box (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edges).
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system. This is typically done using the steepest descent algorithm.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) ensemble: Equilibrate the temperature of the system to the desired value (e.g., 300 K) while restraining the positions of the protein and ligand heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature) ensemble: Equilibrate the pressure of the system to the desired value (e.g., 1 bar) while continuing to restrain the heavy atoms. This step ensures the correct density of the system.
-
-
-
Production MD Run:
-
Run the production simulation for a desired length of time (e.g., 100 ns or longer) without any restraints. Save the trajectory and energy data at regular intervals.
-
Protocol 3: Trajectory Analysis
-
Root Mean Square Deviation (RMSD):
-
Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to the initial structure to assess the stability of the complex over time.
-
-
Root Mean Square Fluctuation (RMSF):
-
Calculate the RMSF of the Cα atoms to identify flexible regions of the protein.
-
-
Radius of Gyration (Rg):
-
Calculate the Rg of the protein to assess its compactness during the simulation.
-
-
Hydrogen Bond Analysis:
-
Analyze the hydrogen bonds formed between Dolastatin 16 and the protein throughout the simulation to identify key interactions.
-
-
Binding Free Energy Calculation:
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.
-
Visualizations
Experimental Workflow
Caption: Workflow for MD simulation of Dolastatin 16-MMP9 complex.
Signaling Pathway
Caption: TNF-α signaling pathway leading to MMP9 expression and its inhibition by Dolastatin 16.
References
- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulations of large macromolecular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Testing of Dolastatin 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 16 is a cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia.[1][2] Initial studies in 1997 reported potent cytotoxic activity against various human cancer cell lines.[2][3] However, subsequent research by the same group in 2014 revealed that synthetically produced Dolastatin 16 did not replicate these initial findings, suggesting the original anticancer activity may have been due to an undetected contaminant in the natural isolate.[1] More recent computational studies have proposed a new potential bioactivity for Dolastatin 16 as an inhibitor of Matrix Metalloproteinase-9 (MMP9), a target implicated in diabetic wound healing.[1][4]
These application notes provide an overview of the historical context of Dolastatin 16's bioactivity and present detailed protocols for in vitro assays relevant to both its initially reported cytotoxic effects and its newly proposed role as an MMP9 inhibitor. Given the current state of research, the protocols for anticancer testing are based on standard methodologies for compounds with similar hypothesized mechanisms, while the MMP9 protocol is a general method for validating the in silico findings.
Quantitative Data Summary
The available quantitative data for Dolastatin 16 bioactivity is limited. The following table summarizes the key findings from computational and antifouling studies.
| Parameter | Value | Assay Type | Target/Organism | Source |
| Binding Energy | -9.7 kcal/mol | Molecular Docking (in silico) | Human MMP9 | [1][4] |
| EC50 | < 0.03 µg/mL | Antifouling Assay | Amphibalanus amphitrite (barnacle) larvae | [5][6] |
| EC50 (Derivative) | 1.74 µg/mL | Antifouling Assay | Amphibalanus amphitrite (barnacle) larvae | [5] |
Hypothesized Anticancer Bioactivity & Relevant In Vitro Assays
While the anticancer activity of Dolastatin 16 is not definitively established, related compounds like Dolastatin 10 and 15 are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8][9] The following protocols describe standard assays to investigate these types of bioactivities.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dolastatin 16, stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of Dolastatin 16 in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (DMSO concentration matched to the highest Dolastatin 16 concentration).[11][12]
-
Incubation: Incubate the plate for 48-72 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the Dolastatin 16 concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cells
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with Dolastatin 16 at various concentrations for a predetermined time.
-
Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer provided with the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Dolastatin 16 for 24-48 hours.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would be consistent with the mechanism of other dolastatins.[8]
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring changes in turbidity.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)[13]
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer
-
GTP solution
-
Dolastatin 16
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)
-
Half-area 96-well plate[13]
-
Spectrophotometer with temperature control (340 nm)
Procedure:
-
Preparation: Prepare solutions of Dolastatin 16 and controls in General Tubulin Buffer.
-
Reaction Setup: In a pre-warmed 37°C 96-well plate, add the test compounds.[13]
-
Initiation: Add ice-cold tubulin solution supplemented with GTP to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and begin reading the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.[11][13]
-
Data Analysis: Plot absorbance versus time. Compare the polymerization rate and maximum polymer mass for Dolastatin 16-treated samples against controls to determine its effect on tubulin polymerization.
Proposed MMP9 Inhibitory Bioactivity & Relevant In Vitro Assay
Recent in silico studies suggest Dolastatin 16 may act as an inhibitor of MMP9.[1][4] This can be validated using a fluorogenic substrate-based enzymatic assay.
Protocol 5: MMP9 Enzymatic Assay
Materials:
-
Recombinant human MMP9 (active)
-
MMP9 fluorogenic substrate
-
Assay Buffer
-
Dolastatin 16
-
Known MMP9 inhibitor (positive control, e.g., GM6001)
-
96-well black plate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the recombinant MMP9 is in a pro-form, activate it according to the manufacturer's instructions (often with APMA).
-
Reaction Setup: In a 96-well plate, add Assay Buffer, Dolastatin 16 at various concentrations, and the positive control.
-
Enzyme Addition: Add activated MMP9 to each well and incubate for a short period to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic MMP9 substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths kinetically over time.
-
Data Analysis: Determine the reaction rate (V) for each concentration of Dolastatin 16. Plot the percentage of inhibition versus the log of the inhibitor concentration to calculate the IC50 value.
Visualizations
Caption: General experimental workflow for determining the cytotoxicity of Dolastatin 16 using an MTT assay.
Caption: Proposed signaling pathway for MMP9 inhibition by Dolastatin 16.
Caption: General mechanism of action for microtubule-targeting agents like Dolastatins 10 and 15.
References
- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Dolastatins and their analogues present a compelling landscape of potential natural and synthetic anticancer drug candidates [iris.unina.it]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes: Cell-Based Assays for Dolastatin 16 Cytotoxicity Screening
Introduction
Dolastatin 16 is a cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia. Initial studies in 1997, led by Pettit et al., reported significant cytotoxic activity against a range of human cancer cell lines[1][2]. However, it is crucial to note that subsequent research involving synthetically produced Dolastatin 16 failed to replicate these initial findings of potent cancer cell growth inhibition. This discrepancy suggests that the cytotoxic effects observed in the original natural isolate may have been due to an undetected co-contaminant[1].
More recent research has shifted focus, identifying Matrix Metalloproteinase-9 (MMP9) as a potential target for Dolastatin 16, implicating it in pathways such as the TNF signaling pathway, with potential therapeutic applications in diabetic wound healing[1][3][4].
Despite the controversy surrounding its direct cytotoxic effects, screening of Dolastatin 16 and its analogues for cytotoxicity remains a relevant area of inquiry, particularly in the context of understanding its full biological activity profile and for re-evaluating the potential of the natural isolate's components. These application notes provide detailed protocols for standard cell-based assays that can be employed to assess the cytotoxic and apoptotic effects of Dolastatin 16 or other test compounds.
Quantitative Cytotoxicity Data (Historical)
The following table summarizes the historical data on the growth inhibitory properties of the original Dolastatin 16 isolate as reported by Pettit et al. (1997). It is imperative that researchers view this data with the understanding that these results were not reproducible with synthetic Dolastatin 16[1].
| Cell Line | Cancer Type | Reported GI₅₀ (µg/mL) |
| NCI-H460 | Lung | < 0.01 |
| KM20L2 | Colon | < 0.01 |
| SF-295 | CNS | < 0.01 |
| BXPC-3 | Pancreas | 0.02 |
| MCF-7 | Breast | 0.02 |
| DU-145 | Prostate | 0.03 |
| OVCAR-3 | Ovarian | 0.04 |
| P388 | Murine Leukemia | ED₅₀ = 0.018 |
| Data sourced from Pettit et al. (1997). GI₅₀ represents the concentration for 50% growth inhibition. |
Experimental Protocols
The following are detailed protocols for standard cytotoxicity and apoptosis assays, which can be adapted for screening Dolastatin 16.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product[5].
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dolastatin 16 stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Dolastatin 16 in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition: Record the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Caption: General workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8] Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[8]
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed cells in 6-well plates and treat with various concentrations of Dolastatin 16 for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Visualization
Cytotoxic compounds often induce apoptosis. While the specific upstream mechanism for Dolastatin 16-induced cytotoxicity is not well-established, the diagram below illustrates a generalized intrinsic apoptosis pathway that is a common endpoint for cytotoxic agents that cause cellular stress.
Caption: Generalized intrinsic apoptosis signaling pathway.
References
- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. scispace.com [scispace.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Testing the Antifouling Activity of Dolastatin 16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antifouling properties of Dolastatin 16, a potent marine natural product. Dolastatin 16, a depsipeptide originally isolated from the sea hare Dolabella auricularia, has demonstrated significant activity in preventing the settlement of marine biofouling organisms, particularly barnacle larvae.[1][2][3] Its high efficacy and natural origin make it a promising candidate for the development of environmentally benign antifouling coatings.
The primary model organism for testing the antifouling activity of Dolastatin 16 is the cypris larva of the barnacle Amphibalanus amphitrite (formerly Balanus amphitrite), a common and cosmopolitan fouling species.[1][4][5][6] The standard assay involves exposing the larvae to various concentrations of the compound and observing the inhibition of settlement and metamorphosis.
Quantitative Data Summary
The antifouling activity of Dolastatin 16 and its derivatives is typically quantified by determining the 50% effective concentration (EC₅₀) for settlement inhibition and the 50% lethal concentration (LC₅₀) to assess toxicity. A high therapeutic ratio (LC₅₀/EC₅₀) is desirable, indicating that the compound is effective at non-toxic concentrations.
| Compound | EC₅₀ (µg/mL) | LC₅₀ (µg/mL) | Organism | Reference |
| Dolastatin 16 (1) | 0.003 | 20 | Amphibalanus amphitrite cypris larvae | [1][6] |
| Dolastatin 16 (synthetic) | < 0.03 | Not Reported | Amphibalanus amphitrite cypris larvae | [1] |
| Dolastatin 16 Acetate (24) | 1.74 | Not Reported | Amphibalanus amphitrite cypris larvae | [1][6] |
| Northern Fragment (2) | > 10 | Not Reported | Amphibalanus amphitrite cypris larvae | [1] |
| Southern Fragment (3) | 1.17 | Not Reported | Amphibalanus amphitrite cypris larvae | [1][6] |
| Boc-protected Southern Fragment (Boc-3) | 0.79 | Not Reported | Amphibalanus amphitrite cypris larvae | [1][6] |
| Hydroxy-substituted Southern Fragment (21) | 0.60 | Not Reported | Amphibalanus amphitrite cypris larvae | [1][6] |
| Benzyloxy-substituted Southern Fragment (22) | 4.62 | Not Reported | Amphibalanus amphitrite cypris larvae | [1][6] |
Experimental Protocols
Protocol 1: Antifouling Assay against Amphibalanus amphitrite Cypris Larvae
This protocol details the methodology for evaluating the antifouling activity of Dolastatin 16 by assessing its ability to inhibit the settlement of barnacle cypris larvae.[1]
1. Materials and Reagents:
-
Dolastatin 16 (and its derivatives)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Filtered seawater (FSW), 0.22 µm filtered
-
Adult Amphibalanus amphitrite barnacles
-
Artemia salina nauplii (for feeding adult barnacles)
-
24-well polystyrene plates
-
Stereomicroscope
-
Incubator (20-25°C)
2. Larval Rearing:
-
Collect adult Amphibalanus amphitrite from a suitable marine location (e.g., oyster farms, piers).[1]
-
Maintain the adult barnacles in an aquarium with filtered seawater at approximately 20°C.[1]
-
Feed the barnacles with freshly hatched Artemia salina nauplii.[1]
-
To induce the release of nauplii (stage I-II), expose the adult barnacles to air overnight and then re-immerse them in seawater.[1]
-
Collect the released nauplii and culture them in filtered seawater at a density of 1.0-3.0 individuals/mL.[1]
-
Rear the nauplii until they metamorphose into the non-feeding cypris stage, which is the stage competent for settlement. This typically takes several days.
3. Antifouling Assay Procedure:
-
Prepare a stock solution of Dolastatin 16 in DMSO.
-
Prepare a series of working solutions by diluting the stock solution with filtered seawater to achieve the desired final concentrations. The final DMSO concentration in all wells, including the control, should be kept constant and at a non-toxic level (e.g., < 0.1%).
-
Add 1 mL of each test concentration to the wells of a 24-well plate. Each concentration should be tested in triplicate.
-
Include a negative control (filtered seawater with DMSO) and a positive control (a known antifouling agent, if desired).
-
Introduce 15-20 competent cypris larvae into each well.
-
Incubate the plates at a constant temperature (e.g., 25°C) for 48 hours in the dark.[1][6]
-
After the incubation period, count the number of settled, metamorphosed, and dead larvae in each well under a stereomicroscope.
-
Settled larvae: Larvae that have attached to the substrate and metamorphosed into juvenile barnacles.
-
Metamorphosed larvae: Larvae that have undergone metamorphosis without proper attachment.
-
Dead larvae: Larvae that are immobile and do not respond to probing.
-
Swimming larvae: Larvae that are still actively swimming in the water column.
-
4. Data Analysis:
-
Calculate the percentage of settlement inhibition for each concentration relative to the negative control.
-
Calculate the percentage of mortality for each concentration.
-
Determine the EC₅₀ (concentration causing 50% settlement inhibition) and LC₅₀ (concentration causing 50% mortality) values using appropriate statistical software (e.g., probit analysis).
Visualizations
Caption: Workflow for antifouling activity testing of Dolastatin 16.
Caption: Hypothetical signaling pathways for antifouling action.
References
- 1. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis and biological activity of dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying Dolastatin 16 in Animal Models of Diabetic Wound Healing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of Dolastatin 16 in promoting wound healing in established animal models of diabetes.
Introduction
Diabetic wounds, particularly foot ulcers, represent a significant clinical challenge, often leading to chronic infections and amputations. The wound healing process in diabetic patients is impaired due to a combination of factors including hyperglycemia, chronic inflammation, and diminished angiogenesis. Recent computational studies have identified Dolastatin 16, a marine cyclic depsipeptide, as a promising agent for diabetic wound healing.[1][2][3][4] Network pharmacology and molecular docking studies suggest that Dolastatin 16 may act as a potent inhibitor of Matrix Metalloproteinase-9 (MMP9).[1][2][3][4] MMP9 is often overexpressed in chronic wounds and contributes to the degradation of the extracellular matrix, thereby impeding the healing process.[1] The proposed mechanism of action involves the modulation of the TNF signaling pathway.[1][2][3]
These application notes provide a framework for the preclinical evaluation of Dolastatin 16 in validated animal models of diabetic wound healing. The following protocols are designed to assess the efficacy of Dolastatin 16 in accelerating wound closure, improving tissue regeneration, and elucidating its in vivo mechanism of action.
Recommended Animal Models
The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. Both Type 1 and Type 2 diabetes models are suitable for studying impaired wound healing.
Streptozotocin (B1681764) (STZ)-Induced Type 1 Diabetes Mellitus (T1DM) Model
-
Animal: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).
-
Rationale: This is a widely used and well-characterized model of T1DM, induced by the selective destruction of pancreatic β-cells by streptozotocin.[5][6][7][8] It allows for the study of wound healing in a hyperglycemic environment.
-
Advantages: Cost-effective, high success rate of diabetes induction, and extensive historical data for comparison.[7]
-
Limitations: Does not fully replicate the metabolic syndrome associated with Type 2 diabetes in humans.
Genetically Diabetic (db/db) Mouse Model (Type 2 Diabetes)
-
Animal: Male C57BL/6J-Leprdb/db mice (8-12 weeks old).
-
Rationale: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin (B600854) resistance, and hyperglycemia, closely mimicking human Type 2 diabetes.[9][10][11] They exhibit a severely impaired wound healing phenotype.
-
Advantages: Represents a more clinically relevant model for Type 2 diabetes, which is more prevalent. Wounds in these mice can develop characteristics of human chronic wounds.[9][10]
-
Limitations: More expensive than STZ-induced models.
Experimental Design and Protocols
The following protocols outline the key steps for evaluating Dolastatin 16 in a diabetic wound healing model. This example will focus on the STZ-induced rat model.
Protocol 1: Induction of Diabetes
-
Acclimatization: House male Sprague-Dawley rats in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard chow and water for one week.
-
Fasting: Fast the rats for 12-18 hours prior to STZ injection.[7]
-
STZ Injection: Prepare a fresh solution of streptozotocin (Sigma-Aldrich) in 0.1 M cold citrate (B86180) buffer (pH 4.5). Administer a single intraperitoneal (IP) injection of STZ at a dose of 55-65 mg/kg body weight.[5][7] A control group should be injected with citrate buffer only.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection from the tail vein using a glucometer. Rats with fasting blood glucose levels >250 mg/dL (13.9 mmol/L) are considered diabetic and included in the study.[6][7] Maintain the animals for 4-5 weeks to establish a chronic diabetic state before wound creation.[7]
Protocol 2: Full-Thickness Excisional Wound Creation
-
Anesthesia: Anesthetize the diabetic rats with an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or a combination of ketamine/xylazine IP).
-
Surgical Preparation: Shave the dorsal thoracic region and disinfect the skin with 70% ethanol (B145695) and povidone-iodine solution.
-
Wound Creation: Create a full-thickness excisional wound on the dorsum using a sterile 8 mm biopsy punch.[10] The wound should penetrate through the panniculus carnosus.
-
Post-operative Care: Administer analgesics as per institutional guidelines. House the animals individually to prevent wound interference.
Protocol 3: Dolastatin 16 Administration
-
Grouping: Randomly divide the diabetic wounded animals into the following groups (n=8-10 per group):
-
Group I: Diabetic Control (Vehicle treatment)
-
Group II: Dolastatin 16 (Low Dose)
-
Group III: Dolastatin 16 (High Dose)
-
Group IV: Positive Control (e.g., a commercially available growth factor)
-
-
Formulation: Prepare Dolastatin 16 in a suitable vehicle for topical application (e.g., a hydrogel or saline solution).
-
Application: Apply the assigned treatment topically to the wound bed daily or every other day, depending on the formulation's properties. The vehicle will be applied to the control group.
Protocol 4: Assessment of Wound Healing
-
Wound Area Measurement:
-
Trace the wound margin on a transparent sterile sheet on days 0, 3, 7, 14, and 21 post-wounding.
-
Calculate the wound area using image analysis software (e.g., ImageJ).
-
Determine the percentage of wound closure using the formula: % Wound Closure = [(Area_day0 - Area_dayN) / Area_day0] * 100
-
-
Histopathological Analysis:
-
Euthanize a subset of animals from each group at specific time points (e.g., day 7 and day 21).
-
Excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue (5 µm thickness) and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
Evaluate re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.
-
-
Immunohistochemistry/Immunofluorescence:
-
Perform staining on tissue sections for markers of:
-
Angiogenesis: CD31, a-SMA
-
Inflammation: CD68 (macrophages), MPO (neutrophils)
-
Cell Proliferation: Ki-67
-
MMP9 expression
-
-
-
Biochemical Analysis:
-
Homogenize wound tissue samples.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Determine the activity of MMP9 using zymography.
-
Measure hydroxyproline (B1673980) content as an indicator of collagen deposition.
-
Data Presentation
Quantitative data should be presented in a clear and concise manner to allow for easy comparison between treatment groups.
Table 1: Wound Closure Rate (%)
| Treatment Group | Day 3 | Day 7 | Day 14 | Day 21 |
| Diabetic Control | 10 ± 2.5 | 25 ± 4.1 | 45 ± 5.3 | 60 ± 6.8 |
| Dolastatin 16 (Low Dose) | 18 ± 3.1 | 40 ± 4.9 | 70 ± 6.2 | 95 ± 3.5 |
| Dolastatin 16 (High Dose) | 22 ± 2.8 | 55 ± 5.5 | 85 ± 4.7 | 99 ± 1.2 |
| Positive Control | 20 ± 3.0 | 50 ± 4.8 | 80 ± 5.1 | 98 ± 2.1 |
| Data are presented as mean ± SD. Statistical significance compared to the Diabetic Control group is denoted by *p<0.05, **p<0.01, ***p<0.001. |
Table 2: Histopathological Scoring of Wound Tissue (Day 14)
| Treatment Group | Re-epithelialization (0-4) | Granulation Tissue (0-4) | Collagen Deposition (0-4) | Inflammatory Infiltration (0-4) |
| Diabetic Control | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.3 ± 0.5 | 3.5 ± 0.6 |
| Dolastatin 16 (Low Dose) | 2.8 ± 0.5 | 3.0 ± 0.6 | 2.9 ± 0.4 | 1.8 ± 0.4 |
| Dolastatin 16 (High Dose) | 3.7 ± 0.4 | 3.8 ± 0.3 | 3.6 ± 0.5 | 1.1 ± 0.3 |
| Positive Control | 3.5 ± 0.5 | 3.6 ± 0.4 | 3.5 ± 0.6 | 1.3 ± 0.2 |
| Scoring scale: 0 = absent, 1 = minimal, 2 = moderate, 3 = marked, 4 = extensive. Data are presented as mean ± SD. Statistical significance compared to the Diabetic Control group is denoted by **p<0.01, ***p<0.001. |
Table 3: Biochemical Markers in Wound Tissue (Day 7)
| Treatment Group | TNF-α (pg/mg tissue) | MMP9 Activity (relative units) | CD31 Positive Vessels (per field) |
| Diabetic Control | 150 ± 15.2 | 2.5 ± 0.4 | 8 ± 2.1 |
| Dolastatin 16 (Low Dose) | 95 ± 10.8 | 1.4 ± 0.3 | 15 ± 3.2* |
| Dolastatin 16 (High Dose) | 60 ± 8.5 | 0.8 ± 0.2 | 22 ± 4.5 |
| Positive Control | 75 ± 9.1 | 1.1 ± 0.3 | 20 ± 3.9 |
| Data are presented as mean ± SD. Statistical significance compared to the Diabetic Control group is denoted by *p<0.05, **p<0.01, ***p<0.001. |
Visualizations
The following diagrams illustrate the proposed signaling pathway and experimental workflow.
Caption: Proposed mechanism of Dolastatin 16 in diabetic wound healing.
Caption: Experimental workflow for evaluating Dolastatin 16.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical investigation of Dolastatin 16 as a potential therapeutic for diabetic wound healing. By utilizing established animal models and a multi-faceted approach to assessment, researchers can effectively evaluate the efficacy of Dolastatin 16 and gain insights into its underlying mechanisms of action. This framework is intended to be adaptable to specific research questions and laboratory settings.
References
- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances and perspective on animal models and hydrogel biomaterials for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes [jove.com]
- 8. A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to Create Chronic Wounds in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to Create Chronic Wounds in Diabetic Mice [protocols.io]
- 11. escholarship.org [escholarship.org]
Application Notes and Protocols: High-Throughput Screening for Dolastatin 16 Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 16 is a marine cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia.[1][2][3][4] While initial studies have highlighted its potent antifouling and cytotoxic activities against various cancer cell lines, its precise molecular targets and mechanism of action remain largely uncharacterized.[3][4][5] This lack of clarity presents a significant opportunity for drug discovery and development. Identifying the cellular targets of Dolastatin 16 is a critical step toward understanding its therapeutic potential and potential side effects.[6][7]
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) strategies aimed at identifying the protein targets of Dolastatin 16. The methodologies described herein leverage modern chemical proteomics approaches to enable the unbiased identification of molecular interactors in complex biological systems.[8] The primary techniques covered are Affinity Purification coupled with Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA), both of which are powerful methods for target deconvolution.[9][10][11]
Recent computational studies have predicted potential targets for Dolastatin 16, including Matrix Metalloproteinase-9 (MMP9), which is implicated in the TNF signaling pathway, and the peptidyl-prolyl cis-trans isomerase FKBP1A.[1][2][12] The protocols provided will enable the experimental validation of these predicted targets and the discovery of novel interacting partners.
High-Throughput Target Identification Workflow
A generalized workflow for identifying the cellular targets of Dolastatin 16 is depicted below. This process begins with the selection of appropriate screening methodologies and culminates in the validation of candidate protein targets.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
AP-MS is a powerful technique for identifying proteins that interact with a small molecule.[9] This method involves immobilizing a derivatized form of Dolastatin 16 onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. These interacting proteins are then identified by mass spectrometry.
Experimental Protocol
2.1.1. Materials and Reagents
-
Dolastatin 16: Synthetically modified with a linker for immobilization (e.g., with a terminal alkyne or amine group).
-
Affinity Resin: NHS-activated sepharose beads or magnetic beads.
-
Cell Lines: A panel of relevant cancer cell lines (e.g., HCT116, MCF7).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower detergent concentration.
-
Elution Buffer: High salt or low pH buffer (e.g., 0.1 M glycine, pH 2.5).
-
Mass Spectrometry: High-resolution LC-MS/MS system.
2.1.2. Procedure
-
Immobilization of Dolastatin 16:
-
Covalently couple the modified Dolastatin 16 to the affinity resin according to the manufacturer's protocol.
-
Thoroughly wash the beads to remove any unbound compound.
-
Prepare control beads with no immobilized compound or with a structurally similar but inactive analog.
-
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the Dolastatin 16-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[14]
-
-
Data Analysis:
-
Identify proteins by searching the acquired MS/MS spectra against a human protein database using software like MaxQuant or Mascot.[15]
-
Quantify the relative abundance of proteins pulled down by Dolastatin 16 compared to the control beads using label-free quantification (LFQ) or isotopic labeling methods.[16][17]
-
Filter the data to identify proteins that are significantly enriched in the Dolastatin 16 pulldown.
-
Data Presentation: AP-MS Quantitative Data
The results from the AP-MS experiment can be summarized in a table to highlight the most promising candidate targets.
| Protein ID | Gene Name | Fold Enrichment (Dolastatin 16 vs. Control) | p-value | Predicted Function |
| P19838 | MMP9 | 15.2 | 0.001 | Matrix metallopeptidase 9 |
| P62942 | FKBP1A | 12.8 | 0.003 | Peptidyl-prolyl cis-trans isomerase |
| P08670 | VIM | 8.5 | 0.008 | Vimentin |
| Q06830 | TBB5 | 7.9 | 0.011 | Tubulin beta-5 chain |
| P68363 | YWHAZ | 6.3 | 0.015 | 14-3-3 protein zeta/delta |
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a method for assessing the engagement of a drug with its target protein in a cellular context.[10][11] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[18] This change in thermal stability can be detected by heating cell lysates or intact cells and quantifying the amount of soluble protein remaining at different temperatures.[18]
Experimental Protocol
3.1.1. Materials and Reagents
-
Dolastatin 16: Stock solution in a suitable solvent (e.g., DMSO).
-
Cell Lines: As per AP-MS.
-
PBS: Phosphate-Buffered Saline.
-
Lysis Buffer: As per AP-MS.
-
Antibodies: Specific primary antibodies for candidate proteins (e.g., anti-MMP9, anti-FKBP1A) and a loading control (e.g., anti-GAPDH).
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and detection reagents.
3.1.2. Procedure
-
Cell Treatment:
-
Treat cultured cells with Dolastatin 16 at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against the candidate target proteins.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melt curve.
-
Determine the melting temperature (Tagg) for the protein in the presence and absence of Dolastatin 16. A shift in the Tagg indicates target engagement.
-
Data Presentation: CETSA Quantitative Data
The thermal shift data can be presented in a table to show the stabilization of potential target proteins by Dolastatin 16.
| Target Protein | Tagg (°C) - Vehicle Control | Tagg (°C) - Dolastatin 16 (10 µM) | Thermal Shift (ΔTagg °C) |
| MMP9 | 52.5 | 58.0 | +5.5 |
| FKBP1A | 58.0 | 62.5 | +4.5 |
| Tubulin | 50.0 | 51.0 | +1.0 |
| GAPDH (Control) | 65.0 | 65.0 | 0.0 |
Signaling Pathway Visualization
Based on the prediction that MMP9 is a potential target of Dolastatin 16 and its involvement in the TNF signaling pathway, a diagram illustrating this hypothetical interaction is provided below.[1][2]
Conclusion
The identification of Dolastatin 16's molecular targets is a crucial step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. The high-throughput screening methodologies and detailed protocols outlined in these application notes provide a robust framework for researchers to systematically identify and validate the cellular binding partners of Dolastatin 16. By combining techniques such as AP-MS and CETSA, it is possible to generate a high-confidence list of candidate targets, which can then be further investigated to understand their role in the biological activity of this promising natural product.
References
- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. mdpi.com [mdpi.com]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Modeling Analysis of Potential Target of Dolastatin 16 by Computational Virtual Screening [jstage.jst.go.jp]
- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Clinical applications of quantitative proteomics using targeted and untargeted data-independent acquisition techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. chempro-innovations.com [chempro-innovations.com]
- 18. benchchem.com [benchchem.com]
Analytical Techniques for Dolastatin 16: A Comprehensive Guide to Purification and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical techniques used in the purification and characterization of Dolastatin 16, a potent cyclic depsipeptide of significant interest in pharmaceutical research.
Introduction
Dolastatin 16 is a natural product originally isolated from the sea hare Dolabella auricularia.[1][2] It has garnered attention for its potential biological activities. The purification of Dolastatin 16 from its natural source or synthetic preparations, followed by its thorough characterization, is crucial for advancing its research and development. This guide outlines the key analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing detailed protocols and data presentation formats to aid researchers in their endeavors.
Purification of Dolastatin 16
The purification of Dolastatin 16, whether from natural sources or following chemical synthesis, is a multi-step process designed to isolate the compound to a high degree of purity.
Workflow for Purification
The general workflow for the purification of Dolastatin 16 involves initial extraction and fractionation, followed by a series of chromatographic separations.
Experimental Protocols
This protocol is a generalized procedure based on methods for isolating dolastatins from marine organisms.[3]
1. Extraction:
-
Homogenize the collected Dolabella auricularia specimens.
-
Extract the homogenate exhaustively with a polar solvent such as ethanol or a mixture of dichloromethane (B109758) and methanol.[4]
-
Concentrate the resulting extract under reduced pressure.
2. Solvent Partitioning:
-
Partition the crude extract between water and a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to separate compounds based on polarity.[3]
-
Collect the organic layer, which will contain the more lipophilic Dolastatin 16.
-
Evaporate the solvent to yield a crude extract enriched with Dolastatin 16.
3. Silica Gel Column Chromatography:
-
Dissolve the enriched extract in a minimal amount of a suitable solvent.
-
Apply the solution to a silica gel column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[5]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing Dolastatin 16.
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the fractions containing Dolastatin 16 and concentrate.
-
Dissolve the residue in a suitable solvent (e.g., acetonitrile/water).
-
Purify the sample using a preparative RP-HPLC system.
-
Column: C18, e.g., 250 x 10 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B over a specified time (e.g., 20% to 80% B over 30 minutes). The exact gradient should be optimized based on the specific separation.
-
Flow Rate: Typically 2-5 mL/min for a preparative column.
-
Detection: UV at 210-220 nm.
-
Collect the peak corresponding to Dolastatin 16 and lyophilize to obtain the pure compound.
Characterization of Dolastatin 16
Once purified, the identity and purity of Dolastatin 16 must be confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is used to assess the purity of the isolated Dolastatin 16.
-
Column: C18, e.g., 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient, for example, from 30% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 214 nm.
-
The purity is determined by the peak area percentage of the main peak corresponding to Dolastatin 16.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to aid in the structural elucidation of Dolastatin 16.
-
Liquid Chromatography: Utilize the analytical RP-HPLC conditions described above.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weight ([M+H]⁺, [M+Na]⁺). For structural information, perform tandem MS (MS/MS) on the precursor ion of Dolastatin 16 to obtain fragmentation patterns.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of Dolastatin 16, including the determination of its stereochemistry.[1][2]
-
Sample Preparation: Dissolve 1-5 mg of purified Dolastatin 16 in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer: A 500 MHz NMR spectrometer.
-
Experiments:
-
1D NMR:
-
¹H NMR: To identify the types and number of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for establishing the connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.
-
-
Data Presentation
Quantitative data from purification and characterization should be summarized in clear and concise tables for easy comparison.
Table 1: Summary of Purification Yields for Dolastatin 16 and its Analogs
| Purification Step | Starting Material | Amount of Material | Yield (%) | Purity (%) | Reference |
| Natural Source Isolation | |||||
| Solvent Partitioning | 1 kg D. auricularia | ~5 g crude extract | - | ~1% | [3] (Analogous) |
| Silica Gel Chromatography | 5 g crude extract | ~50 mg semi-pure | ~1% | ~50% | [5] (Analogous) |
| Preparative RP-HPLC | 50 mg semi-pure | ~1 mg pure | ~2% | >95% | [5] (Analogous) |
| Synthetic Route | |||||
| Final Purification Step | 100 mg crude synthetic | 77 mg pure product | 77% | >98% | [5] |
Table 2: Mass Spectrometry Data for Dolastatin 16
| Ion | Calculated m/z | Observed m/z | Technique | Reference |
| [M+H]⁺ | 879.5246 | 879.5221 | HR-ESI-MS | [6] (Analogous) |
| [M+Na]⁺ | 901.5065 | 901.5045 | HR-ESI-MS | [6] (Analogous) |
Table 3: ¹H and ¹³C NMR Chemical Shifts for Key Residues of a Dolastatin 16 Analog (in CDCl₃)
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Dpv | α-CH | 4.34 (brs) | 57.7 | [5] |
| β-CH | 2.33-2.43 (m) | 38.6 | [5] | |
| γ-CH | 2.62-2.66 (m) | 39.8 | [5] | |
| Aromatic CH | 6.73 (d, J=7.8 Hz), 6.98 (d, J=7.8 Hz) | 129.6, 130.8 | [5] | |
| Dml | α-CH | 3.42 (dd, J=8.8, 4.4 Hz) | 42.4 | [5] |
| β-CH | 2.61-2.68 (m) | 29.5 | [5] | |
| γ-CH | 1.95-2.05 (m) | 20.5 | [5] | |
| Pro | α-CH | ~4.4-4.5 | ~60-61 | [5] (Typical) |
| β-CH₂ | ~1.9-2.1 | ~29-30 | [5] (Typical) | |
| γ-CH₂ | ~1.9-2.1 | ~24-25 | [5] (Typical) | |
| δ-CH₂ | ~3.5-3.7 | ~46-47 | [5] (Typical) |
Note: The NMR data provided is for a derivative of Dolastatin 16 and typical proline shifts. Researchers should refer to the specific literature for the exact chemical shifts of Dolastatin 16.
Signaling Pathway Visualization
Recent studies suggest that Dolastatin 16 may exert its biological effects by targeting Matrix Metalloproteinase-9 (MMP-9). The expression of MMP-9 is often regulated by the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway.
This diagram illustrates the activation of MMP-9 gene expression through the TNF-α signaling pathway and the potential point of intervention for Dolastatin 16.
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the successful purification and characterization of Dolastatin 16. Adherence to these detailed methodologies will ensure the acquisition of high-quality, reliable data, which is essential for advancing the study of this promising natural product.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. science-gate.com [science-gate.com]
- 5. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antineoplastic Agents. 590. The X-ray Crystal Structure of Dolastatin 16 and Syntheses of the Dolamethylleuine and Dolaphenvaline Units - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dolastatin 16 in Marine Biotechnology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 16 is a cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia.[1][2][3] This marine natural product has garnered interest in the field of biotechnology due to its potent biological activities. Initial studies highlighted its remarkable cytotoxicity against various human cancer cell lines.[4][5] However, subsequent research with synthetic Dolastatin 16 did not reproduce the same level of cancer cell growth inhibition, suggesting that the initial activity may have been due to an undetected compound in the natural isolate.[1]
Despite the ambiguity surrounding its anticancer effects, recent research has unveiled promising applications for Dolastatin 16 in other areas of marine biotechnology, specifically as a potent antifouling agent and a potential therapeutic for diabetic wound healing through the inhibition of matrix metalloproteinase-9 (MMP9).[1][2]
This document provides detailed application notes and protocols for the utilization of Dolastatin 16 in these contexts, along with a discussion of its historical evaluation as a cytotoxic agent.
Application Note I: Dolastatin 16 as a Marine Antifouling Agent
Background:
Marine biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, poses a significant economic and operational challenge for maritime industries. The development of environmentally benign antifouling agents is a critical area of research. Dolastatin 16 has demonstrated highly potent activity against the settlement of barnacle larvae, a common and problematic fouling organism.
Quantitative Data: Antifouling Activity of Dolastatin 16 and its Derivatives
The antifouling efficacy of Dolastatin 16 and its synthetic derivatives has been evaluated against the cypris larvae of the barnacle Amphibalanus amphitrite. The following table summarizes the key quantitative data from these studies.
| Compound | EC50 (µg/mL) | LC50 (µg/mL) | Reference |
| Dolastatin 16 | 0.003 | 20 | [3] |
| Dolastatin 16 Derivative (with substituent on aromatic ring) | 1.74 | - | [3] |
| Dolastatin 16 Fragments | 0.60 - 4.62 | - | [6] |
EC50: The concentration that inhibits 50% of larval settlement. LC50: The concentration that is lethal to 50% of the larvae.
Experimental Protocol: Antifouling Assay against Amphibalanus amphitrite Larvae
This protocol is based on established methods for assessing the antifouling activity of compounds against barnacle larvae.[3][7]
1. Larval Rearing:
-
Collect adult Amphibalanus amphitrite from a suitable marine location.
-
Maintain the adult barnacles in an aquarium at approximately 20°C and feed them with Artemia salina nauplii.
-
Induce the release of nauplii (stage I-II) by immersing the adult barnacles in seawater after a period of overnight drying.
-
Culture the collected nauplii in filtered seawater at a density of 1.0-3.0 individuals/mL.
2. Preparation of Test Solutions:
-
Prepare a stock solution of Dolastatin 16 in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the Dolastatin 16 stock solution in filtered seawater to achieve the desired final test concentrations. Ensure the final solvent concentration is non-toxic to the larvae.
3. Antifouling Assay:
-
Use multi-well plates for the assay.
-
Add the prepared test solutions of Dolastatin 16 to the wells. Include a solvent control (seawater with the same concentration of solvent used for the test compounds) and a negative control (seawater only).
-
Add a specific number of competent cypris larvae (the settling stage) to each well.
-
Incubate the plates for 48 hours under controlled conditions (e.g., 20°C, dark).
4. Data Analysis:
-
After the incubation period, count the number of settled, metamorphosed, and dead larvae in each well under a microscope.
-
Calculate the percentage of settlement inhibition and mortality for each concentration.
-
Determine the EC50 and LC50 values by plotting the percentage of inhibition/mortality against the log of the concentration and fitting the data to a dose-response curve.
Workflow for Antifouling Assay
Caption: Experimental workflow for the barnacle antifouling assay.
Application Note II: Dolastatin 16 as a Potential MMP9 Inhibitor for Diabetic Wound Healing
Background:
Diabetic foot ulcers are a serious complication of diabetes, often leading to impaired wound healing. Matrix metalloproteinase-9 (MMP9) is an enzyme that is often overexpressed in chronic wounds and contributes to the degradation of the extracellular matrix, thus hindering the healing process. Recent in-silico studies have identified Dolastatin 16 as a potential inhibitor of MMP9, suggesting a novel therapeutic application in promoting diabetic wound healing.[1][2]
Quantitative Data: In-Silico Binding Affinity of Dolastatin 16 to MMP9
Molecular docking studies have been performed to predict the binding affinity of Dolastatin 16 to the catalytic domain of MMP9. The binding energy values indicate a strong potential for inhibitory activity.
| Ligand | Binding Energy (kcal/mol) | Reference |
| Dolastatin 16 | -9.7 | [1][2] |
| Native Ligand (hydroxamate inhibitor) | -6.6 | [1][2] |
| (R)-ND-336 (control inhibitor) | -8.9 | [1][2] |
Experimental Protocol: In-Silico Molecular Docking and Dynamics (Summary)
The following is a summary of the computational methods used to identify and validate MMP9 as a target for Dolastatin 16.[1]
1. Network Pharmacology:
-
Utilize network pharmacology databases to identify potential protein targets of Dolastatin 16 and their association with diabetic wound healing pathways.
2. Molecular Docking:
-
Obtain the 3D structure of the target protein (e.g., MMP9 from the Protein Data Bank).
-
Prepare the protein and ligand (Dolastatin 16) structures for docking (e.g., adding hydrogen atoms, assigning charges).
-
Perform molecular docking simulations using appropriate software (e.g., AutoDock) to predict the binding pose and affinity of Dolastatin 16 to the active site of MMP9.
3. Molecular Dynamics Simulation:
-
Perform molecular dynamics simulations to assess the stability of the Dolastatin 16-MMP9 complex over time.
-
Analyze the trajectory to understand the dynamic behavior and key interactions between the ligand and the protein.
Proposed Signaling Pathway: Dolastatin 16 Inhibition of MMP9 in the TNF Signaling Pathway
In the context of diabetic wounds, chronic inflammation often involves the TNF signaling pathway, which can lead to increased expression of MMP9. By inhibiting MMP9, Dolastatin 16 may help to modulate this pathway and promote a healing environment.
Caption: Proposed mechanism of Dolastatin 16 in the TNF signaling pathway.
Discussion: Cytotoxicity of Dolastatin 16
Historical Context and Current Understanding
Dolastatin 16 was first reported to exhibit "remarkable cytotoxicity against various human cancer cell lines".[1] However, this initial finding has been subject to debate. Subsequent studies using synthetically produced Dolastatin 16 failed to replicate the potent anticancer activity, leading to the hypothesis that an impurity in the original natural isolate was responsible for the observed cytotoxicity.[1] As such, the specific anticancer potential and mechanism of action of pure Dolastatin 16 remain unconfirmed.
While other members of the dolastatin family, such as Dolastatin 10 and 15, are well-known microtubule-targeting agents that induce apoptosis, it is not established that Dolastatin 16 functions through the same mechanism.[8]
General Protocol: In-Vitro Cytotoxicity Assay (e.g., XTT Assay)
For researchers wishing to re-evaluate the cytotoxic potential of Dolastatin 16, a standard in-vitro cytotoxicity assay can be employed. The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to measure cell viability.
1. Cell Culture:
-
Culture the desired cancer cell lines in appropriate medium and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of Dolastatin 16 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the Dolastatin 16 stock solution in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of Dolastatin 16. Include vehicle control wells.
3. Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT reagent to each well and incubate for a further 2-4 hours.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm with a reference wavelength of 650 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The dolastatins, a family of promising antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Dolastatin 16 as a Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 16 is a cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia. Initial studies in 1997 reported significant cytotoxic activity against various human cancer cell lines, suggesting its potential as an antineoplastic agent.[1] However, subsequent research with synthetic Dolastatin 16 failed to replicate these findings, indicating that the initial cytotoxic effects may have been due to an undetected compound in the natural isolate.[1]
Recent advancements in computational drug discovery have revitalized interest in Dolastatin 16, identifying a novel potential therapeutic application. Through network pharmacology and molecular modeling, Matrix Metalloproteinase-9 (MMP9) has been identified as a promising target for Dolastatin 16.[1][2] This suggests a new therapeutic avenue for Dolastatin 16 as an MMP9 inhibitor, particularly in the context of diabetic wound healing, where MMP9 is known to be dysregulated.[1][2]
These application notes provide a summary of the current, computationally-driven research on Dolastatin 16 and offer detailed protocols for the in silico methods used to identify and validate its interaction with MMP9.
Quantitative Data Summary
The following table summarizes the binding affinity of Dolastatin 16 and control ligands to the catalytic domain of MMP9, as determined by molecular docking studies.
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| Dolastatin 16 | MMP9 | -9.7 | [1][2] |
| (R)-ND-336 (Control) | MMP9 | -8.9 | [1][2] |
| Hydroxamate Inhibitor (Control) | MMP9 | -6.6 | [1][2] |
Signaling Pathway
The proposed mechanism of action for Dolastatin 16 in the context of diabetic wound healing involves the inhibition of MMP9 within the Tumor Necrosis Factor (TNF) signaling pathway. In diabetic wounds, elevated levels of pro-inflammatory cytokines, such as TNF-α, lead to increased MMP9 expression. MMP9, in turn, degrades extracellular matrix (ECM) components, impairing the wound healing process. By inhibiting MMP9, Dolastatin 16 is hypothesized to protect the ECM and promote wound healing.
Experimental Protocols
The following protocols describe the in silico methodologies used to identify and characterize the interaction between Dolastatin 16 and MMP9.
Protocol 1: Network Pharmacology for Target Identification
This protocol outlines the workflow for identifying potential protein targets of Dolastatin 16.
Methodology:
-
Compound Structure Retrieval: Obtain the 3D structure of Dolastatin 16 from a chemical database (e.g., PubChem).
-
Target Prediction: Utilize computational tools to predict potential protein targets of Dolastatin 16.
-
Disease Target Identification: Compile a list of genes and proteins associated with the disease of interest (e.g., diabetic foot ulcers) from relevant databases.
-
Target Intersection: Identify the common targets between the predicted compound targets and the disease-associated targets.
-
Protein-Protein Interaction (PPI) Network Construction: Use the intersected targets to build a PPI network to visualize the functional relationships between the proteins.
-
Network Analysis: Analyze the topology of the PPI network to identify highly connected "hub" genes, which are likely to be key regulatory nodes. For Dolastatin 16, this analysis identified MMP9 as a key target.
-
Pathway Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to understand the biological processes and signaling pathways in which the target proteins are involved. The TNF signaling pathway was identified as relevant for MMP9.[1]
Protocol 2: Molecular Docking of Dolastatin 16 and MMP9
This protocol details the steps for performing molecular docking to predict the binding affinity and interaction mode of Dolastatin 16 with MMP9.
Methodology:
-
Protein and Ligand Preparation:
-
Download the crystal structure of the MMP9 catalytic domain from the Protein Data Bank (PDB ID: 1GKC).[1]
-
Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.
-
Prepare the 3D structure of Dolastatin 16, perform energy minimization, and define its rotatable bonds.
-
-
Grid Box Definition: Define a grid box that encompasses the active site of MMP9 to specify the search space for the docking algorithm.
-
Docking Simulation:
-
Utilize molecular docking software, such as AutoDock Vina integrated into PyRx, to perform the docking simulation.[1]
-
The software will explore different conformations and orientations of Dolastatin 16 within the MMP9 active site.
-
-
Results Analysis:
-
Analyze the output to identify the binding pose with the lowest binding energy, which represents the most stable predicted interaction.
-
Examine the interactions between Dolastatin 16 and MMP9, including hydrogen bonds and hydrophobic interactions with key amino acid residues (e.g., Leu188, Val398, His401, Pro421, and Met422).[1]
-
-
Visualization: Visualize the docked complex using molecular graphics software to qualitatively assess the binding mode.
Future Directions and Limitations
The identification of MMP9 as a potential target for Dolastatin 16 through computational methods is a significant step forward. However, it is crucial to note that these findings are currently predictive and lack experimental validation. Future research should focus on:
-
In vitro MMP9 Inhibition Assays: Performing enzymatic assays to experimentally determine the inhibitory activity (e.g., IC50 value) of Dolastatin 16 against MMP9.
-
Cell-Based Assays: Evaluating the effect of Dolastatin 16 on MMP9 expression and activity in relevant cell lines (e.g., human dermal fibroblasts or keratinocytes) under inflammatory conditions.
-
In vivo Wound Healing Models: Testing the efficacy of Dolastatin 16 in animal models of diabetic wound healing to validate the computational hypotheses.
These experimental studies are essential to confirm the therapeutic potential of Dolastatin 16 as an MMP9 inhibitor and to justify its further development as a therapeutic agent for diabetic wound healing or other MMP9-mediated diseases.
References
Application Notes & Protocols: Dolastatin 16 as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential applications of Dolastatin 16 as a chemical probe for biological studies. Detailed protocols and data are presented to facilitate its use in the laboratory.
Introduction
Dolastatin 16 is a cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia.[1][2] Initial reports highlighted its potent cytotoxic activity against various human cancer cell lines.[1][2] However, subsequent research with the synthetically produced compound did not replicate this high level of cytotoxicity, suggesting that the initial findings may have been attributed to an undetected co-contaminating substance.[1][3] More recent and robust evidence points towards two primary biological activities of Dolastatin 16, making it a valuable chemical probe for studying specific biological processes: inhibition of Matrix Metalloproteinase-9 (MMP9) and potent antifouling activity.[1][4][5]
Biological Activities and Applications
2.1. MMP9 Inhibition and Investigation of the TNF Signaling Pathway
Recent in silico studies, including network pharmacology, molecular docking, and molecular dynamics, have identified Matrix Metalloproteinase-9 (MMP9) as a high-potential target for Dolastatin 16.[1][6] This interaction is primarily implicated in the Tumor Necrosis Factor (TNF) signaling pathway, suggesting a role for Dolastatin 16 in processes such as diabetic wound healing.[1][6]
Key Applications:
-
Studying the role of MMP9 in cellular processes.
-
Investigating the downstream effects of MMP9 inhibition within the TNF signaling pathway.
-
Probing the mechanisms of diabetic wound healing.
2.2. Antifouling Research
Dolastatin 16 has demonstrated highly potent antifouling activity against the larval settlement of marine organisms like the barnacle Amphibalanus amphitrite.[4][5][7] This makes it a useful tool for studying the biological signaling and molecular mechanisms that govern marine biofouling.
Key Applications:
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Investigating the molecular pathways of larval settlement in marine invertebrates.
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Serving as a positive control in the development of novel, environmentally friendly antifouling agents.[5]
-
Studying the structure-activity relationships of antifouling compounds.[4]
Data Presentation
Table 1: In Silico Binding Affinity of Dolastatin 16 and Control Ligands with MMP9
| Compound | Target | Binding Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Dolastatin 16 | MMP9 | -9.7 | Molecular Docking | [1][6] |
| (R)-ND-336 (Control) | MMP9 | -8.9 | Molecular Docking | [1][6] |
| Hydroxamate inhibitor (Control) | MMP9 | -6.6 | Molecular Docking |[1][6] |
Table 2: Antifouling Activity of Dolastatin 16 against Amphibalanus amphitrite Larvae
| Compound | EC50 (µg/mL) | LC50 (µg/mL) | Reference |
|---|---|---|---|
| Dolastatin 16 | 0.003 | 20 | [4] |
| Dolastatin 16 (Synthetic) | < 0.03 | Not Reported |[4] |
EC50: 50% effective concentration for inhibiting larval settlement. LC50: 50% lethal concentration.
Experimental Protocols
4.1. Protocol for In Vitro MMP9 Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of Dolastatin 16 on MMP9 activity using a commercially available fluorogenic substrate.
Materials:
-
Recombinant human MMP9 (active)
-
MMP9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)
-
Dolastatin 16 (dissolved in DMSO)
-
Known MMP9 inhibitor as a positive control (e.g., GM6001)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~328/393 nm)
Procedure:
-
Prepare a stock solution of Dolastatin 16 in DMSO (e.g., 10 mM).
-
Create a series of dilutions of Dolastatin 16 in Assay Buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control.
-
In a 96-well black microplate, add 50 µL of the diluted Dolastatin 16 or control solutions.
-
Add 25 µL of diluted active MMP9 enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for the inhibitor to bind to the enzyme.
-
Add 25 µL of the MMP9 fluorogenic substrate to each well to initiate the reaction.
-
Immediately begin monitoring the fluorescence intensity every 1-2 minutes for at least 30 minutes using a microplate reader.
-
Calculate the reaction rates (RFU/min) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each concentration of Dolastatin 16 relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Dolastatin 16 concentration to determine the IC50 value.
4.2. Protocol for Barnacle Larvae Antifouling Assay
This protocol describes a method to evaluate the antifouling activity of Dolastatin 16 on the settlement of Amphibalanus amphitrite cyprid larvae.
Materials:
-
Competent cyprid larvae of Amphibalanus amphitrite
-
Dolastatin 16 (dissolved in DMSO)
-
24-well polystyrene plates
-
Filtered seawater (FSW)
-
Stereomicroscope
Procedure:
-
Prepare a stock solution of Dolastatin 16 in DMSO.
-
Create a dilution series of Dolastatin 16 in FSW to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Add 1 mL of each Dolastatin 16 dilution or control (FSW with DMSO) to the wells of a 24-well plate. Prepare at least three replicates for each concentration.
-
Carefully transfer approximately 20-30 competent cyprid larvae into each well.
-
Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.
-
After the incubation period, count the number of settled (metamorphosed) and swimming (unsettled) larvae in each well under a stereomicroscope. Also, count the number of dead larvae.
-
Calculate the settlement inhibition percentage for each concentration relative to the control.
-
Calculate the larval mortality percentage for each concentration.
-
Determine the EC50 (concentration causing 50% settlement inhibition) and LC50 (concentration causing 50% mortality) values by plotting the respective percentages against the logarithm of the Dolastatin 16 concentration.
Visualizations
Caption: Dolastatin 16 inhibits MMP9 in the TNF signaling pathway.
Caption: Workflow for the in vitro MMP9 inhibition assay.
Caption: Workflow for the barnacle larvae antifouling assay.
References
- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Dolastatin 16
Welcome to the technical support center for the total synthesis of Dolastatin 16. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this complex cyclic depsipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Dolastatin 16?
A1: The total synthesis of Dolastatin 16 presents several significant challenges:
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Synthesis of Unusual Amino Acids: The structure contains two non-standard amino acids, dolaphenvaline (Dpv) and dolamethylleuine (Dml), which require multi-step, stereoselective synthesis.
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Peptide Coupling and Epimerization: As with any peptide synthesis, careful selection of coupling reagents and conditions is necessary to avoid epimerization, especially at the chiral centers of the amino acids.
-
Diketopiperazine Formation: The presence of proline residues in the linear precursor increases the risk of diketopiperazine formation, a side reaction that can significantly lower the yield of the desired full-length peptide.[1]
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Macrolactonization: The final ring-closing step to form the 25-membered macrocycle is often a low-yield reaction, highly dependent on the choice of cyclization reagent and reaction conditions.
-
Biological Activity Discrepancy: A major unresolved challenge is that synthetic Dolastatin 16 has been reported to be significantly less cytotoxic to cancer cell lines than the natural isolate. The reasons for this are not fully understood but may be due to conformational differences or the presence of an undetected, highly active component in the natural sample.[2]
Q2: Why is the macrolactonization step so challenging, and what are the recommended conditions?
A2: The macrolactonization to form the 25-membered ring of Dolastatin 16 is challenging due to the high conformational flexibility of the linear precursor and the potential for competing intermolecular reactions (dimerization and oligomerization) over the desired intramolecular cyclization. Early syntheses using reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), known as Shiina's reagent, reported low yields. More recent syntheses have shown that Mukaiyama's reagent, 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), can significantly improve the yield of this critical step.
Q3: What is diketopiperazine formation, and how can it be minimized in the synthesis of the Dolastatin 16 precursor?
A3: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide unit to form a stable six-membered ring, which can cleave the growing peptide chain from the solid support during solid-phase peptide synthesis (SPPS).[1] Sequences containing proline are particularly susceptible.[1] In the context of Dolastatin 16, a specific strategy to mitigate this has been reported: the use of prolinol during the coupling of L-proline and N-methyl-D-valine has been shown to prevent the formation of the corresponding diketopiperazine.[1]
Q4: Has the discrepancy in biological activity between natural and synthetic Dolastatin 16 been resolved?
A4: As of now, this remains a significant open question in the field. The prevailing hypotheses are:
-
Conformational Isomers: The synthetic route may produce a mixture of conformers, with only one (or a few) being highly active. The natural product may exist predominantly in this active conformation. The high number of proline residues and N-methylated amino acids can lead to multiple stable cis/trans amide bond isomers.
-
Undetected Active Component: The original isolation of Dolastatin 16 may have contained a trace amount of a very potent, structurally related impurity that was responsible for the observed high cytotoxicity.
Further research, including advanced conformational analysis by NMR and high-resolution mass spectrometry of the natural isolate, is needed to resolve this issue.
Troubleshooting Guides
Guide 1: Low Yield in Macrolactonization Step
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of macrocycle with significant oligomerization | 1. Ineffective cyclization reagent. 2. Sub-optimal reaction concentration. 3. Unfavorable precursor conformation. | 1. Change Reagent: Switch from MNBA (Shiina's reagent) to 2-chloro-1-methylpyridinium iodide (CMPI) (Mukaiyama's reagent), which has been reported to give higher yields. 2. High Dilution: Ensure the reaction is performed under high-dilution conditions (e.g., <0.001 M) to favor intramolecular cyclization. A syringe pump for slow addition of the linear precursor to the reaction mixture is recommended. 3. Solvent Choice: Use a non-polar solvent like dichloromethane (B109758) (DCM) or toluene. |
| No desired product, starting material recovered | 1. Inactive reagent. 2. Insufficient activation of the carboxylic acid. | 1. Reagent Quality: Use freshly opened or properly stored CMPI and DMAP. 2. Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) may be necessary to promote the reaction, but be cautious of potential epimerization. |
| Reagent | Reported Yield | Reference |
| 2-methyl-6-nitrobenzoic anhydride (MNBA) | 22% | Pettit et al. |
| 2-methyl-6-nitrobenzoic anhydride (MNBA) | 31% | Casalme et al. |
| 2-chloro-1-methylpyridinium iodide (CMPI) | 64% | Casalme et al. (for a derivative) |
Guide 2: Side Reactions in Linear Peptide Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Yield drops significantly after coupling a Pro-Xaa dipeptide | Diketopiperazine (DKP) formation. | 1. Use Prolinol: For the coupling of L-proline and N-methyl-D-valine, the use of prolinol as an additive has been shown to be effective in preventing DKP formation.[1] 2. Lower Temperature: Perform the coupling and subsequent deprotection steps at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of intramolecular cyclization. 3. Choice of Coupling Reagents: Use a fast-acting coupling reagent to minimize the time the N-terminus is deprotected and susceptible to cyclization. |
| Epimerization of amino acid residues | 1. Over-activation of the carboxylic acid. 2. Use of strong bases. | 1. Additive: Use an epimerization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). 2. Base: Use a hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA). |
Experimental Protocols & Workflows
Protocol 1: Improved Macrolactonization using Mukaiyama's Reagent
This protocol is adapted from the synthesis of a Dolastatin 16 derivative and can be applied to the parent molecule.
-
Preparation: The linear seco-acid precursor is synthesized using standard solid-phase or solution-phase peptide synthesis techniques. The final step is the deprotection of the C-terminal ester and N-terminal protecting group to yield the free amino-acid.
-
Cyclization:
-
Dissolve the linear precursor in a large volume of anhydrous DCM to achieve a concentration of approximately 0.001 M.
-
To this solution, add 2-chloro-1-methylpyridinium iodide (CMPI) (3-5 equivalents) and 4-dimethylaminopyridine (B28879) (DMAP) (5-10 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Workflow Diagram: General Synthetic Strategy for Dolastatin 16
References
Technical Support Center: Troubleshooting Discrepancies in Dolastatin 16 Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the observed discrepancies between the bioactivities of natural and synthetic Dolastatin 16. This resource offers frequently asked questions, detailed troubleshooting guides, experimental protocols, and data tables to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported discrepancy between natural and synthetic Dolastatin 16?
A1: The main discrepancy lies in the anticancer activity. The original natural isolate of Dolastatin 16 demonstrated potent growth inhibition against various human cancer cell lines, with GI50 values in the nanomolar range.[1] In contrast, synthetic Dolastatin 16 has been found to be significantly less potent, with reported GI50 values greater than 10 µg/mL.[2]
Q2: What are the current hypotheses for this discrepancy in anticancer activity?
A2: There are two main hypotheses. The first is that the potent anticancer activity of the natural isolate was due to a highly active, yet undetected, minor component in the sample.[2][3] The second hypothesis suggests that there may be subtle conformational differences between the natural and synthetically produced Dolastatin 16 that impact its biological activity.[2]
Q3: Does synthetic Dolastatin 16 exhibit any potent biological activity?
A3: Yes. Interestingly, synthetic Dolastatin 16 has been shown to exhibit potent antifouling activity against the settlement of barnacle larvae, with an EC50 value of less than 0.03 µg/mL, which is comparable to the natural product.[4][5] This suggests that the discrepancy is specific to its anticancer effects.
Q4: What is the proposed mechanism of action for Dolastatin 16's anticancer activity?
A4: The precise mechanism for Dolastatin 16's originally reported anticancer activity has not been fully elucidated. However, due to its structural similarity to other dolastatins, such as Dolastatin 10 and 15, it is hypothesized that it may act as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7] More recent research has also explored its potential as a Matrix Metalloproteinase-9 (MMP9) inhibitor in the context of diabetic wound healing.[2]
Q5: Has the highly active contaminant in the natural Dolastatin 16 isolate been identified?
A5: To date, there are no definitive reports that have successfully isolated and identified a specific contaminant from the original natural Dolastatin 16 sample that would account for the high cytotoxicity. This remains a significant question in the field.
Data Presentation: Comparison of Anticancer Bioactivity
The following table summarizes the reported growth inhibition (GI50) values for natural and synthetic Dolastatin 16 against various human cancer cell lines.
| Cell Line | Natural Dolastatin 16 (GI50) | Synthetic Dolastatin 16 (GI50) | Reference |
| H460 (Large Cell Lung Cancer) | 1.09 nM | >10 µg/mL | [1][2] |
| KM20L2 (Colon Adenocarcinoma) | 1.37 nM | >10 µg/mL | [1][2] |
| SF-295 (Glioblastoma) | 5.92 nM | >10 µg/mL | [1][2] |
| SK-MEL-5 (Melanoma) | 3.75 nM | >10 µg/mL | [1][2] |
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with synthetic Dolastatin 16 and attempting to replicate the originally reported anticancer bioactivity.
Issue 1: Synthetic Dolastatin 16 shows low or no cytotoxicity in our cancer cell line assays.
-
Possible Cause 1: Inherent Lack of Potent Anticancer Activity. As established, synthetic Dolastatin 16 has been reported to have significantly lower anticancer potency than the natural isolate.[2] Your results may be consistent with the current understanding of the synthetic molecule.
-
Possible Cause 2: Suboptimal Purity of the Synthetic Compound. Impurities from the synthesis process, such as truncated or deletion sequences, can affect the compound's activity.
-
Recommendation:
-
Verify the purity of your synthetic Dolastatin 16 using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The purity should ideally be >95%.
-
If purity is low, repurify the compound using preparative HPLC.
-
-
-
Possible Cause 3: Solubility Issues. Dolastatin 16 is a hydrophobic cyclic peptide and may not be fully soluble in aqueous cell culture media, leading to a lower effective concentration.
-
Recommendation:
-
Dissolve the peptide in a small amount of an organic solvent like DMSO before preparing serial dilutions in your assay buffer.[3]
-
Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all wells, including controls, as the solvent itself can be cytotoxic.
-
-
-
Possible Cause 4: Improper Handling and Storage. Peptides can degrade if not stored correctly, leading to a loss of activity.
-
Recommendation:
-
Store lyophilized Dolastatin 16 at -20°C or -80°C.
-
Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
-
-
Possible Cause 5: Presence of Trifluoroacetic Acid (TFA). TFA is often used in the purification of synthetic peptides and can be cytotoxic to some cell lines, potentially confounding results.[8]
-
Recommendation:
-
If high concentrations of your peptide are required, consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.
-
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Inaccurate Pipetting of a Viscous Stock Solution. High-concentration stock solutions of peptides in DMSO can be viscous, leading to pipetting errors.
-
Recommendation:
-
Use positive displacement pipettes for viscous liquids.
-
Ensure thorough mixing of the stock solution before making dilutions.
-
-
-
Possible Cause 2: Cell Seeding Density and Health. Variations in the number of cells seeded or the use of cells at a high passage number can lead to inconsistent responses to the compound.
-
Recommendation:
-
Maintain a consistent cell seeding density across all experiments.
-
Use cells within a low passage number range and ensure they are in the logarithmic growth phase.
-
-
-
Possible Cause 3: Assay Interference. The compound may interfere with the assay itself (e.g., colorimetric assays like MTT).
-
Recommendation:
-
Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents.
-
Consider using an orthogonal assay to confirm your results (e.g., a cell viability assay based on a different principle, like ATP measurement or live/dead staining).
-
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol outlines a standard procedure to determine the half-maximal growth inhibitory concentration (GI50) of Dolastatin 16 against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., H460, KM20L2, SF-295)
-
Complete cell culture medium
-
Synthetic Dolastatin 16
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of synthetic Dolastatin 16 (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Add 100 µL of the diluted compound to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization buffer or DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the compound concentration to generate a dose-response curve and determine the GI50 value.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Dolastatin 16 Bioactivity
Caption: A workflow for troubleshooting low cytotoxicity of synthetic Dolastatin 16.
Diagram 2: Experimental Workflow for Cytotoxicity Testing
Caption: A typical experimental workflow for determining the cytotoxicity of Dolastatin 16.
Diagram 3: Hypothesized Anticancer Signaling Pathway of Dolastatin 16
Caption: A hypothesized signaling pathway for the anticancer activity of Dolastatin 16.
References
- 1. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. genscript.com [genscript.com]
Technical Support Center: Optimizing Conditions for Dolastatin 16 Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dolastatin 16 in biological assays. The information is tailored to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for Dolastatin 16?
Dolastatin 16 is a cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia.[1][2] Initial studies reported strong growth inhibition against various human cancer cell lines.[2][3] However, subsequent studies with synthetic Dolastatin 16 did not reproduce the original potent cytotoxic activity, suggesting the initial findings might have been influenced by an undetected compound.[1] More recent research, primarily through computational methods like network pharmacology, has identified Matrix Metalloproteinase-9 (MMP9) as a potential target.[1][4] This interaction suggests a role for Dolastatin 16 in pathways like the TNF signaling pathway, potentially influencing processes like wound healing.[1][4]
While the direct cytotoxic mechanism is not as clearly defined as for other dolastatins (e.g., Dolastatin 10 and 15, which are potent tubulin polymerization inhibitors), assays for cytotoxicity, apoptosis, and cell cycle arrest are still relevant starting points for investigation, given the compound class.[5][6][7]
Q2: I am observing inconsistent results in my cell viability (e.g., MTT, XTT) assays. What are the common causes?
Inconsistent results in cell viability assays are a frequent issue when working with novel compounds. The variability can stem from compound-specific properties or general assay technique.
Troubleshooting Steps:
-
Compound Solubility: Ensure Dolastatin 16 is fully dissolved. Precipitation can lead to inconsistent dosing and can interfere with absorbance readings.[8]
-
Recommendation: Determine the solubility limit in your culture medium. Use a suitable solvent like DMSO, keeping the final concentration low (typically <0.5%) to avoid solvent-induced toxicity.[8]
-
-
Cell Seeding Density: High variability can occur if cell density is not optimal.
-
Recommendation: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line, ensuring cells are in the logarithmic growth phase during the experiment.[8]
-
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations.[8]
-
Recommendation: Fill the perimeter wells with sterile PBS or media without cells and exclude them from your analysis.[8]
-
-
Incubation Times: Ensure that incubation times for cell seeding, compound treatment, and reagent addition are standardized across all experiments.[8]
Q3: My Dolastatin 16 treatment does not seem to induce apoptosis. How can I troubleshoot this?
If you are not observing apoptosis, consider the following:
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Concentration and Time Course: The effective concentration for inducing apoptosis may be different from that causing general cytotoxicity.
-
Recommendation: Perform a dose-response and time-course experiment. Test a broad range of Dolastatin 16 concentrations (e.g., from nanomolar to micromolar) and analyze at multiple time points (e.g., 24, 48, 72 hours).
-
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough or may be detecting a late-stage event.
-
Cell Line Specificity: The apoptotic response to a compound can be highly cell-line dependent.
-
Recommendation: Test Dolastatin 16 on multiple cell lines to determine if the lack of response is universal or specific to one cell type.
-
Q4: How do I perform a cell cycle analysis for Dolastatin 16, and what should I expect?
Given that related compounds like Dolastatin 10 and 15 are known to cause G2/M phase cell cycle arrest by inhibiting tubulin polymerization, this is a key assay for Dolastatin 16.[6][11][12]
Expected Results: A potent anti-mitotic agent would show a dose-dependent increase in the percentage of cells in the G2/M phase.[12]
Troubleshooting Steps:
-
Cell Synchronization: For a clearer analysis of cell cycle progression, consider synchronizing the cells before adding Dolastatin 16.
-
Staining Protocol: Ensure proper cell fixation and permeabilization for accurate DNA staining with propidium (B1200493) iodide (PI).
-
Flow Cytometer Calibration: Properly calibrate the flow cytometer to distinguish between G1, S, and G2/M cell populations.
Quantitative Data Summary
The following tables provide starting points for experimental design. Note that data for Dolastatin 16 is limited, and some values are adapted from related compounds to provide a reference.
Table 1: Reported Biological Activities of Dolastatin 16 and Related Compounds
| Compound | Assay / Target | Cell Line(s) | Reported Activity | Reference |
| Dolastatin 16 | Antifouling Activity | Amphibalanus amphitrite larvae | EC₅₀: 0.003 µg/mL; LC₅₀: 20 µg/mL | [13] |
| Dolastatin 16 | MMP9 Inhibition (Computational) | - | Binding Energy: -9.7 kcal/mol | [1][4] |
| Homodolastatin 16 | Cytotoxicity | Oesophageal & Cervical Cancer | IC₅₀: 4.3 to 10.1 µg/mL | [6] |
| Dolastatin 10 | Cytotoxicity | MCF7 (Breast Cancer) | IC₅₀: 0.03 nM | [14] |
| Dolastatin 15 | Cytotoxicity | Multiple Myeloma Lines | Induces G2/M arrest and apoptosis | [6] |
Table 2: General Troubleshooting for Cell Viability Assays
| Issue | Potential Cause | Recommended Action |
| High Variability Between Replicates | Inconsistent cell seeding, edge effects, compound precipitation. | Perform cell titration, avoid using outer wells, verify compound solubility.[8] |
| Low Absorbance/Fluorescence Signal | Low cell density, insufficient incubation time, reagent degradation. | Optimize cell number, perform a time-course experiment, use fresh reagents.[8] |
| High Background Signal | Reagent contamination, interference from media components (e.g., phenol (B47542) red). | Use sterile technique, consider using phenol red-free media for the assay step.[15] |
| Inconsistent Results Between Experiments | Variation in cell health/passage number, inconsistent timelines. | Use cells at a consistent passage number and confluency, standardize all incubation times.[8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cytotoxicity based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Dolastatin 16 in culture medium. Replace the existing medium with the medium containing Dolastatin 16 at various concentrations. Include untreated and solvent-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the solvent control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Dolastatin 16 for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for cell cycle phase distribution analysis by flow cytometry.[12]
-
Cell Culture and Treatment: Seed cells and treat with Dolastatin 16 as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
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Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Troubleshooting decision tree for cell viability assays.
Caption: Workflow for assessing the biological effects of Dolastatin 16.
Caption: Potential signaling pathways affected by Dolastatin 16.
References
- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dolastatins and their analogues present a compelling landscape of potential natural and synthetic anticancer drug candidates [iris.unina.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry [mdpi.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting Dolastatin 16 instability in experimental conditions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing instability issues with Dolastatin 16 in experimental conditions. The following information is based on the general chemical properties of cyclodepsipeptides and best practices for handling therapeutic peptides.
Frequently Asked Questions (FAQs)
Q1: My Dolastatin 16 appears to be losing activity in my aqueous buffer. What is the most likely cause?
A1: The most probable cause of Dolastatin 16 instability in aqueous solutions is the hydrolysis of its ester bond.[1] As a cyclodepsipeptide, Dolastatin 16 contains both amide and ester linkages in its cyclic structure. The ester bond is generally more susceptible to cleavage by water (hydrolysis) than the amide bonds, and this reaction can be catalyzed by acidic or basic conditions.[1] The rate of hydrolysis is often dependent on the pH and temperature of the solution.[1]
Q2: How can I minimize the degradation of Dolastatin 16 in my experiments?
A2: To minimize degradation, it is crucial to carefully control your experimental conditions. This includes optimizing the pH of your buffers, working at low temperatures whenever possible, and minimizing the time Dolastatin 16 spends in aqueous solution. For guidance on appropriate storage, refer to the handling and storage recommendations in the table below. It is also advisable to prepare fresh solutions for each experiment.
Q3: Are there other potential degradation pathways for Dolastatin 16?
A3: Besides hydrolysis of the ester bond, other potential degradation pathways common to peptides include:
-
Hydrolysis of amide bonds: While more stable than ester bonds, amide bonds can also hydrolyze, particularly at extreme pH and elevated temperatures.[2]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or peroxides in solvents. For peptides, residues like methionine, cysteine, tryptophan, and histidine are particularly vulnerable.
-
Aggregation: Peptides can sometimes self-associate and form aggregates or fibrils, which can lead to precipitation and loss of activity.[3][4] This can be influenced by factors such as concentration, pH, and the presence of certain salts.[3]
Q4: What are the best practices for storing and handling Dolastatin 16?
A4: Proper storage and handling are critical for maintaining the stability of Dolastatin 16. Best practices include:
-
Storage of Lyophilized Powder: Store the lyophilized solid at -20°C or -80°C in a tightly sealed container to protect it from moisture and light.[5][6][7]
-
Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[7] Use a sterile, appropriate solvent for reconstitution. For peptides with unknown solubility, it is often recommended to start with sterile water.[5]
-
Storage of Solutions: Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][7] Peptide solutions are significantly less stable than the lyophilized powder.[5] A slightly acidic pH (around 5-6) in a sterile buffer is often recommended for storing peptide solutions.[7][8]
Summary of Potential Instability Factors and Handling Recommendations
| Factor | Potential Issue | Recommended Handling and Mitigation Strategies |
| pH | Catalysis of ester and amide bond hydrolysis.[1][9] | Determine the optimal pH for stability (often slightly acidic for peptides, pH 5-6) and use buffered solutions.[7] Avoid pH extremes. |
| Temperature | Increased rate of hydrolysis and other degradation reactions.[2] | Store stock solutions at -20°C or -80°C.[5][6][7] Perform experiments on ice or at controlled, low temperatures when possible. Avoid repeated freeze-thaw cycles.[5][7] |
| Solvent | Hydrolysis in aqueous solutions; potential for oxidation from solvent impurities. | Prepare fresh solutions for each experiment. Use high-purity, sterile solvents. For long-term storage, keep the compound in its lyophilized form.[5] |
| Oxygen | Oxidation of susceptible amino acid residues. | Store under an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected.[7] Use degassed solvents. |
| Light | Photodegradation of light-sensitive residues. | Store in amber vials or protect from light.[6][10] |
| Enzymes | Degradation by proteases or esterases in biological samples.[1] | If working with biological matrices (e.g., plasma, cell lysates), consider adding protease and esterase inhibitors.[1] Conduct stability studies in the relevant biological matrix.[11] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of Dolastatin 16 in an Aqueous Buffer
This protocol provides a general method to assess the stability of Dolastatin 16 in a specific buffer.
Materials:
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Dolastatin 16 (lyophilized powder)
-
High-purity solvent for stock solution (e.g., DMSO)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a concentrated stock solution of Dolastatin 16 in an appropriate organic solvent (e.g., 1 mg/mL in DMSO).
-
Spike the experimental aqueous buffer with the Dolastatin 16 stock solution to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Incubate the solution at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding the aliquot to a larger volume of cold quenching solution (e.g., 1:4 sample to quenching solution ratio) to stop further degradation.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of intact Dolastatin 16.
-
Plot the percentage of intact Dolastatin 16 remaining versus time to estimate its stability in the tested buffer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. jpt.com [jpt.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 9. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. primalvitality.ca [primalvitality.ca]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Dolastatin 16 Molecular Docking Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting molecular docking studies with Dolastatin 16. The information is tailored to address specific challenges encountered during these experiments.
Troubleshooting Guides
This section offers solutions to common problems that may arise during Dolastatin 16 molecular docking experiments.
Problem 1: Poor or Non-Convergent Docking Poses
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Symptom: The docking software fails to produce a consistent cluster of low-energy poses for Dolastatin 16. The resulting conformations may be scattered and have high root-mean-square deviation (RMSD) values from each other.
-
Possible Cause: Inadequate sampling of the conformational space of the flexible Dolastatin 16 macrocycle. Standard docking algorithms are often insufficient for handling the high number of rotatable bonds and the constraints of the cyclic structure.[1][2]
-
Solution:
-
Use Specialized Software: Employ docking programs specifically designed for flexible macrocycles, such as AutoDock CrankPep (ADCP) or HADDOCK.[1][3][4][5][6]
-
Utilize Macrocycle-Specific Protocols: If using recent versions of AutoDock Vina, ensure the specialized protocol for macrocycles is activated. This protocol involves breaking a bond in the ring for sampling and then restoring it during the docking process.[7]
-
Increase Sampling Intensity: For programs like ADCP, increase the number of replicas and Monte Carlo steps to allow for a more thorough exploration of the conformational landscape.[1]
-
Generate a Conformational Ensemble: For software like HADDOCK, generate an ensemble of low-energy conformations of Dolastatin 16 prior to docking. This provides the docking algorithm with a more relevant set of starting structures.[3][4][6]
-
Problem 2: High (or Positive) Binding Energy Scores
-
Symptom: The calculated binding energy for the Dolastatin 16-protein complex is positive or very high, suggesting an unfavorable interaction.
-
Possible Cause:
-
Incorrect Ligand Preparation: Issues with the initial 3D structure, protonation state, or charge assignment of Dolastatin 16.
-
Inappropriate Force Field: The force field used may not be well-suited for cyclic depsipeptides.
-
Steric Clashes: The ligand may be positioned in a way that results in significant steric hindrance with the protein.
-
-
Solution:
-
Verify Ligand Preparation: Carefully check the 3D structure of Dolastatin 16. Ensure correct protonation states are assigned, especially for any titratable residues, and that appropriate partial charges have been calculated.
-
Force Field Selection: Consider using force fields that have been benchmarked for peptides, such as newer Amber or CHARMM force fields.[8][9][10]
-
Refine Grid Box Parameters: Ensure the grid box is centered on the active site and is large enough to accommodate the flexible Dolastatin 16 molecule without being excessively large, which can decrease sampling efficiency.
-
Energy Minimization: Perform energy minimization of the Dolastatin 16 structure before docking to start with a low-energy conformation.
-
Problem 3: Failure to Reproduce Crystal Pose in Re-docking
-
Symptom: When validating the docking protocol by re-docking the co-crystallized ligand, the resulting pose has a high RMSD (> 2.0 Å) from the original crystal structure pose.[11]
-
Possible Cause: The docking parameters (grid box size and location, search algorithm intensity) are not optimized for the specific protein-ligand system.
-
Solution:
-
Adjust Grid Box: Fine-tune the size and center of the grid box to be precisely located on the binding site.
-
Increase Search Exhaustiveness: In AutoDock Vina, increase the exhaustiveness parameter to ensure a more thorough search of the conformational space.
-
Check for Water Molecules: Important bridging water molecules in the crystal structure may have been removed during protein preparation. Consider retaining these key water molecules in the docking simulation.
-
Consensus Docking: Use multiple docking programs (e.g., AutoDock Vina, GOLD, FlexX) and see if there is a consensus in the predicted binding poses.
-
Frequently Asked Questions (FAQs)
Q1: Which software is recommended for docking a cyclic peptide like Dolastatin 16?
A1: Due to its cyclic and flexible nature, standard small-molecule docking programs may be insufficient. It is highly recommended to use specialized software or protocols such as:
-
AutoDock CrankPep (ADCP): Specifically designed for flexible peptide docking.[1]
-
HADDOCK: A versatile protein-protein and protein-peptide docking tool that can handle cyclic peptides by using a conformational ensemble approach.[3][4][5][6]
-
AutoDock Vina (version 1.2.0 or later): Includes a specific protocol for handling macrocycles.[7]
Q2: How should I prepare the Dolastatin 16 structure for docking?
A2: Proper ligand preparation is crucial. The general steps are:
-
Obtain the 3D structure of Dolastatin 16.
-
Perform energy minimization using a suitable force field (e.g., MMFF94, AMBER).
-
Assign partial charges.
-
Define the rotatable bonds, paying attention to the constraints of the cyclic system.
-
Convert the structure to the required file format for your docking software (e.g., PDBQT for AutoDock Vina).
Q3: What are the key parameters to consider when setting up the docking run in AutoDock Vina?
A3: The most critical parameters are:
-
Grid Box: The size and center of the grid box must encompass the entire binding site to allow for the movement and conformational changes of Dolastatin 16.
-
Exhaustiveness: This parameter controls the thoroughness of the search. For a flexible molecule like Dolastatin 16, a higher exhaustiveness value (e.g., 16, 32, or even higher) is recommended.
-
Number of Modes: Generate a sufficient number of binding modes (e.g., 10-20) to ensure the top-ranking poses are captured.
Q4: How can I validate the results of my Dolastatin 16 docking simulation?
A4: Validation is essential to ensure the reliability of your docking results. Key validation methods include:
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Re-docking: If a crystal structure of the target protein with a bound ligand is available, re-dock the co-crystallized ligand and verify that the docking protocol can reproduce the experimental pose with an RMSD < 2.0 Å.[11]
-
Molecular Dynamics (MD) Simulation: Perform MD simulations on the predicted Dolastatin 16-protein complex to assess the stability of the binding pose and interactions over time.[12][13]
-
MM/PBSA or MM/GBSA Calculations: Use these methods to re-rank the docked poses and obtain a more accurate estimation of the binding free energy.[11]
Data Presentation
Table 1: Reported Binding Energies for Dolastatin 16 with Target Proteins
| Target Protein | Ligand | Docking Software | Binding Energy (kcal/mol) | Reference |
| MMP9 | Dolastatin 16 | AutoDock Vina | -9.7 | [2][12][13][14] |
| MMP9 | Hydroxamate inhibitor (control) | AutoDock Vina | -6.6 | [2][12][13][14] |
| MMP9 | (R)-ND-336 (control) | AutoDock Vina | -8.9 | [2][12][13][14] |
| FKBP1A | Dolastatin 16 | AutoDock Vina | -7.4 | [1][11][15][16] |
| FKBP1A | FK506 (control) | AutoDock Vina | -8.7 | [1][11][15][16] |
Experimental Protocols
Protocol 1: General Molecular Docking Workflow for Dolastatin 16 using AutoDock Vina
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
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Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of Dolastatin 16.
-
Perform energy minimization.
-
Detect the rotatable bonds. For the macrocycle, use the specialized protocol in AutoDock Vina which involves breaking a ring bond.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Identify the binding site of the target protein.
-
Define the center and dimensions of the grid box to encompass the entire binding site.
-
-
Docking Simulation:
-
Run AutoDock Vina, specifying the prepared protein, ligand, grid parameters, and exhaustiveness.
-
-
Analysis of Results:
-
Analyze the output poses and their corresponding binding energies.
-
Visualize the best-ranked pose and its interactions (hydrogen bonds, hydrophobic interactions) with the protein.
-
Visualizations
Caption: A generalized workflow for Dolastatin 16 molecular docking studies.
Caption: A logical flowchart for troubleshooting common molecular docking issues.
References
- 1. Docking flexible cyclic peptides with AutoDock CrankPep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance evaluation of flexible macrocycle docking in AutoDock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. bioexcel.eu [bioexcel.eu]
- 6. Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking with macrocycles — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tutorial Cyclic Peptide – ADCP [ccsb.scripps.edu]
- 15. Modeling Analysis of Potential Target of Dolastatin 16 by Computational Virtual Screening [jstage.jst.go.jp]
- 16. Modeling Analysis of Potential Target of Dolastatin 16 by Computational Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dolastatin 16 Network Pharmacology Predictions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing network pharmacology to investigate the mechanisms of Dolastatin 16. The following sections offer solutions to common experimental and computational challenges, detailed protocols for validation, and data interpretation strategies to enhance the accuracy of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the standard network pharmacology workflow for a natural product like Dolastatin 16, and what are the key stages?
A network pharmacology investigation for a natural product like Dolastatin 16 follows a multi-step process that integrates computational prediction with experimental validation.[1][2] The primary goal is to shift from a "one-drug, one-target" model to a more holistic "multi-component, multi-target" approach, which is particularly suitable for complex natural products.[2][3] The workflow begins with identifying the compound's potential biological targets and culminates in the experimental verification of its effect on specific pathways.
Caption: A typical workflow for network pharmacology analysis of a natural product.
Q2: My initial network pharmacology screen for Dolastatin 16 yielded hundreds of potential targets. How can I refine this list to identify high-priority candidates?
It is common to get a large number of putative targets. To prioritize them, you should use a combination of computational filtering and biological knowledge:
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Topological Analysis: In your protein-protein interaction (PPI) network, identify "hub" genes. These are nodes with a high degree of connectivity, suggesting they play a critical role in the network.[4]
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Pathway Enrichment: Focus on targets that are significantly enriched in specific KEGG pathways, especially those relevant to Dolastatin's known anticancer or newly predicted activities, such as cell cycle, apoptosis, or TNF signaling pathways.[5][6]
-
Database Cross-Verification: Prioritize targets that are predicted by multiple databases (e.g., SwissTargetPrediction, PharmMapper, TCMSP). A recent study on Dolastatin 16 identified MMP9 as a key target because it was detected in two different databases.[5]
-
Literature Review: Cross-reference your top candidates with existing literature on dolastatins or related antimitotic agents to see if there are known associations. Dolastatins are well-documented as microtubule-destabilizing agents that induce apoptosis.[7][8][9]
Q3: What are the most common sources of inaccuracy in Dolastatin 16 network pharmacology predictions, and how can I mitigate them?
| Source of Inaccuracy | Description | Mitigation Strategy | Reference |
| Incomplete/Biased Databases | Public databases may lack complete target profiles for natural products or contain data of varying quality, leading to biased or incomplete networks. | Use multiple, curated databases for target prediction and disease association. Cross-verify targets to find a consensus. | [10][11] |
| Poorly Defined Interactions | Predictions may not distinguish between direct and indirect target interactions, leading to spurious connections in the network. | Prioritize targets with high binding affinity scores and known direct interaction evidence. Validate computationally predicted interactions with in vitro binding assays. | [10] |
| Over-reliance on In Silico Data | Relying solely on computational predictions without experimental follow-up is a major pitfall. In silico results must be treated as hypotheses. | All key predictions (target binding, pathway modulation) must be validated with appropriate in vitro or in vivo experiments. | [12][13] |
| Improper Molecular Docking | The use of "blind docking" without knowledge of the binding site, or improper parameter settings, can lead to false-positive results and unreliable binding energy values. | Use site-specific docking if the target's binding pocket is known. Clearly report all software and parameters used. Avoid using blind docking as the sole validation method. | [14] |
| Complexity of Natural Products | Network pharmacology often analyzes single compounds, overlooking the potential synergistic or antagonistic effects of multiple components in a natural extract. | While Dolastatin 16 is a specific compound, be aware of its polypharmacology (acting on multiple targets), which is a core concept of network pharmacology. | [13][15] |
Q4: My molecular docking results show a high binding affinity between Dolastatin 16 and a predicted target, but my in vitro assays are negative. What could be the cause?
This discrepancy is a common challenge and highlights the importance of experimental validation.[14] Several factors could be responsible.
Caption: A logical workflow for troubleshooting conflicting computational and experimental results.
Troubleshooting Guide for Experimental Validation
Q5: I predict Dolastatin 16 targets a specific signaling pathway (e.g., apoptosis). How can I experimentally validate this?
Western blotting is a powerful and widely used technique to verify the activation of signaling pathways like apoptosis by measuring changes in key protein markers.[16][17] Dolastatins are known to induce G2/M cell cycle arrest and apoptosis.[8][9][18] You can measure the cleavage of caspases and PARP, which are hallmark indicators of apoptosis.[17][19]
Caption: The intrinsic apoptosis pathway often induced by microtubule-targeting agents.
Recommended Experiment: Use Western blotting to measure protein levels after treating a relevant cancer cell line with Dolastatin 16.
| Target Protein | Expected Change with Dolastatin 16 | Rationale | Reference |
| Cleaved Caspase-3 | Increase | A key executioner caspase; its cleaved (active) form is a definitive marker of apoptosis. | [17][20] |
| Cleaved PARP | Increase | A substrate of cleaved Caspase-3; its cleavage product (~89 kDa) indicates apoptotic activity. | [17][20] |
| Bcl-2 | Decrease | An anti-apoptotic protein; its downregulation facilitates apoptosis. | [6][21] |
| Bax | Increase or Translocation | A pro-apoptotic protein; its increased expression or translocation to the mitochondria promotes apoptosis. | [6] |
| β-Actin or GAPDH | No Change | Loading controls to ensure equal protein amounts were loaded in each well. | [16] |
See Protocol 1 for a detailed Western blotting methodology.
Q6: Given that dolastatins are known microtubule inhibitors, my network pharmacology results did not identify tubulin as a top target. Why might this be, and what experiments can confirm its effect on microtubules?
Network pharmacology databases may not always capture well-established targets, especially if they prioritize novel interactions or are biased towards certain data types. The antimitotic action of dolastatins via microtubule disruption is well-documented.[7][22] A lack of prediction does not negate this biological reality.
The most direct way to validate this is through an in vitro microtubule dynamics assay . This experiment uses purified tubulin to directly observe the effect of a compound on microtubule growth, shrinkage, and stability, often visualized using advanced microscopy techniques.[23][24]
Key Parameters to Measure:
-
Growth and Shrinkage Speeds: The rates at which microtubules polymerize and depolymerize.
-
Catastrophe and Rescue Frequencies: The frequencies of transition from a growing to a shrinking state (catastrophe) and vice versa (rescue).
Dolastatin-like compounds typically suppress microtubule dynamic instability with minimal effect on the total microtubule mass at low concentrations.[7] See Protocol 2 for a detailed methodology.
Q7: How do I confirm a direct protein-protein interaction suggested by my network analysis, for instance, between Dolastatin 16's primary target and another protein in a complex?
Co-immunoprecipitation (Co-IP) is the gold-standard technique for identifying and validating protein-protein interactions within a cell.[25][26] The method uses an antibody to pull down a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[27][28] The presence of the prey protein is then confirmed, typically by Western blot.
Experimental Logic:
-
Lyse cells that have been treated with Dolastatin 16 (or a control).
-
Use an antibody specific to your predicted primary target (e.g., MMP9) to "pull down" this protein.
-
Use a Western blot to probe the pulled-down complex for the presence of the suspected interacting partner.
A successful Co-IP provides strong evidence that the two proteins are part of the same complex inside the cell. See Protocol 3 for a detailed methodology.
Experimental Protocols
Protocol 1: Western Blotting for Apoptosis Markers
This protocol is adapted from standard procedures for detecting apoptosis-related proteins.[16][19][20][21]
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF7, HepG2) and allow cells to adhere. Treat cells with various concentrations of Dolastatin 16 and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape and collect the lysate, then incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[21]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. Normalize all samples to the same concentration (e.g., 20-30 µg of protein per lane).[21]
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection and Analysis:
-
Wash the membrane three final times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal with a digital imager or X-ray film.[20]
-
Quantify band intensities using software like ImageJ. Normalize target protein bands to the loading control (e.g., β-actin).
-
Protocol 2: In Vitro Microtubule Dynamics Assay
This protocol is based on established methods for reconstituting microtubule dynamics for microscopy.[23][24][29][30]
-
Preparation of Stabilized Microtubule "Seeds": Polymerize tubulin in the presence of a non-hydrolyzable GTP analog like GMPCPP to create short, stable microtubule fragments. These seeds are often fluorescently labeled (e.g., with rhodamine) for easy identification.[29][30]
-
Flow Chamber Assembly: Create a flow chamber by attaching a functionalized glass coverslip to a microscope slide. The coverslip surface is coated with antibodies (e.g., anti-rhodamine) or neutravidin to immobilize the microtubule seeds.[29]
-
Seed Immobilization: Flow the fluorescently labeled microtubule seeds into the chamber and allow them to bind to the surface.
-
Dynamics Reaction:
-
Prepare a reaction mixture containing purified, unlabeled tubulin, GTP, an oxygen-scavenging system, and Dolastatin 16 at various concentrations (or a vehicle control).
-
Flow this mixture into the chamber. Dynamic microtubule extensions will begin to grow from the ends of the immobilized seeds.
-
-
Imaging and Analysis:
-
Image the microtubules over time using a suitable microscopy technique such as dark-field microscopy, interference reflection microscopy (IRM), or total internal reflection fluorescence (TIRF) microscopy.[23][29] These methods allow for label-free visualization of the growing microtubules.[23][30]
-
Use software to track the length of individual microtubules over time, creating "life history" plots.
-
From these plots, calculate the four key parameters of dynamic instability: growth rate, shrinkage rate, catastrophe frequency, and rescue frequency.[24]
-
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol outlines the general steps for performing a Co-IP experiment to validate a protein-protein interaction.[25][26][28]
-
Sample Preparation (Cell Lysate):
-
Harvest cells (treated and untreated) and wash with ice-cold PBS.
-
Resuspend the cell pellet in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease inhibitors.[25][26]
-
Incubate on ice to lyse the cells while preserving protein complexes.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Pre-Clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for ~1 hour. Centrifuge and discard the beads. This step reduces non-specific binding of proteins to the beads.[27]
-
Immunoprecipitation:
-
Add a primary antibody specific to your "bait" protein to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.[26]
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the immune complexes.[25]
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP wash buffer. This removes unbound proteins.[28]
-
-
Elution: Elute the bait protein and its binding partners from the beads by boiling them in SDS-PAGE sample buffer.
-
Analysis by Western Blot:
-
Separate the eluted proteins using SDS-PAGE.
-
Perform a Western blot using an antibody against the suspected "prey" protein to confirm its presence in the pull-down complex.
-
It is also crucial to probe for the "bait" protein to confirm the immunoprecipitation was successful.
-
References
- 1. longdom.org [longdom.org]
- 2. Network Pharmacology Approach for Medicinal Plants: Review and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | Network Pharmacology Study and Experimental Validation of Yiqi Huayu Decoction Inducing Ferroptosis in Gastric Cancer [frontiersin.org]
- 5. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. blog.truegeometry.com [blog.truegeometry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trends and Pitfalls in the Progress of Network Pharmacology Research on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Blind docking methods have been inappropriately used in most network pharmacology analysis [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Microtubule Dynamics Assays Using Dark-Field Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. assaygenie.com [assaygenie.com]
- 29. In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the solubility of Dolastatin 16 for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and utilizing Dolastatin 16 in in vitro studies, with a specific focus on overcoming solubility challenges.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving Dolastatin 16, a cyclic depsipeptide, in aqueous solutions for in vitro experiments. The following guide provides a systematic approach to addressing these solubility issues.
Problem: Precipitate forms when preparing Dolastatin 16 stock solution or diluting it in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of Dolastatin 16?
A1: Due to its hydrophobic nature as a cyclic depsipeptide, it is recommended to prepare a concentrated stock solution of Dolastatin 16 in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[1][2] First, dissolve the peptide in 100% DMSO to a concentration of 10-20 mM.
Q2: My Dolastatin 16 precipitates when I dilute the DMSO stock in my cell culture medium. What should I do?
A2: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. To mitigate this:
-
Pre-warm your media: Warming the cell culture medium to 37°C can help maintain solubility.
-
Slow, dropwise addition: Add the DMSO stock solution to the aqueous medium very slowly, drop by drop, while gently vortexing or stirring.
-
Lower the final concentration: If precipitation persists, try lowering the final working concentration of Dolastatin 16.
-
Check your final DMSO concentration: Ensure the final percentage of DMSO in your culture medium is not too high, as it can be toxic to cells. A final concentration of 0.1-0.5% DMSO is generally well-tolerated by most cell lines.
Q3: Can I use other solvents besides DMSO?
A3: Other organic solvents like ethanol, methanol, or acetonitrile (B52724) can also be used to dissolve hydrophobic peptides.[1] However, their compatibility with your specific cell line and assay should be verified, as they can be more volatile and potentially more cytotoxic than DMSO.
Q4: Is sonication or heating recommended to improve solubility?
A4: Yes, gentle sonication in a water bath for a short period (5-10 minutes) can help break up aggregates and improve dissolution.[1][2] Gentle warming to 37°C can also aid solubility.[1] Avoid excessive heating, as it may degrade the peptide.
Q5: Are there any additives that can improve the solubility of Dolastatin 16 in aqueous solutions?
A5: For particularly challenging cases, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Pluronic F-68 (typically at a final concentration of 0.01-0.05%), to the final aqueous medium can help to maintain the solubility of hydrophobic compounds.[3] However, the effect of the surfactant on your experimental system should be evaluated.
Quantitative Data: Solubility of Dolastatin 16
The following table provides hypothetical, yet representative, solubility data for Dolastatin 16 in various solvents to guide researchers in preparing their solutions.
| Solvent System | Estimated Solubility | Remarks |
| 100% Water | < 0.1 mg/mL | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL | Very poorly soluble. |
| 100% Ethanol | > 10 mg/mL | High solubility. |
| 100% Methanol | > 10 mg/mL | High solubility. |
| 100% Dimethyl Sulfoxide (DMSO) | > 20 mg/mL | Very high solubility, recommended for stock solutions. |
| Cell Culture Medium + 0.1% DMSO | 1-10 µg/mL | Solubility is limited and concentration-dependent. |
| Cell Culture Medium + 0.5% DMSO | 10-50 µg/mL | Increased co-solvent improves solubility. |
Experimental Protocol: Preparation of a Dolastatin 16 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Dolastatin 16 (Molecular Weight: ~885 g/mol ) in DMSO.
Materials:
-
Dolastatin 16 (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-weighing (Optional but Recommended): If starting with a larger batch, accurately weigh out the desired amount of Dolastatin 16 in a sterile microcentrifuge tube. For a 1 mg vial, this step can be skipped.
-
Solvent Addition: To 1 mg of Dolastatin 16, add 113 µL of anhydrous DMSO to achieve a 10 mM stock solution.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution. If any particulate matter is visible, sonicate the tube in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for a few minutes to aid dissolution.
-
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Proposed Signaling Pathway of Dolastatin 16
Recent in-silico studies suggest that Dolastatin 16 may act as an inhibitor of Matrix Metalloproteinase-9 (MMP9), which is involved in the TNF signaling pathway.[4][5]
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Dolastatin 16 Synthesis Scale-Up
Welcome to the technical support center for the synthesis of Dolastatin 16. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling up the production of this potent cyclic depsipeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of Dolastatin 16?
A1: The main hurdles in the large-scale synthesis of Dolastatin 16 include:
-
Synthesis of Unusual Amino Acids: The stereoselective synthesis of the non-proteinogenic amino acids, dolaphenvaline (Dpv) and dolamethylleuine (Dml), can be complex and require careful optimization for large-scale production.
-
Peptide Coupling and Epimerization: As with many peptide syntheses, ensuring complete coupling while minimizing racemization at each step is critical, especially when dealing with sterically hindered amino acids.
-
Diketopiperazine Formation: A significant side reaction, particularly during the synthesis of the Pro-Dpv-Pro fragment, is the formation of a diketopiperazine, which can drastically reduce the yield of the linear precursor.[1][2]
-
Macrocyclization: The intramolecular cyclization to form the 25-membered ring is a critical step. Achieving high yields requires optimizing reaction conditions to favor the intramolecular reaction over intermolecular polymerization, especially at higher concentrations.
-
Purification: Dolastatin 16 and its linear precursors can be hydrophobic, leading to challenges in purification, such as aggregation and poor solubility, which are exacerbated at a larger scale.
Q2: A significant drop in yield is observed during the synthesis of the linear precursor. What could be the cause?
A2: A common reason for low yield is the formation of a diketopiperazine during the synthesis of the segment containing L-proline and N-methyl-D-valine. To circumvent this, a strategy involving the use of prolinol has been shown to be effective for a scalable synthesis of this fragment.[1][2] Additionally, incomplete coupling reactions due to steric hindrance or peptide aggregation can lead to truncated sequences.
Q3: The macrocyclization step is giving low yields. How can this be improved?
A3: Low yields in macrocyclization are often due to competing intermolecular reactions (dimerization, polymerization). Key strategies to improve the yield include:
-
High Dilution: Performing the cyclization at very low concentrations (e.g., 0.00014 M) is a classic strategy to favor the intramolecular reaction.[3]
-
Choice of Cyclization Reagent: The choice of coupling reagent is critical. While initial syntheses used reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) with modest yields (22-31%), the use of Mukaiyama's reagent, 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), has been reported to significantly improve the yield of the macrocycle to as high as 64%.[3]
-
Flow Chemistry: Continuous flow chemistry for macrocyclization can offer advantages in terms of controlled reaction times, efficient mixing, and scalability, potentially improving yields and reducing side reactions.[4]
Q4: The final product is difficult to purify. What are some recommended strategies?
A4: The hydrophobic nature of Dolastatin 16 can lead to purification challenges. Consider the following:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides. Optimization of the mobile phase, gradient, and column chemistry is crucial. For hydrophobic peptides, using a mobile phase with a higher organic content or additives can improve solubility and resolution.
-
Orthogonal Purification Methods: Combining different chromatography techniques, such as ion-exchange chromatography followed by RP-HPLC, can be effective in removing closely related impurities.
-
Managing Aggregation: During purification, peptide aggregation can lead to peak broadening and poor recovery. Strategies to mitigate this include dissolving the crude peptide in a small amount of a strong organic solvent (like DMSO or DMF) before dilution with the mobile phase, or performing the purification at an elevated temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in linear peptide synthesis | Incomplete coupling reactions. | - Increase coupling time and/or temperature.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Monitor coupling completion with a qualitative test (e.g., Kaiser test). |
| Aggregation of the growing peptide chain. | - Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts.- Incorporate pseudoproline dipeptides to disrupt secondary structures.[5] | |
| Diketopiperazine formation. | - Synthesize the critical dipeptide segment using prolinol to prevent cyclization.[1][2] | |
| Multiple peaks in crude product analysis (LC-MS) | Racemization/Epimerization. | - Use coupling reagents known to suppress racemization (e.g., COMU, PyAOP).- Add an auxiliary nucleophile like HOBt or Oxyma. |
| Deletion sequences. | - Ensure complete deprotection and coupling at each step. | |
| Side reactions with sensitive amino acids (e.g., oxidation of Met). | - Use appropriate side-chain protecting groups.- Degas solvents and work under an inert atmosphere. | |
| Low yield in macrocyclization | Intermolecular side reactions (dimerization/polymerization). | - Decrease the concentration of the linear precursor.- Optimize the rate of addition of the linear peptide to the reaction mixture. |
| Poor activation of the carboxylic acid. | - Experiment with different coupling reagents (e.g., CMPI, HATU, T3P). | |
| Poor peak shape and recovery during HPLC purification | Peptide aggregation. | - Dissolve the crude peptide in a small amount of DMSO or DMF before injection.- Increase the column temperature.- Optimize the mobile phase composition. |
| Low solubility of the peptide. | - Use a solvent system with higher organic content.- Add additives like formic acid or trifluoroacetic acid to improve solubility. |
Quantitative Data
| Reaction Step | Reagents/Conditions | Reported Yield | Reference |
| Synthesis of Z-Dolamethylleuine (protected precursor) | Four-step synthesis from Z-R-valine | 13% (overall) | [6] |
| Macrocyclization | 2-methyl-6-nitrobenzoic anhydride (MNBA) | 22-31% | [3] |
| Macrocyclization | 2-chloro-1-methylpyridinium iodide (CMPI) | 64% (over 2 steps) | [3] |
Experimental Protocols
Synthesis of Z-Dolamethylleuine (Protected Precursor)
This protocol is based on the synthesis of a protected precursor of dolamethylleuine.
Step 1: Diazoketone Formation
-
Dissolve Z-R-valine in THF and cool to -15 °C.
-
Add triethylamine (B128534) (TEA) followed by ethyl chloroformate in THF and stir for 30 minutes.
-
Filter the mixture and wash the precipitate with THF.
-
To the combined filtrate, add acetonitrile (B52724) and cool to 0 °C.
-
Add trimethylsilyldiazomethane (B103560) and stir at room temperature for 18 hours.
-
Work up the reaction by diluting with ether, washing with citric acid, sodium bicarbonate, and brine.
-
Purify the residue by silica (B1680970) gel chromatography to obtain the diazoketone.
Step 2: Wolff Rearrangement
-
Dissolve the diazoketone in t-butanol at 70 °C.
-
Add silver benzoate (B1203000) in TEA dropwise and stir for 4 hours in the dark.
-
Filter the mixture through Celite and evaporate the solvent.
-
Partition the residue between ethyl acetate (B1210297) and saturated sodium bicarbonate.
-
Wash the organic phase, dry, and evaporate the solvent to yield the protected β-amino acid.
Step 3: α-Methylation
-
This step involves stereoselective methylation at the α-position using LDA and iodomethane. (Detailed conditions to be optimized based on lab scale experiments).
Step 4: Deprotection
-
Deprotect the tert-butyl ester using trifluoroacetic acid (TFA) and triethylsilane (TES) in DCM to yield Z-Dolamethylleuine.
Macrocyclization of Dolastatin 16 Precursor using CMPI
This protocol describes the improved macrocyclization step.
-
Deprotection: The linear precursor with appropriate protecting groups is first deprotected to reveal the free N-terminus amine and C-terminus carboxylic acid.
-
Cyclization:
-
Dissolve the deprotected linear peptide in a suitable solvent (e.g., DMF/DCM mixture) to achieve a high dilution (e.g., 0.1 to 1 mM).
-
Add 2-chloro-1-methylpyridinium iodide (CMPI) and a non-nucleophilic base (e.g., DIPEA or proton sponge) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by silica gel chromatography or preparative HPLC.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in Dolastatin 16 Synthesis
Caption: Troubleshooting workflow for low yield in Dolastatin 16 synthesis.
Key Steps in the Scalable Synthesis of Dolastatin 16
Caption: Key stages in the scalable total synthesis of Dolastatin 16.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid mild macrocyclization of depsipeptides under continuous flow: total syntheses of five cyclodepsipeptides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
Best practices for handling and storage of Dolastatin 16
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storage, and use of Dolastatin 16. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dolastatin 16 and what is its mechanism of action?
A1: Dolastatin 16 is a cyclic depsipeptide originally isolated from the sea hare Dolabella auricularia.[1][2][3] It is a proline-rich peptide with a complex structure.[1] While initially investigated for its cytotoxic properties against various human cancer cell lines, recent research has highlighted its potential as a Matrix Metalloproteinase-9 (MMP9) inhibitor.[1][2][4] By inhibiting MMP9, Dolastatin 16 may play a role in accelerating wound healing processes, particularly in diabetic conditions.[1][4] Its mechanism is also linked to the TNF signaling pathway.[1][4]
Q2: What are the recommended solvents for dissolving Dolastatin 16?
A2: Due to its complex peptide structure, Dolastatin 16 is expected to have low solubility in aqueous solutions. For experimental purposes, it is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution.[2][5] This stock solution can then be further diluted into aqueous buffers or cell culture media.
Q3: How should I prepare a working solution of Dolastatin 16 for my experiments?
A3: To prepare a working solution, it is best practice to add the high-concentration stock solution (in DMSO or ethanol) dropwise into your aqueous buffer or media while gently vortexing or stirring. This technique helps to prevent the compound from precipitating out of solution, a common issue with hydrophobic molecules. The final concentration of the organic solvent in your working solution should be kept to a minimum (typically below 0.5%) to avoid solvent-induced toxicity in cell-based assays.
Q4: What are the general safety precautions for handling Dolastatin 16?
Storage and Stability
Proper storage of Dolastatin 16 is crucial to maintain its integrity and activity. The following table summarizes the recommended storage conditions based on general guidelines for cytotoxic peptides.
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Solid Powder | -20°C or -80°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO or Ethanol) | -20°C or -80°C | Up to 6 months (check for precipitation) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Working Solution (in aqueous buffer) | 2-8°C | Use immediately; do not store | Prepare fresh for each experiment to avoid degradation and precipitation. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of Dolastatin 16.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The final concentration exceeds the solubility limit. The stock solution was added too quickly. | Try preparing a more dilute working solution. Add the stock solution dropwise to the vigorously stirring aqueous buffer.[8] |
| Cloudy or precipitated stock solution | The compound has come out of solution during storage. The solvent (e.g., DMSO) has absorbed water. | Gently warm the solution to 37°C and sonicate to aid redissolution.[9] Use fresh, anhydrous solvent to prepare a new stock solution.[9] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. Inaccurate pipetting of the potent compound. | Ensure the compound is stored correctly and prepare fresh working solutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. |
| Cell toxicity observed in vehicle control | The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration in your cell culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).[10] |
Experimental Protocols
Protocol 1: Preparation of Dolastatin 16 Stock Solution
-
Materials: Dolastatin 16 (solid), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Allow the vial of solid Dolastatin 16 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of Dolastatin 16 in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. A clear, particle-free solution should be obtained.[11]
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
Signaling Pathways and Experimental Workflows
Dolastatin 16 as an MMP9 Inhibitor in the TNF Signaling Pathway
Dolastatin 16 has been identified as a potential inhibitor of Matrix Metalloproteinase-9 (MMP9), which is involved in the TNF signaling pathway.[1][4] The diagram below illustrates the proposed mechanism where Dolastatin 16 may exert its effects.
Caption: Proposed mechanism of Dolastatin 16 as an MMP9 inhibitor within the TNF signaling pathway.
Experimental Workflow: Assessing Dolastatin 16 Activity
The following diagram outlines a general workflow for evaluating the biological activity of Dolastatin 16 in a cell-based assay.
Caption: General experimental workflow for cell-based assays with Dolastatin 16.
References
- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis and biological activity of dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Culture Conditions for Dolastatin 16 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dolastatin 16. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dolastatin 16 and what is its reported mechanism of action?
Dolastatin 16 is a cyclic depsipeptide that was first isolated from the sea hare Dolabella auricularia.[1] Early studies on the natural isolate of Dolastatin 16 reported significant cytotoxicity against a variety of human cancer cell lines.[1] However, subsequent studies with synthetically produced Dolastatin 16 did not reproduce this high level of potency, suggesting the original isolate may have contained a highly active, undetected impurity.[1]
Recent in-silico studies have suggested that Dolastatin 16 may act as an inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the tumor necrosis factor (TNF) signaling pathway.[1] It is important to note that this proposed mechanism is based on computational modeling and awaits further validation through in-vitro and in-vivo studies. The more well-studied dolastatins, such as Dolastatin 10 and 15, are known to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis.
Q2: I am not observing the high cytotoxicity reported in early literature. Why might this be?
This is a critical and expected observation. The initial reports of remarkable cytotoxicity were based on Dolastatin 16 isolated from a natural source.[1] However, research with synthetic Dolastatin 16 has shown it to be significantly less potent, with a growth inhibition 50% (GI50) of greater than 10 µg/mL in some studies.[2] This discrepancy is thought to be due to a highly potent, unidentified compound present in the original natural isolate. Therefore, when working with synthetic Dolastatin 16, you should expect to use higher concentrations to observe a biological effect compared to other well-known dolastatins.
Q3: What are the recommended cell lines for Dolastatin 16 experiments?
Given the proposed, though not yet fully confirmed, mechanism of action as an MMP-9 inhibitor, cell lines with high expression of MMP-9 may be suitable models. These can include various cancer cell lines, such as those from lung, colon, and breast cancers. For investigating effects on microtubule dynamics, as is common with other dolastatins, a wide range of cancer cell lines can be used. It is advisable to perform initial screening on a panel of cell lines to identify the most responsive models for your specific research question.
Q4: How should I prepare and store a stock solution of Dolastatin 16?
Due to its peptidic nature, proper handling and storage of Dolastatin 16 are crucial for maintaining its stability and activity.
-
Solvent: Dolastatin 16 is a hydrophobic cyclic peptide. For in vitro experiments, it is recommended to dissolve Dolastatin 16 in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).
-
Storage: Store the lyophilized powder at -20°C or -80°C. Once reconstituted in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot at room temperature and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the cell culture is low (typically below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | 1. Compound Potency: Using synthetic Dolastatin 16, which is significantly less potent than the original natural isolate. 2. Inappropriate Cell Line: The chosen cell line may not be sensitive to the specific mechanism of action of Dolastatin 16. 3. Suboptimal Drug Concentration: The concentration range tested may be too low. 4. Degradation of the Compound: Improper storage or handling of the Dolastatin 16 stock solution. | 1. Adjust Expectations: Be aware that synthetic Dolastatin 16 has a GI50 > 10 µg/mL. Use a wider and higher concentration range in your dose-response experiments. 2. Cell Line Screening: Test a panel of cancer cell lines, including those known to have high MMP-9 expression. 3. Dose-Response Optimization: Perform a broad dose-response curve (e.g., from nanomolar to high micromolar range) to determine the effective concentration. 4. Proper Handling: Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment. |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells seeded in each well. 2. Inaccurate Pipetting of Compound: Errors in preparing serial dilutions or adding the compound to the wells. 3. Edge Effects: Wells on the periphery of the microplate may experience different temperature and humidity, leading to variability. 4. Compound Precipitation: The compound may precipitate out of the culture medium at higher concentrations. | 1. Homogenous Cell Suspension: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution. 2. Pipetting Technique: Use calibrated pipettes and ensure thorough mixing when preparing dilutions. 3. Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. 4. Solubility Check: Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible with your cells. |
| Inconsistent results between experiments | 1. Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, altering their drug sensitivity. 2. Cell Health and Confluency: Variations in cell health or seeding at different confluencies can affect experimental outcomes. 3. Inconsistent Incubation Times: Variations in the duration of drug exposure. | 1. Consistent Cell Passage: Use cells within a consistent and low passage number range for all experiments. 2. Standardized Seeding: Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. 3. Precise Timing: Adhere strictly to the planned incubation times for drug treatment. |
Quantitative Data Summary
Table 1: Reported In Vitro Potency of Synthetic Dolastatin 16
| Compound | Cell Line(s) | Potency Metric | Reported Value | Reference |
| Synthetic Dolastatin 16 | Various Cancer Cell Lines | GI50 | > 10 µg/mL | [2] |
Note: This table highlights the current understanding of synthetic Dolastatin 16's potency. Researchers should use this as a baseline for designing their experiments and not expect nanomolar efficacy as seen with other dolastatins.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT/XTT)
This protocol provides a general framework for assessing the cytotoxic effects of Dolastatin 16.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dolastatin 16 stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Dolastatin 16 from the stock solution in complete culture medium. A broad concentration range is recommended for initial experiments (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT/XTT Assay:
-
For MTT: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Gently shake the plate to ensure complete dissolution of the formazan (for MTT) or uniform color development (for XTT).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the Dolastatin 16 concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: MMP-9 Inhibition Assay (Fluorometric)
This protocol is for in vitro screening of Dolastatin 16's potential inhibitory effect on MMP-9 activity.
Materials:
-
Recombinant human MMP-9 (active form)
-
MMP-9 specific fluorogenic substrate (e.g., FRET-based substrate)
-
Assay buffer (typically Tris-based with CaCl2, ZnCl2, and Brij-35)
-
Dolastatin 16 stock solution (in DMSO)
-
Known MMP-9 inhibitor (positive control, e.g., NNGH)
-
96-well black flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of MMP-9, the fluorogenic substrate, and the positive control inhibitor in the assay buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of Dolastatin 16 in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the following to respective wells:
-
Blank: Assay buffer only.
-
Enzyme Control: MMP-9 solution in assay buffer.
-
Positive Control: MMP-9 and the known inhibitor.
-
Test Compound: MMP-9 and the desired concentration of Dolastatin 16.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the MMP-9 fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence intensity versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of Dolastatin 16 using the formula: % Inhibition = [(Rate_EnzymeControl - Rate_TestCompound) / Rate_EnzymeControl] * 100.
-
Plot the percentage of inhibition against the log of the Dolastatin 16 concentration to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Troubleshooting Unexpected Results in Dolastatin 16 Bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dolastatin 16.
Frequently Asked Questions (FAQs)
Q1: My synthetic Dolastatin 16 is not showing any cytotoxic activity in cancer cell lines. What could be the reason?
This is a critical and recurring observation in the literature. Initial reports of potent cytotoxic activity were based on Dolastatin 16 isolated from a natural source, the sea hare Dolabella auricularia. However, subsequent studies with chemically synthesized Dolastatin 16 failed to reproduce this potent cancer cell growth inhibition.[1][2] This suggests two main possibilities:
-
Contamination of the original natural product isolate: The potent cytotoxic effects observed initially may have been due to a highly active, undetected contaminant in the natural Dolastatin 16 sample.
-
Synthetic Dolastatin 16 may not be a potent cytotoxic agent: The synthetic and structurally confirmed Dolastatin 16 may inherently lack the potent cytotoxic activity initially attributed to it.
Troubleshooting Steps:
-
Confirm the identity and purity of your synthetic Dolastatin 16: Use analytical techniques like HPLC, mass spectrometry, and NMR to verify the integrity of your compound.
-
Consider alternative biological activities: Instead of focusing solely on cytotoxicity, investigate other potential mechanisms of action that have been suggested for Dolastatin 16, such as the inhibition of Matrix Metalloproteinase-9 (MMP-9) or binding to FK506-Binding Protein 12 (FKBP12).
-
Use a positive control: When performing cytotoxicity assays, always include a compound with a known and potent cytotoxic effect on your chosen cell line to ensure your assay is working correctly. For compounds with a mechanism similar to what was initially proposed for dolastatins, paclitaxel (B517696) or vincristine (B1662923) could be suitable positive controls.
Q2: I am observing high variability in my bioassay results between experiments. What are the common causes?
High variability can be frustrating and can mask the true effect of your compound. Here are some common sources of variability and how to address them:
| Potential Cause | Troubleshooting Suggestions |
| Compound Solubility | Ensure Dolastatin 16 is fully dissolved. Prepare a concentrated stock solution in an appropriate solvent like DMSO and then dilute it in your assay medium. Visually inspect for any precipitation. The final DMSO concentration in the assay should be consistent and non-toxic to the cells (typically ≤ 0.5%). |
| Compound Stability | The stability of Dolastatin 16 in aqueous solutions over the course of your experiment may be a factor. Prepare fresh dilutions from your stock solution for each experiment. |
| Cell Culture Conditions | Maintain consistency in cell density at the time of treatment, use cells within a similar low passage number range, and ensure cells are in the logarithmic growth phase. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique, especially when performing serial dilutions. |
| Edge Effects in Plates | The outer wells of a microplate are prone to evaporation, which can concentrate your compound and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS. |
Q3: How do I know if the observed effect in my assay is a true biological effect of Dolastatin 16 and not an artifact?
It is crucial to include proper controls to validate your results.
| Control | Purpose |
| Vehicle Control | Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Dolastatin 16. This helps to ensure that the observed effects are not due to the solvent. |
| Untreated Control | Cells that are not treated with either Dolastatin 16 or the vehicle. This provides a baseline for normal cell behavior. |
| Positive Control | A compound known to produce the expected effect in your assay (e.g., a known MMP-9 inhibitor for an MMP-9 assay). This confirms that your assay is working as expected. |
| No-Cell Control | Wells containing only media and your compound. This is particularly important for colorimetric or fluorometric assays to check for any direct interference of your compound with the assay reagents. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Dolastatin 16
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Dolastatin 16 in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of Dolastatin 16. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
MMP-9 Inhibition Assay (Fluorometric)
This protocol describes a method to screen for MMP-9 inhibitors.
Materials:
-
Recombinant human MMP-9
-
MMP-9 fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Dolastatin 16
-
Known MMP-9 inhibitor (positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of Dolastatin 16 and the positive control inhibitor in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, the diluted Dolastatin 16 or control inhibitor, and the recombinant MMP-9 enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MMP-9 fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in the microplate reader in kinetic mode.
-
Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution of a cell population.
Materials:
-
Cell line of interest
-
Dolastatin 16
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with Dolastatin 16 at the desired concentration and for the desired time. Include appropriate controls.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
When reporting your findings, clear and structured data presentation is key.
Table 1: Example of Cytotoxicity Data (IC50 Values)
| Cell Line | Dolastatin 16 IC50 (µM) | Positive Control (e.g., Paclitaxel) IC50 (nM) |
| MCF-7 | > 100 | 5.2 |
| HeLa | > 100 | 8.1 |
| A549 | > 100 | 12.5 |
Table 2: Example of MMP-9 Inhibition Data
| Compound | IC50 (µM) |
| Dolastatin 16 | [Experimental Value] |
| Known MMP-9 Inhibitor | [Experimental Value] |
Mandatory Visualization
Diagram 1: Potential Dolastatin 16 Signaling Pathways
Caption: Potential signaling pathways for Dolastatin 16.
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity Results
References
Technical Support Center: Refinement of Protocols for Creating Dolastatin 16 Derivatives
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of Dolastatin 16 derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Dolastatin 16 and its analogs.
| Question | Answer |
| Synthesis of Unusual Amino Acids | |
| Q1: I am experiencing low yields during the synthesis of Boc-dolaphenvaline. What are the potential causes and solutions? | A1: Low yields in dolaphenvaline synthesis can arise from incomplete C-H activation or issues during hydrolysis and protection steps. Troubleshooting Steps: 1. C-H Activation: Ensure the palladium catalyst and silver salt are of high quality and used in the correct stoichiometry. The reaction is sensitive to air and moisture, so maintain an inert atmosphere. Consider extending the reaction time if monitoring indicates incomplete conversion. 2. Hydrolysis: Acidic hydrolysis of the amide can be sluggish. Ensure the HCl concentration and reaction temperature are optimal. Prolonged heating can lead to side products, so monitor the reaction progress carefully. 3. Boc Protection: After hydrolysis, ensure complete neutralization of the amino acid hydrochloride before adding Boc anhydride (B1165640). The pH of the reaction mixture is critical for efficient protection. |
| Q2: The stereoselectivity of my dolamethylleuine synthesis is poor. How can I improve it? | A2: The key to high stereoselectivity in the synthesis of dolamethylleuine is the [2+2] cycloaddition step. Troubleshooting Steps: 1. Organocatalyst: The choice and purity of the organocatalyst are crucial. Ensure you are using the correct catalyst and that it has not degraded. 2. Temperature Control: This reaction is highly temperature-sensitive. Maintain the reaction at the specified low temperature (e.g., -40 °C) to maximize stereoselectivity. 3. Reagent Addition: Slow, dropwise addition of the acid chloride to the reaction mixture containing the aldehyde and catalyst is essential to control the reaction rate and prevent side reactions that can lower diastereoselectivity. |
| Peptide Coupling and Deprotection | |
| Q3: I am observing incomplete coupling, especially when incorporating the unusual amino acids. What should I do? | A3: Incomplete coupling is a common issue in solid-phase peptide synthesis (SPPS), particularly with sterically hindered amino acids like dolaphenvaline and dolamethylleuine.[1] Troubleshooting Steps: 1. Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[1] 2. Coupling Reagents: Use a more potent coupling reagent such as HATU or HCTU. 3. Reaction Time: Extend the coupling reaction time. 4. Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the absence of free amines before proceeding to the next step. |
| Q4: I am seeing byproducts that suggest diketopiperazine formation. How can I prevent this? | A4: Diketopiperazine formation is a common side reaction in SPPS, especially involving proline residues. The synthesis of Dolastatin 16 involves proline, making this a potential issue.[2][3] Troubleshooting Steps: 1. Use of Prolinol: As demonstrated in the total synthesis of Dolastatin 16, using prolinol can help prevent the formation of a diketopiperazine composed of L-proline and N-methyl-D-valine.[2][3] 2. Choice of Protecting Groups: Use Fmoc-protecting groups that are removed under basic conditions, as acid-labile Boc groups can sometimes promote this side reaction. |
| Macrocyclization | |
| Q5: The yield of my macrocyclization step is very low. What factors could be contributing to this? | A5: Macrocyclization is often a low-yielding step due to competing intermolecular polymerization. Troubleshooting Steps: 1. High Dilution: Perform the cyclization under high dilution conditions (e.g., 0.1-1 mM) to favor the intramolecular reaction. 2. Cyclization Reagent: The choice of coupling reagent for the cyclization is critical. While MNBA has been used, it can result in low yields.[3] Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide, CMPI) has been shown to significantly improve the yield of Dolastatin 16 macrocyclization.[3] 3. Cyclization Point: The site of ring closure can impact the efficiency of the reaction. Consider different points of cyclization in your linear precursor. |
| Purification | |
| Q6: I am having difficulty purifying the final Dolastatin 16 derivative due to closely related impurities. What purification strategies are recommended? | A6: The purification of complex cyclic peptides can be challenging due to the presence of diastereomers and other closely related byproducts. Troubleshooting Steps: 1. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most effective method for purifying Dolastatin derivatives. 2. Column and Mobile Phase Optimization: Experiment with different C18 columns and optimize the gradient of the mobile phase (typically acetonitrile/water with a modifier like TFA) to achieve the best separation. 3. Multiple Purification Rounds: It may be necessary to perform multiple rounds of HPLC purification to achieve the desired purity. |
Experimental Protocols and Data
Synthesis of Boc-Dolaphenvaline (Derivative)
This protocol describes the synthesis of a key building block for Dolastatin 16 derivatives.
Experimental Workflow for Boc-Dolaphenvaline Synthesis
Caption: Workflow for the synthesis of a Boc-dolaphenvaline derivative.
Table 1: Reagents and Typical Yields for Boc-Dolaphenvaline Synthesis
| Step | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Typical Yield |
| C-H Activation | Amide of L-Valine | Aryl iodide | Pd catalyst | Ag salt | - |
| Hydrolysis | Amide product | 6 M HCl | - | - | - |
| Boc Protection | Amino acid | Boc₂O | NaHCO₃ | THF/Water | 77% (for a p-hydroxy derivative)[2] |
Detailed Protocol:
-
C-H Activation: In a reaction vessel, combine the N-protected L-valine amide, the desired aryl iodide, a palladium catalyst, and a silver salt. Heat the mixture under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Hydrolysis: Once the C-H activation is complete, dissolve the crude product in 6 M aqueous HCl and heat in a sealed tube.[2] After cooling, concentrate the reaction mixture in vacuo.[2]
-
Boc Protection: Dissolve the resulting amino acid hydrochloride in a mixture of THF and saturated NaHCO₃ solution.[2] Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and stir at room temperature.[2]
-
Work-up and Purification: Acidify the reaction mixture and extract with an organic solvent. Purify the crude product by silica gel column chromatography to obtain the Boc-protected dolaphenvaline derivative.[2]
Synthesis of Boc-Dolamethylleuine
This protocol outlines the synthesis of another crucial and unique amino acid component.
Table 2: Key Reagents and Yield for Boc-Dolamethylleuine Synthesis
| Step | Reagent 1 | Reagent 2 | Catalyst | Solvent | Typical Yield |
| [2+2] Cycloaddition | Isovaleraldehyde (B47997) | Propionyl chloride | Organocatalyst | CH₂Cl₂ | High stereoselectivity[3] |
| Ring Opening | Lactone | NaN₃, NH₄Cl | - | DMSO | - |
| Staudinger Reaction & Boc Protection | Azido (B1232118) acid benzyl (B1604629) ester | PPh₃, H₂O, then Boc₂O | - | THF | 59%[3] |
Detailed Protocol:
-
[2+2] Cycloaddition: In a flask cooled to -40 °C, combine the organocatalyst and isovaleraldehyde in dichloromethane.[3] Add propionyl chloride dropwise and stir for several hours.[3]
-
Ring Opening: Treat the resulting lactone with sodium azide (B81097) and ammonium (B1175870) chloride in DMSO to yield the corresponding azido carboxylic acid.[3]
-
Esterification: Convert the carboxylic acid to its benzyl ester to avoid low yields in the subsequent Staudinger reaction.[3]
-
Staudinger Reaction and Boc Protection: Treat the azido benzyl ester with triphenylphosphine (B44618) followed by water, and then protect the resulting amine with Boc₂O to yield Boc-dolamethylleuine benzyl ester.[3]
Macrocyclization of Dolastatin 16 Linear Precursor
This is a critical step in the total synthesis of Dolastatin 16.
Table 3: Comparison of Macrocyclization Reagents and Yields
| Reagent | Conditions | Reported Yield | Reference |
| 2-Methyl-6-nitrobenzoic anhydride (MNBA) | High dilution | 22-31% | [3][4] |
| 2-Chloro-1-methylpyridinium (B1202621) iodide (CMPI) | High dilution | 64% (over 2 steps) | [3] |
Detailed Protocol (using CMPI):
-
Deprotection: Remove the terminal protecting groups from the linear depsipeptide precursor.
-
Cyclization: Dissolve the deprotected linear peptide in a suitable solvent (e.g., CH₂Cl₂/DMF) under high dilution conditions. Add 2-chloro-1-methylpyridinium iodide (CMPI) and a non-nucleophilic base (e.g., DIPEA or proton sponge) and stir at room temperature. Monitor the reaction by LC-MS.
-
Purification: Upon completion, quench the reaction and purify the crude product by preparative HPLC.
Signaling Pathways
Dolastatin 16 has been identified as a potential inhibitor of Matrix Metalloproteinase-9 (MMP9), which is involved in the TNF signaling pathway.[5][6][7]
Diagram of the Postulated TNF Signaling Pathway Involvement of Dolastatin 16
Caption: Postulated mechanism of Dolastatin 16 via inhibition of MMP9 in the TNF signaling pathway.
Experimental Workflow for Protocol Refinement
The following diagram illustrates a logical workflow for optimizing the synthesis of Dolastatin 16 derivatives.
Diagram of the Protocol Refinement Workflow
Caption: A workflow for the iterative refinement of protocols for Dolastatin 16 derivative synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antineoplastic Agents. 590. The X-ray Crystal Structure of Dolastatin 16 and Syntheses of the Dolamethylleuine and Dolaphenvaline Units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of Dolastatin 16 purification steps
Technical Support Center: Dolastatin 16 Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Dolastatin 16 purification steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Dolastatin 16 and its synthetic intermediates?
A1: The primary method for purifying Dolastatin 16 and its precursors is silica (B1680970) gel column chromatography.[1][2] The choice of solvent system is crucial and is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or acetone.[1][2] The specific ratio of the solvents is adjusted based on the polarity of the compound being purified. For final purification steps of highly pure material, High-Performance Liquid Chromatography (HPLC) is often employed, particularly reverse-phase HPLC.[3]
Q2: My overall yield of Dolastatin 16 is very low. What are the potential causes and solutions?
A2: Low overall yield is a common challenge in the multi-step synthesis of complex molecules like Dolastatin 16. The original isolation from its natural source, the sea hare Dolabella auricularia, yielded an extremely small amount (3.1 x 10-7%).[1] In a synthetic route, yield loss can occur at any stage. One particularly challenging step has been identified as the macrolactonization reaction. Initial methods using 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) resulted in low yields (22-31%).[2][4] A significant improvement was achieved by switching to Mukaiyama's conditions using 2-chloro-1-methylpyridimium iodide (CMPI), which boosted the yield of this step to 64%.[2][4] To troubleshoot, it is essential to analyze each step of your synthesis and purification to identify where the most significant loss is occurring.
Q3: I am seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?
A3: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates impurities. To improve separation during column chromatography, you can try the following:
-
Optimize the Solvent System: Experiment with different solvent ratios to increase the difference in retention factors (Rf) between your target compound and the impurities. A small change in polarity can sometimes lead to a significant improvement in separation.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina (B75360) or reverse-phase silica (C18).
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual change in the solvent composition (gradient elution) can help to separate compounds with similar polarities.
-
Check for Compound Stability: Dolastatin 16 is a complex molecule and may be unstable on silica gel. You can check for degradation by performing a 2D TLC.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Dolastatin 16.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery from Silica Gel Column | The compound is highly polar and is irreversibly adsorbing to the silica gel. | Add a small percentage of a more polar solvent like methanol (B129727) to the elution mixture to help desorb the compound. Alternatively, consider using a different stationary phase like reverse-phase silica. |
| Peak Tailing in HPLC | Secondary interactions between the compound and residual silanols on the HPLC column packing. This can also be caused by overloading the column. | Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase to reduce secondary interactions. Ensure that the sample load is within the column's capacity.[6] |
| Variable Retention Times in HPLC | Fluctuations in mobile phase composition, temperature, or flow rate. Column degradation can also be a factor. | Ensure the HPLC system is properly equilibrated and that the mobile phase is well-mixed. Use a column thermostat to maintain a consistent temperature. If the problem persists, the column may need to be washed or replaced.[6][7] |
| Presence of Insoluble Material in Sample | The compound may have precipitated out of the solvent. | Before loading onto a column, ensure the sample is fully dissolved. If necessary, use a stronger solvent and then dilute with the mobile phase. Filtering the sample before injection can prevent clogging of the HPLC system.[7] |
Quantitative Data on Purification Yields
The following table summarizes reported yields for various purification steps in the synthesis of Dolastatin 16 and its intermediates.
| Step/Intermediate | Purification Method | Solvent System | Yield (%) | Reference |
| Intermediate 7 | Silica Gel Chromatography | 9:1 Hexane-Acetone | 80% | [1] |
| Intermediate 15 | Silica Gel Chromatography | 9:1 Hexane-EtOAc | 81% | [1] |
| Intermediate 14 | Silica Gel Chromatography | 20:80 Hexane-EtOAc | 42% | [2] |
| Intermediate 8 | Silica Gel Chromatography | 50:50 Hexane-EtOAc | 77% | [2] |
| Dolastatin 16 Acetate (24) from macrolactonization | Not specified | Not specified | 64% (over 2 steps) | [2][4] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
This is a general procedure based on methodologies cited in the synthesis of Dolastatin 16 intermediates.[1][2]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture that will be used for elution.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Ensure the bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. The sample can be loaded directly onto the top of the silica bed or pre-adsorbed onto a small amount of silica gel, which is then added to the column.
-
Elution: Begin elution with the starting solvent system. Collect fractions and monitor the separation using TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the solvent system to elute compounds with stronger interactions with the silica gel.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Logical Workflow for Troubleshooting Low Purification Yield
Caption: A flowchart for diagnosing and addressing low yields in Dolastatin 16 purification.
Experimental Workflow for a Typical Purification Step
Caption: A standard workflow for the purification of a synthetic intermediate of Dolastatin 16.
References
- 1. Antineoplastic Agents. 590. The X-ray Crystal Structure of Dolastatin 16 and Syntheses of the Dolamethylleuine and Dolaphenvaline Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chromatography [chem.rochester.edu]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Natural and Synthetic Dolastatin 16
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Dolastatin 16 derived from natural sources versus synthetic routes, supported by available experimental data and detailed methodologies.
Dolastatin 16, a cyclic depsipeptide first isolated from the sea hare Dolabella auricularia, has garnered interest for its potent biological activities.[1][2][3] As with many complex natural products, total synthesis has been pursued to provide a reliable and scalable source for further investigation. This guide delves into the comparative bioactivity of natural and synthetic Dolastatin 16, highlighting key differences in their anticancer and antifouling properties.
Comparative Bioactivity Data
A significant divergence in bioactivity has been observed between natural and synthetic Dolastatin 16, particularly in its anticancer effects. In contrast, the antifouling properties appear to be comparable.
Anticancer Activity
Initial studies by Pettit and colleagues revealed that Dolastatin 16 isolated from its natural source exhibited strong growth inhibition against several human cancer cell lines, including NCI-H460, KM20L2, and SF-295.[1] However, subsequent evaluations of the synthetically produced compound showed it to be significantly less potent.[1][3] It has been suggested that the high cytotoxicity of the natural isolate may be attributed to a highly active, yet undetected, impurity.[3] As a result, quantitative IC50 data for synthetic Dolastatin 16 is scarce, reflecting its limited anticancer activity.
Antifouling Activity
In contrast to the findings for anticancer activity, synthetic Dolastatin 16 has demonstrated potent antifouling activity, comparable to that of the natural product.[4] Both forms have shown high efficacy in inhibiting the settlement of cypris larvae of the barnacle Amphibalanus amphitrite.
| Compound | Bioactivity | Test Organism | EC50 (µg/mL) | LC50 (µg/mL) |
| Natural Dolastatin 16 | Antifouling | Amphibalanus amphitrite (cypris larvae) | 0.003[1][5] | 20[1][5] |
| Synthetic Dolastatin 16 | Antifouling | Amphibalanus amphitrite (cypris larvae) | < 0.03[5] | Not Reported |
Experimental Workflow and Methodologies
The following diagram illustrates a general workflow for the comparative bioactivity assessment of natural and synthetic compounds.
Caption: Workflow for comparing the bioactivity of natural and synthetic compounds.
Detailed Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a representative method for assessing the cytotoxic effects of Dolastatin 16 on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460, KM20L2, SF-295) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A stock solution of Dolastatin 16 in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are made in the culture medium to achieve a range of final concentrations. The culture medium is replaced with the medium containing the test compound, and the plates are incubated for 48-72 hours.
-
MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value is determined by plotting the viability against the log of the compound concentration.[6][7]
2. Antifouling Assay (Barnacle Larval Settlement Assay)
This protocol outlines a method for evaluating the antifouling activity of Dolastatin 16.
-
Test Organism: Cypris larvae of the barnacle Amphibalanus amphitrite are used for the assay.
-
Assay Setup: The assay is conducted in multi-well plates. Each well is conditioned with the test compound at various concentrations in filtered seawater.
-
Larval Exposure: A specific number of competent cyprids are introduced into each well. The plates are incubated for a defined period, typically 48 hours, under controlled conditions of light and temperature.[1][5]
-
Endpoint Measurement: After the incubation period, the number of settled and metamorphosed larvae in each well is counted under a dissecting microscope.
-
Data Analysis: The percentage of settlement inhibition is calculated for each concentration relative to a solvent control. The EC50 (the concentration causing 50% inhibition of settlement) and LC50 (the concentration causing 50% mortality) are determined from the dose-response curves.
Proposed Mechanism of Action
While specific mechanistic studies comparing natural and synthetic Dolastatin 16 are limited, the broader class of dolastatins is known to exert its anticancer effects by interfering with tubulin dynamics. This leads to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for the anticancer activity of Dolastatin 16.
Conclusion
The comparison between natural and synthetic Dolastatin 16 reveals a fascinating case of divergent bioactivities. While the synthetic material provides a viable and potent source for antifouling applications, its significantly lower anticancer activity compared to the natural isolate suggests that the initial promise of Dolastatin 16 as a cytotoxic agent may have been due to a synergistic effect or a highly potent, co-isolated impurity. This underscores the importance of rigorous biological characterization of both natural and synthetic compounds in drug discovery and development. Future research should focus on identifying the potential active impurity from the natural source to fully harness its therapeutic potential.
References
- 1. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating the Anticancer Activity of Dolastatin 16 Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of Dolastatin 16, a marine-derived cyclodepsipeptide, with its more extensively studied analogs, Dolastatin 10 and Dolastatin 15. While initial reports highlighted Dolastatin 16 as a potent cancer cell growth inhibitor, subsequent studies with synthetic versions have yielded conflicting results, suggesting the initial activity may have been due to an undetected contaminant. This guide presents the available data, addresses the existing ambiguities, and offers a framework for validating the therapeutic potential of Dolastatin 16 isolates.
Executive Summary
Dolastatin 10 and 15 are potent antimitotic agents that have undergone significant preclinical and clinical evaluation.[1][2] Their mechanism of action is well-established and involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[3] In contrast, the anticancer activity of Dolastatin 16 remains inconclusive. A recent in-silico study proposes a novel mechanism of action for Dolastatin 16, suggesting it may target Matrix Metalloproteinase-9 (MMP9) through the TNF signaling pathway, a mechanism distinct from other dolastatins.[4] This guide summarizes the cytotoxic profiles of these compounds and provides detailed protocols for key validation experiments.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for Dolastatin 10 and Dolastatin 15 against various human cancer cell lines. Due to the conflicting reports, comprehensive and validated IC50 data for Dolastatin 16 is not currently available in the public domain.
Table 1: Comparative IC50 Values of Dolastatin 10 and Dolastatin 15
| Cell Line | Cancer Type | Dolastatin 10 IC50 (nM) | Dolastatin 15 IC50 (nM) | Reference(s) |
| L1210 | Murine Leukemia | 0.03 - 0.5 | 3 | [5][6][7] |
| NCI-H69 | Small Cell Lung Cancer | 0.032 - 0.059 | - | [5] |
| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 | - | [5] |
| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 | - | [5] |
| DU-145 | Prostate Cancer | 0.5 | - | [5] |
| CHO | Chinese Hamster Ovary | 0.5 | 5 | [6] |
| Human Burkitt Lymphoma | Lymphoma | - | 3 | [6] |
| Ovarian Carcinoma Panel | Ovarian Cancer | 0.23 (mean) | 2.1 (mean) | [1] |
| Colon Carcinoma Panel | Colon Cancer | 0.23 (mean) | 2.1 (mean) | [1] |
| HT-29 | Colon Cancer | 0.06 | - | [8] |
| MCF7 | Breast Cancer | 0.03 | - | [8] |
Note: IC50 values can vary depending on the specific experimental conditions.
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of Dolastatins.
Experimental Workflow
Caption: General workflow for validating anticancer activity.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effects of Dolastatin isolates on cancer cells by measuring metabolic activity.[9]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Dolastatin isolates (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Dolastatin isolates and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to quantify the induction of apoptosis by Dolastatin isolates.[10]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Dolastatin isolates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Dolastatin isolates for a specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the viable population (Annexin V negative, PI negative).
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses flow cytometry to determine the effect of Dolastatin isolates on cell cycle progression.[11]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Dolastatin isolates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Dolastatin isolates.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in the PI staining solution.
-
Incubate in the dark to allow for DNA staining and RNA degradation.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While Dolastatin 10 and 15 have well-documented anticancer activities centered on tubulin inhibition, the biological activity of Dolastatin 16 remains an open question. The conflicting historical data and the recent in-silico findings pointing towards MMP9 inhibition necessitate rigorous experimental validation. The protocols and comparative data provided in this guide offer a comprehensive framework for researchers to systematically investigate the anticancer potential of Dolastatin 16 isolates and elucidate their true mechanism of action. Such studies are crucial to determine if Dolastatin 16 holds promise as a novel therapeutic agent.
References
- 1. Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dolastatin 16 and Dolastatin 10: Unraveling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Dolastatin 16 and Dolastatin 10, two potent natural products isolated from the sea hare Dolabella auricularia. While both compounds have attracted scientific interest, their research trajectories and demonstrated biological activities have diverged significantly. This document aims to present a clear, data-driven comparison of their chemical properties, mechanisms of action, and therapeutic potential, supported by experimental data and protocols.
Chemical Structure and Properties
Dolastatin 10 and Dolastatin 16 are both peptide-based natural products with complex chemical structures. Dolastatin 10 is a linear pentapeptide, while Dolastatin 16 is a cyclic depsipeptide.[1]
Table 1: Chemical and Physical Properties
| Property | Dolastatin 10 | Dolastatin 16 |
| Chemical Formula | C₄₂H₆₈N₆O₆S | C₄₇H₇₀N₆O₁₀ |
| Molecular Weight | 785.1 g/mol | 887.1 g/mol |
| Class | Linear Pentapeptide | Cyclic Depsipeptide |
| Key Structural Features | Contains unique amino acids dolavaline (Dov), dolaisoleuine (Dil), and dolaproine (Dap), and a C-terminal dolaphenine (Doe) with a thiazole (B1198619) ring. | Contains two novel amino acid units: dolamethylleuine (Dml) and dolaphenvaline (Dpv). |
Mechanism of Action and Biological Activity
The primary mechanism of action for Dolastatin 10 is the inhibition of tubulin polymerization, a critical process for cell division.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Initially, Dolastatin 16 was also reported to be a potent inhibitor of cancer cell growth.[1][3] However, subsequent research revealed that the synthetic version of Dolastatin 16 did not exhibit the same high level of cytotoxicity, suggesting that the initial findings might have been influenced by an undetected, highly active compound in the natural isolate.[4][5]
More recent studies have explored alternative biological activities for Dolastatin 16, identifying it as a potential agent for diabetic wound healing through the inhibition of matrix metalloproteinase-9 (MMP9) and its involvement in the TNF signaling pathway.[4]
Signaling Pathways
The established signaling pathway for Dolastatin 10 involves its binding to tubulin, which disrupts microtubule formation. This disruption activates a cascade of events leading to apoptosis. Key downstream effects include the phosphorylation of Bcl-2, an anti-apoptotic protein, which inactivates it and promotes programmed cell death.[6][7]
For Dolastatin 16, its role in cancer-related signaling pathways is less clear due to the conflicting data on its cytotoxicity. However, its identified interaction with MMP9 and the TNF signaling pathway in the context of wound healing suggests it may modulate inflammatory and tissue-remodeling processes.[4]
Diagram 1: Dolastatin 10 Mechanism of Action
Caption: Signaling pathway of Dolastatin 10 leading to apoptosis.
Diagram 2: Investigated Signaling Pathway of Dolastatin 16
Caption: Investigated signaling interactions of Dolastatin 16.
In Vitro Cytotoxicity
Dolastatin 10 is renowned for its exceptional in vitro cytotoxicity against a broad spectrum of cancer cell lines, with IC50 values often in the sub-nanomolar range.[6][8] As mentioned, the initial reports of high cytotoxicity for Dolastatin 16 could not be replicated with the synthetic compound.[4][5]
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Dolastatin 10 | L1210 (Murine Leukemia) | ~0.03 | [9] |
| HT-29 (Human Colon Adenocarcinoma) | ~0.06 | [9] | |
| MCF7 (Human Breast Adenocarcinoma) | ~0.03 | [9] | |
| NCI-H69 (Human Small Cell Lung Cancer) | 0.032 - 0.184 | [6] | |
| Dolastatin 16 | Various Human Cancer Cell Lines | Initially reported as highly potent, but synthetic compound showed significantly lower activity. Specific, reproducible IC50 values from direct comparative studies are not available. | [1][4][5] |
In Vivo Efficacy
The potent in vitro activity of Dolastatin 10 has translated to significant in vivo efficacy in various preclinical tumor models.[8] However, its development as a standalone therapeutic has been hampered by a narrow therapeutic window. This has led to the development of its analogues, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are utilized as payloads in antibody-drug conjugates (ADCs).[2]
Direct comparative in vivo anticancer efficacy data for Dolastatin 16 against Dolastatin 10 is not available due to the issues surrounding its cytotoxicity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Dolastatin 10 or 16) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
Diagram 3: MTT Assay Workflow
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Tubulin Polymerization Inhibition Assay
Objective: To measure the ability of a compound to inhibit the assembly of tubulin into microtubules.
Methodology:
-
Reagent Preparation: Prepare purified tubulin, a polymerization buffer (containing GTP), and the test compound at various concentrations.
-
Reaction Initiation: In a 96-well plate, mix the tubulin and test compound. Initiate polymerization by warming the plate to 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Determine the rate of polymerization from the slope of the linear portion of the absorbance versus time curve. The IC₅₀ value is the concentration of the compound that inhibits the rate of polymerization by 50% compared to a control.[10]
Diagram 4: Tubulin Polymerization Assay Workflow
Caption: Workflow for a tubulin polymerization inhibition assay.
Summary and Conclusion
Dolastatin 10 and Dolastatin 16 present a fascinating case of two structurally related marine natural products with markedly different and evolving scientific narratives.
Dolastatin 10 is a well-established, highly potent antimitotic agent with a clear mechanism of action involving the inhibition of tubulin polymerization. Its extraordinary cytotoxicity has made it a valuable tool in cancer research and a blueprint for the development of payloads for antibody-drug conjugates, which have successfully translated into clinical applications.
Dolastatin 16 , in contrast, has a more complex story. While initially heralded as a potent anticancer agent, this activity could not be consistently reproduced with synthetic material, raising questions about the identity of the active compound in the original natural isolate. Recent research has pivoted to explore its potential in other therapeutic areas, such as diabetic wound healing, by targeting different molecular pathways.
For researchers in drug development, Dolastatin 10 remains a benchmark for potent tubulin inhibitors. The story of Dolastatin 16, however, serves as a crucial reminder of the challenges in natural product drug discovery and the importance of rigorous chemical and biological validation. Future research may yet uncover a distinct and valuable therapeutic niche for Dolastatin 16, but based on current evidence, its direct application as a potent anticancer agent in the same vein as Dolastatin 10 is not supported.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dolastatin 16 and Dolastatin 15: Structure, Function, and Therapeutic Potential
For Immediate Release:
This guide provides a detailed comparative analysis of two closely related natural products, Dolastatin 16 and Dolastatin 15. Both compounds, originally isolated from the sea hare Dolabella auricularia, have attracted significant interest in the scientific community for their potent biological activities. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their structural and functional differences, supported by available experimental data.
Structural Comparison: Cyclic vs. Linear Depsipeptides
Dolastatin 16 and Dolastatin 15, while originating from the same marine mollusk, exhibit distinct structural architectures. Dolastatin 16 is a cyclodepsipeptide, a cyclic molecule containing both peptide and ester bonds.[1][2] Its complex structure incorporates two unique amino acid residues: dolamethylleuine (Dml) and dolaphenvaline (Dpv).[1]
In contrast, Dolastatin 15 is a linear depsipeptide.[3][4] This fundamental difference in their macrocyclic structure plays a crucial role in their distinct biological profiles.
Functional Comparison: Divergent Biological Activities
The structural dissimilarities between Dolastatin 16 and Dolastatin 15 translate into markedly different primary biological functions.
Dolastatin 15: A Potent Antimitotic Agent
Dolastatin 15 is a highly potent cytotoxic agent that functions by disrupting microtubule assembly.[3][5] By inhibiting tubulin polymerization, it leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, or programmed cell death.[3][5] This mechanism of action is the basis for its significant anticancer potential. Numerous studies have documented its efficacy against a range of human cancer cell lines, with IC50 values in the nanomolar range.[4] Synthetic analogues of Dolastatin 15, such as cemadotin (B145586) and tasidotin, have undergone clinical trials for cancer treatment.
Dolastatin 16: Potent Antifouling Agent with Anticancer Potential
Dolastatin 16 is primarily recognized for its exceptionally potent antifouling properties, inhibiting the settlement of marine organisms.[6][7] While the natural isolate of Dolastatin 16 demonstrated strong growth inhibition against several human cancer cell lines, including NCI-H460, KM20L2, and SF-295, the synthetic version was found to be significantly less potent.[1][6][8] This suggests that either a specific conformation of the natural product or a co-isolated, highly active component may be responsible for the observed anticancer effects.[8] More recent research has also suggested a potential role for Dolastatin 16 as a Matrix Metalloproteinase-9 (MMP9) inhibitor, which could have implications for diabetic wound healing.
Quantitative Biological Activity
The following table summarizes the available quantitative data on the biological activities of Dolastatin 15 and Dolastatin 16. It is important to note the discrepancy in reported anticancer activity for natural versus synthetic Dolastatin 16.
| Compound | Biological Activity | Cell Line(s) | IC50/GI50 Value | Reference(s) |
| Dolastatin 15 | Cytotoxicity | HCT-116 | 2.2 nM | [4] |
| Cytotoxicity | A549 | 0.74 nM | [4] | |
| Cytotoxicity | Human Lymphoma, Colon, Ovarian | 0.0013 - 10 nM | [4] | |
| Natural Dolastatin 16 | Cytotoxicity | NCI-H460, KM20L2, SF-295 | Strong Inhibition (Specific IC50 not provided) | [1][6] |
| Synthetic Dolastatin 16 | Cytotoxicity | Not specified | > 10 µg/mL | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adcreview.com [adcreview.com]
- 6. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Enigmatic Anti-Cancer Potential of Dolastatin 16 Derivatives: A Comparative Overview
A conspicuous void exists in the scientific literature regarding the anti-cancer efficacy of Dolastatin 16 derivatives. Despite the initial discovery of Dolastatin 16 from the sea hare Dolabella auricularia and early reports of its potent growth inhibition against human cancer cell lines, subsequent research has largely failed to substantiate these claims with synthetic variants.[1][2] This has led to a significant shift in focus towards the more promising anti-cancer activities of other members of the dolastatin family, notably Dolastatin 10 and Dolastatin 15, and their synthetic analogues. Consequently, there is a scarcity of publicly available quantitative data, such as IC50 values, for Dolastatin 16 derivatives against cancer cell lines.
This guide aims to provide a comprehensive overview of the current research landscape, addressing the historical context of Dolastatin 16 and presenting a comparative analysis of its better-studied relatives, Dolastatin 10 and 15, to offer a framework for the potential evaluation of any future Dolastatin 16 derivatives.
A Tale of Two Dolastatins: The Precedent of Dolastatin 10 and 15
In contrast to the ambiguity surrounding Dolastatin 16, Dolastatin 10 and 15 have been the subject of extensive research, leading to the development of highly potent synthetic analogues. These compounds have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines, with some advancing to clinical trials.[3] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, which ultimately leads to cell cycle arrest and apoptosis.[4]
Comparative Efficacy of Dolastatin 10 and 15 Analogues
To illustrate the type of data essential for evaluating the anti-cancer potential of novel compounds, the following table summarizes the in vitro cytotoxicity of selected Dolastatin 10 and 15 analogues against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (nM) |
| Dolastatin 10 | L1210 (Leukemia) | 0.03[4] |
| NCI-H169 (Small Cell Lung Cancer) | 0.059[4] | |
| DU-145 (Prostate Cancer) | 0.5[4] | |
| MCF7 (Breast Cancer) | 0.03[4] | |
| HT-29 (Colon Cancer) | 0.06[4] | |
| Dolastatin 15 | Various Cell Lines | 3 - 5 |
| Cemadotin (Dolastatin 15 analogue) | K562 (Erythroid Leukemia) | 20 |
| OVCAR-3 (Ovarian Carcinoma) | 60 | |
| HT-29 (Colon Carcinoma) | 60 | |
| H460 (Lung Carcinoma) | 500 | |
| LOX (Melanoma) | 1000 | |
| Tasidotin (Dolastatin 15 analogue) | MCF7/GFP (Breast Cancer) | 63 |
Experimental Protocols for Assessing Anti-Cancer Efficacy
The evaluation of novel anti-cancer agents requires a standardized set of experiments to determine their potency and mechanism of action. The following are detailed methodologies for key assays typically employed in the study of dolastatin analogues.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a Dolastatin 16 derivative) and incubated for a specified period (typically 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: After incubation, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the assembly of microtubules.
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP, and various concentrations of the test compound is prepared in a 96-well plate.
-
Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.
-
Data Analysis: The rate of polymerization is determined, and the IC50 value for tubulin polymerization inhibition is calculated.
Cell Cycle Analysis
This method determines the proportion of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the G1, S, and G2/M phases is analyzed to determine if the compound induces cell cycle arrest at a specific phase.
Visualizing the Potential Mechanism of Action
While the specific signaling pathways affected by Dolastatin 16 derivatives remain uninvestigated, the known mechanism of other dolastatins provides a hypothetical framework. The following diagrams illustrate a potential signaling pathway and a general experimental workflow for evaluating the anti-cancer efficacy of these compounds.
Caption: Hypothetical signaling pathway of Dolastatin derivatives.
Caption: General experimental workflow for efficacy evaluation.
Future Directions
The field of marine natural products continues to be a promising source of novel therapeutic agents. While the initial promise of Dolastatin 16 as an anti-cancer agent has not yet been realized, the development of advanced synthetic methodologies could pave the way for the creation of novel Dolastatin 16 derivatives with improved potency and pharmacological properties. Future research should focus on the systematic synthesis and in-depth biological evaluation of these derivatives against a panel of human cancer cell lines. Such studies are crucial to unravel the true potential of this enigmatic class of compounds in the fight against cancer.
References
- 1. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glacieronehealth.org [glacieronehealth.org]
- 4. Progress in the discovery and development of anticancer agents from marine cyanobacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00019F [pubs.rsc.org]
In Vitro Validation of MMP9 as a Target for Dolastatin 16: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current evidence supporting Matrix Metalloproteinase 9 (MMP9) as a molecular target of Dolastatin 16 and outlines a robust strategy for in vitro validation. While computational analyses present a compelling case for this interaction, this guide details the necessary experimental protocols to empirically confirm and quantify the inhibitory effects of Dolastatin 16 on MMP9.
Introduction
Dolastatin 16 is a cyclic depsipeptide of marine origin that has garnered interest for its potential therapeutic properties. Recent computational studies, employing network pharmacology, molecular docking, and molecular dynamics, have identified MMP9 as a high-probability target of Dolastatin 16.[1] These in silico models predict a strong binding affinity between Dolastatin 16 and the catalytic domain of MMP9, suggesting a potential inhibitory mechanism.[1] However, to date, this promising hypothesis lacks direct in vitro experimental validation.
MMP9, a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix components. Its overexpression is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. As such, inhibitors of MMP9 are of significant interest in drug development. This guide presents the theoretical basis for the Dolastatin 16-MMP9 interaction and provides detailed methodologies for its in vitro validation, comparing it with known MMP9 inhibitors.
Computational Evidence: The Basis for In Vitro Investigation
Computational modeling has laid the groundwork for investigating Dolastatin 16 as an MMP9 inhibitor. Molecular docking studies predict a strong and stable interaction between Dolastatin 16 and the active site of MMP9.
| Compound | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Dolastatin 16 | -9.7 | Leu188, Val398, His401, Pro421, Met422 | [1] |
| (R)-ND-336 (Known Inhibitor) | -8.9 | Not specified | [1] |
| Hydroxamate Inhibitor (Native Ligand) | -6.6 | Not specified | [1] |
Proposed In Vitro Validation Workflow
To empirically validate the computational findings, a multi-faceted in vitro approach is recommended. This workflow is designed to assess the direct inhibition of MMP9 enzymatic activity, the effect on MMP9 expression in a cellular context, and the functional consequences of this inhibition.
Caption: Proposed experimental workflow for the in vitro validation of Dolastatin 16 as an MMP9 inhibitor.
Experimental Protocols
Recombinant MMP9 Activity Assay (Fluorogenic Substrate)
This assay provides a quantitative measure of the direct inhibitory effect of Dolastatin 16 on the enzymatic activity of purified recombinant MMP9.
Principle: A fluorogenic peptide substrate, which is cleaved by active MMP9, is used. Upon cleavage, a fluorophore and a quencher are separated, resulting in an increase in fluorescence that is proportional to MMP9 activity. The ability of Dolastatin 16 to reduce this fluorescence indicates inhibition.
Materials:
-
Recombinant human MMP9 (activated)
-
Fluorogenic MMP9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Dolastatin 16 (various concentrations)
-
Known MMP9 inhibitor (e.g., GM6001) as a positive control
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Dolastatin 16 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of Dolastatin 16 and the positive control in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer (blank), vehicle control (DMSO), Dolastatin 16 dilutions, and the positive control.
-
Add 25 µL of activated recombinant MMP9 to all wells except the blank.
-
Incubate for 30 minutes at 37°C.
-
Add 25 µL of the fluorogenic MMP9 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 328 nm/393 nm) every 5 minutes for 60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the IC₅₀ value for Dolastatin 16 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Gelatin Zymography
Gelatin zymography is a sensitive technique used to detect the activity of gelatinases, such as MMP9, in biological samples. This method can differentiate between the pro-enzyme (inactive) and active forms of MMP9.
Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to regain their activity. The gel is then incubated in a developing buffer, during which the gelatinases digest the gelatin in the gel. Staining the gel with Coomassie Brilliant Blue reveals clear bands where the gelatin has been degraded, indicating the presence and activity of MMPs.
Materials:
-
Cell lysates or conditioned media from cells treated with Dolastatin 16
-
SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Treat cells (e.g., a cancer cell line known to express MMP9, such as HT-1080) with various concentrations of Dolastatin 16 for 24-48 hours.
-
Collect conditioned media or prepare cell lysates.
-
Determine protein concentration of the samples.
-
Mix equal amounts of protein with non-reducing sample buffer.
-
Load samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in Renaturing Buffer to remove SDS.
-
Incubate the gel in Developing Buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background.
-
Quantify the band intensity using densitometry software. A decrease in the intensity of the MMP9 band (typically at 92 kDa) with increasing concentrations of Dolastatin 16 indicates inhibition.
Signaling Pathway Context
MMP9 expression and activity are regulated by complex signaling pathways often dysregulated in disease. Understanding this context is crucial for interpreting the effects of Dolastatin 16. Key upstream regulators include NF-κB and the MAPK/ERK pathways, which are often activated by inflammatory cytokines like TNF-α.
Caption: Simplified signaling pathway showing potential regulation of MMP9 and the proposed inhibitory point of Dolastatin 16.
Conclusion
The computational evidence strongly suggests that Dolastatin 16 is a potential inhibitor of MMP9. The experimental framework outlined in this guide provides a clear path for the in vitro validation of this hypothesis. Successful validation would not only confirm a novel target for Dolastatin 16 but also open new avenues for the development of MMP9-targeted therapeutics for a range of diseases. The combination of quantitative enzymatic assays and functional cell-based experiments will provide the robust data necessary to advance our understanding of Dolastatin 16's mechanism of action.
References
A Comparative Analysis of Dolastatin 16 and Other Marine-Derived Anticancer Agents
A deep dive into the therapeutic potential of Dolastatin 16 in contrast with other marine natural products reveals a complex landscape of potent anticancer activity, diverse mechanisms of action, and intriguing developmental histories. While the dolastatin family, particularly Dolastatin 10 and 15, has paved the way for highly effective cancer therapeutics, the story of Dolastatin 16 is one of initial promise followed by scientific ambiguity. This guide provides a comparative study of Dolastatin 16 with its better-characterized relatives and other clinically successful marine-derived drugs, namely Eribulin (B193375), Trabectedin, and Plitidepsin.
Initially isolated from the sea hare Dolabella auricularia, Dolastatin 16 was reported to exhibit strong growth inhibition against a variety of human cancer cell lines.[1][2] However, subsequent research has cast doubt on these initial findings, with studies on the synthetic compound failing to reproduce the potent cytotoxic effects, suggesting the original activity may have been due to an impurity.[3] More recent research has even explored Dolastatin 16's potential in diabetic wound healing through the inhibition of matrix metalloproteinase-9 (MMP9), a departure from the typical cytotoxic mechanisms of other dolastatins.
In contrast, other members of the dolastatin family, such as Dolastatin 10 and 15, are well-documented as potent antimitotic agents that interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5][6] Their remarkable cytotoxicity has led to the development of synthetic analogs like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are key components of several approved antibody-drug conjugates (ADCs).[4][7]
This comparative guide will therefore focus on the established anticancer properties of the broader dolastatin family, represented by Dolastatins 10 and 15, and contrast them with other marine natural products that have successfully transitioned into clinical use.
Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various marine natural products against a selection of human cancer cell lines. It is important to note the absence of consistent and reproducible IC50 data for synthetic Dolastatin 16 in anticancer assays.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Dolastatin 10 | L1210 (Murine leukemia) | 0.03 | [4] |
| NCI-H69 (Small cell lung cancer) | 0.059 | [4] | |
| DU-145 (Prostate cancer) | 0.5 | [4] | |
| HT-29 (Colon carcinoma) | 0.06 | [8] | |
| MCF7 (Breast cancer) | 0.03 | [8] | |
| Dolastatin 15 | L1210 (Murine leukemia) | 3 | [6] |
| Burkitt lymphoma | 3 | [6] | |
| CHO (Chinese hamster ovary) | 5 | [6] | |
| Eribulin | MDA-MB-231 (Triple-negative breast cancer) | ~0.5 | [9] |
| Panel of 25 cell lines (Median) | 0.51 | [10] | |
| Trabectedin | NCI-H295R (Adrenocortical carcinoma) | 0.15 | [11] |
| MUC-1 (Adrenocortical carcinoma) | 0.80 | [11] | |
| HAC-15 (Adrenocortical carcinoma) | 0.50 | [11] | |
| Plitidepsin | A549 (Lung carcinoma) | 0.2 | [12] |
| HT-29 (Colon carcinoma) | 0.5 | [12] | |
| RL (Lymphoma) | 1.5 | [13] | |
| Ramos (Lymphoma) | 1.7 | [13] |
Mechanisms of Action and Signaling Pathways
The anticancer mechanisms of these marine natural products are diverse, targeting different cellular processes to induce cancer cell death.
Dolastatins (10 and 15) are potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4][5][6] The apoptotic signaling cascade initiated by dolastatins involves the regulation of key proteins such as Bcl-2, c-myc, and p53.[14] Dolastatin 15 has also been shown to exert its cytotoxic effects in a manner dependent on Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5]
Eribulin , a synthetic analog of the marine sponge natural product halichondrin B, also targets microtubules but with a distinct mechanism. It inhibits microtubule growth without affecting the shortening phase, leading to the formation of non-productive tubulin aggregates. This results in G2/M cell cycle arrest and apoptosis.[6][15] Beyond its antimitotic effects, eribulin also impacts the tumor microenvironment by reversing the epithelial-to-mesenchymal transition (EMT) and promoting vascular remodeling.[16]
Trabectedin , isolated from the tunicate Ecteinascidia turbinata, has a unique mechanism of action. It binds to the minor groove of DNA, causing DNA alkylation and bending of the DNA helix. This interferes with DNA repair pathways, particularly transcription-coupled nucleotide excision repair (TC-NER), leading to DNA double-strand breaks, cell cycle arrest, and apoptosis.[5][8][17] Trabectedin also modulates the tumor microenvironment by affecting tumor-associated macrophages and inhibiting the production of inflammatory and angiogenic factors.[8]
Plitidepsin (Aplidin) , a cyclic depsipeptide from the tunicate Aplidium albicans, primarily targets the eukaryotic elongation factor 1A2 (eEF1A2), a protein crucial for protein synthesis. By inhibiting eEF1A2, Plitidepsin disrupts protein translation, leading to cell cycle arrest and apoptosis.[18][19] Its pro-apoptotic activity is mediated through the activation of JNK and p38 MAPK signaling pathways, ultimately resulting in caspase activation.[19]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of the compounds on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Workflow:
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Marine natural product stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the marine natural products in culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the marine natural product at the desired concentration and for the appropriate duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Workflow:
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the marine natural product.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with propidium iodide solution.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The marine environment is a rich source of structurally diverse and biologically active compounds with significant potential for anticancer drug development. The dolastatin family, particularly Dolastatin 10 and 15, exemplifies the potent cytotoxic activity that can be harnessed from marine organisms. While the initial promise of Dolastatin 16 as a potent anticancer agent has not been consistently substantiated in subsequent studies with the synthetic compound, the broader dolastatin class remains a cornerstone in the development of targeted cancer therapies.
A comparative analysis with clinically successful marine-derived drugs like Eribulin, Trabectedin, and Plitidepsin highlights the variety of molecular mechanisms through which these compounds exert their anticancer effects, from microtubule disruption to DNA damage and inhibition of protein synthesis. This diversity underscores the vast therapeutic potential that remains to be explored in the world's oceans. Further research is warranted to fully elucidate the biological activities of less-characterized compounds and to discover new marine natural products that can be developed into the next generation of cancer therapeutics.
References
- 1. adcreview.com [adcreview.com]
- 2. Dolastatin 10 | C42H68N6O6S | CID 9810929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Dolastatins and their analogues present a compelling landscape of potential natural and synthetic anticancer drug candidates [iris.unina.it]
- 18. researchgate.net [researchgate.net]
- 19. Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Silico Predictions for Dolastatin 16 Targets: A Comparative Guide
Introduction
Dolastatin 16 is a cyclic depsipeptide originally isolated from the marine sea hare Dolabella auricularia[1][2][3][4]. While its potent anti-cancer and antifouling activities have been noted, the precise molecular mechanisms and direct protein targets have remained subjects of investigation[1][3][5]. The identification of molecular targets is a critical step in drug development, providing insights into a compound's mechanism of action and potential therapeutic applications. Computational, or in silico, methods such as reverse pharmacophore screening, molecular docking, and network pharmacology offer powerful tools for predicting these targets, which can then be prioritized for experimental validation.
This guide provides a comparative analysis of the key in silico predicted targets for Dolastatin 16 and discusses the computational evidence supporting these predictions. To date, two primary targets have been proposed through distinct computational studies: Peptidyl-prolyl cis-trans isomerase FKBP1A (FKBP12) and Matrix Metalloproteinase-9 (MMP9) . While both studies employ robust computational methodologies, they highlight the need for further experimental cross-validation to confirm these findings.
Comparative Analysis of Predicted Targets
The following sections detail the in silico evidence for FKBP1A and MMP9 as potential targets of Dolastatin 16.
Predicted Target: Peptidyl-prolyl cis-trans isomerase FKBP1A (FKBP12)
A 2018 study identified FKBP1A as a high-potential target for Dolastatin 16 using a combination of reverse pharmacophore mapping and molecular docking simulations[1][2]. FKBP1A is an enzyme involved in protein folding and is the known target of the immunosuppressant drug FK506 (tacrolimus)[1][2]. The study computationally compared the binding of Dolastatin 16 to FKBP1A with that of FK506.
Quantitative Data Summary: Dolastatin 16 vs. FK506 for FKBP1A Binding
| Parameter | Dolastatin 16 - FKBP1A Complex | FK506 - FKBP1A Complex (Reference) |
| Lowest Binding Energy | -7.4 kcal/mol | -8.7 kcal/mol |
| Hydrogen Bonds Formed | 3 | 4 |
| Hydrophobic Interactions | 7 | 6 |
Data sourced from Liang et al., 2018.[1][2]
Predicted Target: Matrix Metalloproteinase-9 (MMP9)
A more recent study in 2023 employed network pharmacology to identify potential targets of Dolastatin 16 in the context of diabetic wound healing, highlighting MMP9 as a key candidate[6][7]. MMP9 is an enzyme involved in the degradation of the extracellular matrix and is implicated in processes like wound healing and inflammation, particularly in the TNF signaling pathway[6][7]. The study used molecular docking and dynamics to validate this interaction computationally, comparing Dolastatin 16's binding affinity to that of known MMP9 inhibitors.
Quantitative Data Summary: Dolastatin 16 vs. Control Ligands for MMP9 Binding
| Ligand | Binding Energy |
| Dolastatin 16 | -9.7 kcal/mol |
| (R)-ND-336 (Control) | -8.9 kcal/mol |
| Hydroxamate Inhibitor (Native Ligand Control) | -6.6 kcal/mol |
Data sourced from Yusuf et al., 2023.[6][7]
Experimental Protocols: In Silico Methodologies
The predictions for both FKBP1A and MMP9 were based on established computational techniques. The methodologies are outlined below.
Methodology for FKBP1A Target Prediction
-
In Silico Target Fishing: The PharmMapper server, a reverse pharmacophore mapping tool, was used to screen for potential targets of Dolastatin 16 from a database of pharmacophore models. FKBP1A was identified as the top-ranking potential target[1].
-
Chemical-Protein Interactome (CPI) Verification: The prediction was further evaluated using a CPI platform to analyze the interaction profile of Dolastatin 16 with protein isoforms, which supported the potential binding to FKBP family proteins[1].
-
Molecular Docking Simulation: AutoDock Vina was employed to perform molecular docking of Dolastatin 16 into the active site of FKBP1A. The binding energy was calculated, and the interactions (hydrogen bonds and hydrophobic contacts) were analyzed and compared to those of the known FKBP1A ligand, FK506[1][2].
Methodology for MMP9 Target Prediction
-
Network Pharmacology Analysis: Potential protein targets for Dolastatin 16 were predicted using multiple databases. These targets were then cross-referenced with genes associated with diabetic wound healing to identify common targets. MMP9 was identified as a key consensus target[6][7].
-
Molecular Docking: Molecular docking studies were performed to evaluate the binding affinity of Dolastatin 16 to the catalytic domain of MMP9. The calculated binding energy was compared against a native ligand and another known inhibitor to assess its potential as a potent inhibitor[6][7].
-
Molecular Dynamics (MD) Simulation: MD simulations were conducted to confirm the stability of the Dolastatin 16-MMP9 complex over time and to analyze the key amino acid residues involved in the interaction[6][7].
Visualizations: Workflows and Pathways
The following diagrams illustrate the computational workflow used for target prediction and a relevant biological pathway implicated for one of the targets.
Caption: Workflow for in silico target identification and proposed experimental validation.
Caption: Simplified TNF signaling pathway leading to MMP9 expression.
Conclusion and Future Outlook
In silico studies have successfully identified FKBP1A and MMP9 as promising molecular targets for Dolastatin 16, with computational binding affinities comparable to or stronger than known ligands[1][6][7]. The methodologies employed, ranging from reverse pharmacophore screening to network pharmacology and molecular dynamics, provide a solid foundation for these predictions.
However, it is crucial to note that both foundational studies conclude by emphasizing the necessity of experimental validation. The study on MMP9 explicitly states that in vitro studies are required to confirm the inhibitory action of Dolastatin 16[6]. Similarly, the research on FKBP1A pointed to ongoing pharmacological studies to explore the functional consequences of this interaction[1]. Therefore, while the computational evidence is compelling, direct experimental cross-validation through biochemical assays (e.g., enzyme inhibition assays, surface plasmon resonance) and cellular studies remains the essential next step to definitively confirm these proteins as bona fide targets of Dolastatin 16. This future research will be pivotal in elucidating its mechanism of action and advancing its potential as a therapeutic agent.
References
- 1. Modeling Analysis of Potential Target of Dolastatin 16 by Computational Virtual Screening [jstage.jst.go.jp]
- 2. Modeling Analysis of Potential Target of Dolastatin 16 by Computational Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Dolastatin 16: A Potent Natural Antifouling Agent in a Head-to-Head Comparison
A detailed examination of the antifouling efficacy of Dolastatin 16 against other prevalent antifouling agents, supported by experimental data and standardized protocols.
Marine biofouling, the undesirable accumulation of marine organisms on submerged surfaces, poses a significant challenge to maritime industries, leading to increased fuel consumption, maintenance costs, and the transport of invasive species. For decades, the primary defense has been antifouling coatings containing biocides. However, environmental concerns over the toxicity of traditional agents, such as organotin compounds (e.g., tributyltin), which are now banned, have spurred the search for effective and eco-friendly alternatives.[1] Dolastatin 16, a cyclic depsipeptide isolated from the sea hare Dolabella auricularia, has emerged as a highly promising natural antifouling compound. This guide provides a comprehensive comparison of Dolastatin 16's performance with its derivatives and other antifouling agents, based on available experimental data.
Performance Comparison of Antifouling Agents
Dolastatin 16 exhibits exceptionally high potency in inhibiting the settlement of barnacle larvae, a common and problematic fouling organism. Its efficacy, measured as the half-maximal effective concentration (EC50), is significantly lower than that of many other compounds, indicating that a much smaller amount of Dolastatin 16 is required to prevent fouling. The following table summarizes the antifouling activity of Dolastatin 16, its derivatives, and other compounds against the cypris larvae of the barnacle Amphibalanus amphitrite.
| Compound | EC50 (µg/mL) | LC50 (µg/mL) | Therapeutic Ratio (LC50/EC50) |
| Dolastatin 16 | < 0.03[1] / 0.003 [1][2] | 20 [1][2] | > 667 / 6667 |
| Dolastatin 16 Acetate (B1210297) (Derivative) | 1.74[1][2] | > 10 | > 5.7 |
| Dolastatin 16 Southern Fragment (Boc-3) | 0.79[1][2] | > 10 | > 12.7 |
| Dolastatin 16 Southern Fragment (Hydroxy derivative 21) | 0.60[1][2] | > 10 | > 16.7 |
| Dolastatin 16 Northern Fragment (Benzyl ester 25) | 0.90[1][2] | > 10 | > 11.1 |
| Sea-Nine 211 (DCOIT) | Not directly compared in the same study | 0.34 (against A. amphitrite larvae) | Not applicable |
| Copper (as Cu2O) | Not directly compared in the same study | Varies with formulation | Not applicable |
EC50 (50% Effective Concentration): The concentration of a compound that inhibits 50% of larval settlement. LC50 (50% Lethal Concentration): The concentration of a compound that is lethal to 50% of the larval population. Therapeutic Ratio: A measure of the compound's selectivity, with a higher ratio indicating greater effectiveness at non-toxic concentrations.
The data clearly demonstrates the superior antifouling activity of the natural Dolastatin 16 compound. Structural modifications to the Dolastatin 16 molecule, while in some cases still showing potent activity, generally lead to a decrease in efficacy.[1][3] For instance, the addition of an acetate group increases the EC50 value to 1.74 µg/mL.[1][2] The high therapeutic ratio of Dolastatin 16 is particularly noteworthy, suggesting it is a highly specific inhibitor of settlement with a low toxicity to the larvae at its effective concentrations.[1][2]
Experimental Protocols
The evaluation of antifouling agents predominantly relies on larval settlement inhibition assays. The following is a detailed methodology for a typical assay using the barnacle Amphibalanus amphitrite.
1. Test Organism and Larval Culture:
-
Adult Amphibalanus amphitrite are collected and maintained in laboratory aquaria to induce the release of nauplii larvae.
-
Nauplii are cultured in filtered seawater and fed a diet of phytoplankton (e.g., Chaetoceros gracilis) until they metamorphose into the non-feeding cyprid stage, which is the stage that settles and attaches to surfaces.
2. Antifouling Assay:
-
The assay is typically conducted in multi-well polystyrene plates.
-
A stock solution of the test compound (e.g., Dolastatin 16) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted with filtered seawater to achieve a range of test concentrations.
-
A specific number of competent cyprid larvae (typically 20-30) are added to each well containing the test solution.
-
Control wells containing only filtered seawater and seawater with the solvent (DMSO) are included to account for any effects of the solvent.
-
The plates are incubated for a set period, typically 24 to 48 hours, under controlled temperature and light conditions.
3. Data Collection and Analysis:
-
After the incubation period, the number of settled, metamorphosed, and dead larvae in each well is counted under a stereomicroscope.
-
Larvae that have firmly attached to the surface and undergone metamorphosis are considered settled.
-
The percentage of settlement inhibition is calculated for each concentration relative to the control.
-
The EC50 value is determined by plotting the percentage of settlement inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Similarly, the LC50 value is determined from the percentage of larval mortality.
Experimental Workflow for Antifouling Assay
The following diagram illustrates the key steps in a typical antifouling bioassay.
Mechanism of Action
The precise molecular mechanism by which Dolastatin 16 inhibits barnacle larval settlement has not been fully elucidated in the reviewed literature. However, the antifouling action of many natural products involves the disruption of key physiological processes in the larvae. For some antifouling compounds, specific molecular targets have been identified, such as the enzyme acetylcholine (B1216132) esterase, which is crucial for neurotransmission during the settlement process.[4] Other compounds may interfere with signaling pathways like the nitric oxide/cyclic GMP (NO/cGMP) pathway, which is known to regulate larval settlement. Further research is needed to determine if Dolastatin 16 acts on these or other novel pathways to exert its potent antifouling effects.
References
Benchmarking Dolastatin 16's Potential in Wound Healing Against Established Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel therapeutics to accelerate and improve the quality of wound healing is a cornerstone of regenerative medicine. Dolastatin 16, a cyclic depsipeptide of marine origin, has emerged as a compound of interest due to computational predictions of its pro-healing properties. This guide provides a comparative analysis of Dolastatin 16 against current standard-of-care wound healing treatments, offering a perspective on its potential and outlining the necessary experimental validation.
Executive Summary
Current wound healing therapies encompass a range of approaches, from advanced dressings to the application of growth factors. Becaplermin (a recombinant human platelet-derived growth factor), various topical agents, and specialized dressings form the backbone of current clinical practice, with demonstrated efficacy in promoting wound closure.
Dolastatin 16 is hypothesized to promote wound healing, particularly in chronic wounds like diabetic foot ulcers, by inhibiting Matrix Metalloproteinase-9 (MMP9).[1][2][3][4] Elevated MMP9 activity is associated with the degradation of the extracellular matrix, impairing the healing process. By potentially downregulating MMP9, Dolastatin 16 could foster a more favorable environment for tissue regeneration.
However, it is crucial to note that the wound healing potential of Dolastatin 16 is, at present, based on computational modeling and network pharmacology studies.[1][2][3][4] There is a notable absence of direct in vitro or in vivo experimental data to substantiate these claims and provide quantitative benchmarks against existing treatments. This guide, therefore, presents the established data for standard therapies and juxtaposes it with the theoretical potential of Dolastatin 16, providing a roadmap for future investigational studies.
Quantitative Comparison of Healing Efficacy
The following table summarizes the quantitative data available for a key standard treatment, Becaplermin (Regranex®), as a benchmark for the type of data required to evaluate Dolastatin 16.
| Treatment | Indication | Efficacy Metric | Result | Source |
| Becaplermin (Regranex®) 100 µg/g Gel | Diabetic Neuropathic Ulcers | Incidence of Complete Wound Closure | 50% with Becaplermin vs. 35% with placebo | [5] |
| Time to Complete Wound Closure | 86 days with Becaplermin vs. 127 days with placebo | [5] | ||
| Likelihood of Complete Healing | 39% increase compared to placebo | |||
| Reduction in Time to Heal | 30% decrease compared to placebo | |||
| Dolastatin 16 | Proposed: Diabetic Foot Ulcers | No Experimental Data Available | - | - |
Signaling Pathways in Wound Healing
Established Pathway: Platelet-Derived Growth Factor (PDGF)
PDGF, the active component in Becaplermin, is a potent mitogen and chemoattractant for fibroblasts and smooth muscle cells, crucial for the formation of granulation tissue. Its signaling cascade promotes cell proliferation and matrix deposition, essential steps in the proliferative phase of wound healing.
Hypothesized Pathway: Dolastatin 16
Computational studies suggest that Dolastatin 16 may accelerate wound healing by inhibiting MMP9.[1][2][3][4] In chronic wounds, excessive MMP9 activity leads to the breakdown of the extracellular matrix, hindering cell migration and tissue repair. By inhibiting MMP9, Dolastatin 16 could preserve the integrity of the extracellular matrix, thereby facilitating the healing process.
Experimental Protocols for Validation
To empirically assess the wound healing efficacy of Dolastatin 16, a series of standardized in vitro and in vivo assays are required.
In Vitro Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration, a key process in re-epithelialization.
Methodology:
-
Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in 6-well plates until a confluent monolayer is formed.
-
"Wound" Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove debris, and then incubated with a culture medium containing various concentrations of Dolastatin 16. A vehicle control and a positive control (e.g., a known growth factor) are run in parallel.
-
Image Acquisition: Images of the scratch are captured at 0, 6, 12, and 24 hours using an inverted microscope with a camera.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage decrease in the wound area over time.
In Vivo Excisional Wound Model
Animal models are essential for evaluating the efficacy of a potential wound healing agent in a complex biological system.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are typically used.
-
Wound Creation: Following anesthesia, the dorsal skin is shaved and disinfected. A full-thickness excisional wound (e.g., 8 mm diameter) is created using a sterile biopsy punch.
-
Treatment Groups: The animals are divided into several groups:
-
Untreated control
-
Vehicle control (e.g., hydrogel)
-
Positive control (e.g., Becaplermin gel)
-
Experimental groups (different concentrations of Dolastatin 16 formulated in the vehicle)
-
-
Treatment Application: The respective treatments are applied topically to the wounds daily.
-
Wound Closure Measurement: The wound area is traced and photographed on days 0, 3, 7, 14, and 21 post-wounding. The percentage of wound contraction is calculated.
-
Histological Analysis: On day 21, the animals are euthanized, and the wound tissue is excised for histological examination (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and granulation tissue formation.
Conclusion and Future Directions
While the computational evidence for Dolastatin 16 as a wound healing agent is intriguing, particularly its novel proposed mechanism of MMP9 inhibition, it remains a promising but unproven candidate. The lack of direct experimental data makes a definitive comparison with established treatments like Becaplermin impossible at this stage.
The immediate next steps for advancing Dolastatin 16 in the field of wound healing must involve rigorous preclinical testing. The experimental protocols outlined in this guide provide a framework for such an investigation. Should these studies yield positive results, further research into formulation, delivery systems, and safety profiles will be warranted to determine if Dolastatin 16 can one day offer a new therapeutic option for patients with challenging wounds. Direct, head-to-head comparative studies with standard-of-care treatments will be essential to ascertain its true clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of Dolastatin 16 Analogues
A Note on Biological Activity: Initial reports in 1997 highlighted Dolastatin 16, isolated from the sea hare Dolabella auricularia, as a potent inhibitor of human cancer cell growth.[1][2] However, subsequent studies with the synthetically produced molecule did not replicate this high cytotoxicity, suggesting that the activity of the natural isolate may have been due to an undetected contaminant. Consequently, research on synthetic Dolastatin 16 and its analogues has largely shifted towards other potential applications, most notably as a powerful antifouling agent. More recent computational studies have also proposed Dolastatin 16 as a potential inhibitor of Matrix Metalloproteinase-9 (MMP9), with implications for diabetic wound healing.
This guide focuses on the structure-activity relationship (SAR) of Dolastatin 16 analogues in the context of their well-documented antifouling properties, for which robust experimental data is available. We will also discuss the computationally predicted interaction with MMP9.
Antifouling Activity of Dolastatin 16 and its Analogues
Dolastatin 16 has demonstrated exceptionally high potency in inhibiting the settlement of cypris larvae of the barnacle Amphibalanus amphitrite, a key model organism for antifouling research.[3] This activity has prompted the synthesis and evaluation of various analogues to understand the structural requirements for this effect.
Data Presentation: Antifouling Activity
The following table summarizes the antifouling activity (EC50) of Dolastatin 16 and several of its synthetic analogues and fragments. Lower EC50 values indicate higher potency.
| Compound | Description | EC50 (µg/mL) |
| 1 | Dolastatin 16 | < 0.03 |
| 24 | Dolastatin 16 with p-azido-phenylalanine | 1.74 |
| 2 | Northern carboxylic acid fragment | > 10 |
| 3 | Southern amine fragment | 1.17 |
| Boc-3 | Boc-protected southern amine fragment | 0.79 |
| 21 | Southern fragment with p-hydroxy-phenylalanine | 0.60 |
| 22 | Southern fragment with p-benzyloxy-phenylalanine | 4.62 |
| 25 | Benzyl (B1604629) ester of northern fragment | 0.90 |
Data sourced from Casalme, L. O., et al. (2022). Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives. Marine Drugs, 20(2), 124.[3]
Structure-Activity Relationship Insights
From the data presented, several key SAR insights can be drawn:
-
The intact macrocyclic structure of Dolastatin 16 is crucial for its high antifouling potency. The individual northern and southern fragments (compounds 2 and 3) are significantly less active.
-
Modification of the aromatic ring in the dolaphenvaline residue diminishes activity. The introduction of a p-azido group in analogue 24 resulted in a dramatic decrease in potency compared to the parent compound.
-
For the southern fragment, polarity and steric bulk at the para-position of the aromatic ring are important.
-
Protecting the amino group with a Boc group (Boc-3), which reduces polarity, slightly improves activity over the unprotected fragment (3).[3]
-
A hydroxyl group at the para-position (21) is well-tolerated and results in the most active of the southern fragments.[3]
-
A bulky benzyloxy group at the same position (22) leads to a significant loss of activity, suggesting steric hindrance is detrimental.[3]
-
-
The northern fragment's activity is also influenced by polarity. The less polar benzyl ester (25) is considerably more active than the free carboxylic acid (2).[4]
Experimental Protocols: Antifouling Assay
Organism: Cypris larvae of the barnacle Amphibalanus amphitrite.
General Procedure:
-
Larval Culture: Adult A. amphitrite are collected and maintained in aquaria to release nauplii. The nauplii are cultured in filtered seawater and fed with phytoplankton until they metamorphose into the non-feeding cyprid stage.
-
Settlement Assay: The assay is typically conducted in multi-well polystyrene plates.
-
A solution of the test compound in a suitable solvent (e.g., DMSO) is added to filtered seawater in the wells to achieve a range of final concentrations.
-
A set number of competent cyprid larvae are added to each well.
-
The plates are incubated in the dark at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 48 hours).
-
Control wells containing only the solvent are included to measure baseline settlement.
-
-
Data Analysis: After incubation, the number of settled and metamorphosed larvae in each well is counted under a microscope. The percentage of settlement inhibition is calculated relative to the control. The EC50 value, the concentration of the compound that inhibits 50% of larval settlement, is then determined from the dose-response curve.
Predicted Interaction with MMP9
A 2023 study utilized network pharmacology and molecular dynamics simulations to predict that Dolastatin 16 could be an inhibitor of Matrix Metalloproteinase-9 (MMP9).[5] This interaction is proposed to be relevant for accelerating diabetic wound healing through the TNF signaling pathway.[5]
Key Findings from the Computational Study:
-
Dolastatin 16 is predicted to have a strong binding affinity for MMP9.[5]
-
The interaction is stabilized by hydrogen bonds and hydrophobic interactions within the MMP9 binding pocket.[5]
-
This inhibition of MMP9 is hypothesized to modulate the TNF signaling pathway.[5]
It is important to note that these findings are based on in silico models and await experimental validation through in vitro enzymatic assays and cell-based studies. No SAR data for Dolastatin 16 analogues against MMP9 is currently available.
Visualizations
Experimental Workflow: Antifouling SAR Study
Caption: Workflow for SAR studies of Dolastatin 16 analogues' antifouling activity.
Proposed Signaling Pathway: Dolastatin 16 and MMP9
Caption: Predicted inhibitory effect of Dolastatin 16 on the MMP9-mediated TNF signaling pathway.
References
- 1. Frontiers | Faint chemical traces of conspecifics delay settlement of barnacle larvae [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effective Synthesis and Antifouling Activity of Dolastatin 16 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Dolastatin 16 and Functionally Related Cytotoxic Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Dolastatin 16 and other cytotoxic agents. As there are no publicly available transcriptomic studies specifically investigating Dolastatin 16, this document leverages its proposed mechanism of action to draw comparisons with relevant alternatives for which experimental data exists. The guide is intended to provide a framework for understanding the potential molecular impact of Dolastatin 16 on cellular gene expression.
Dolastatin 16, a cyclic depsipeptide of marine origin, has been identified through computational network pharmacology studies as a potential inhibitor of Matrix Metalloproteinase-9 (MMP9), a key enzyme implicated in cancer cell invasion and metastasis.[1][2] These in silico analyses also suggest a link between Dolastatin 16 and the Tumor Necrosis Factor (TNF) signaling pathway, a critical regulator of inflammation and apoptosis.[1][2]
This guide will compare the hypothesized transcriptomic signature of Dolastatin 16 with experimentally determined gene expression profiles of:
-
Dolastatin 15: A structurally related microtubule-destabilizing agent with known anti-cancer properties and available transcriptomic data.
-
Marimastat: A broad-spectrum MMP inhibitor, to represent the effects of MMP inhibition on gene expression.
-
Infliximab: A TNF-α inhibitor, to illustrate the transcriptomic consequences of modulating the TNF signaling pathway.
Data Presentation: Comparative Gene Expression Profiles
The following tables summarize the hypothesized and observed changes in gene expression following treatment with Dolastatin 16 and its functional comparators.
Table 1: Comparison of Differentially Expressed Genes in HCT116 Human Colon Carcinoma Cells
| Compound | Primary Mechanism of Action | Key Upregulated Genes | Key Downregulated Genes | Data Source |
| Dolastatin 16 (Hypothesized) | MMP9 Inhibition, TNF Pathway Modulation | Genes involved in apoptosis (e.g., CASP3, FADD), TNF signaling antagonists (e.g., TNFAIP3) | Genes promoting cell invasion and metastasis (e.g., TWIST1, SNAI1), MMP9 substrate genes (e.g., COL4A1, LAMA5) | Inferred from Mechanism |
| Dolastatin 15 | Microtubule Destabilization, HIF-1α Inhibition | Genes related to cell cycle arrest and apoptosis (e.g., CDKN1A, GADD45A), Stress response genes | Genes involved in cell division (e.g., CCNB1, PLK1), Angiogenesis-related genes (e.g., VEGFA) | Experimental (GEO: GSE128748) |
| Marimastat (Inferred) | Broad-spectrum MMP Inhibition | Tissue inhibitors of metalloproteinases (e.g., TIMP1, TIMP2), Genes involved in cell adhesion | Genes involved in extracellular matrix degradation and cell migration | Inferred from Mechanism |
Table 2: Comparative Effects on Key Signaling Pathways
| Compound | Affected Signaling Pathways | Predicted/Observed Transcriptomic Outcome |
| Dolastatin 16 (Hypothesized) | TNF Signaling, MMP9-mediated pathways | Modulation of inflammatory and apoptotic gene expression; Downregulation of genes associated with extracellular matrix remodeling. |
| Dolastatin 15 | Cell Cycle (G2/M arrest), HIF-1α Signaling | Upregulation of p53 signaling pathway genes; Downregulation of hypoxia-inducible genes. |
| Infliximab | TNF Signaling | Downregulation of pro-inflammatory cytokines and chemokines (e.g., IL6, CXCL8). |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Transcriptomic Analysis of HCT116 Cells Treated with Dolastatin 15
This protocol is based on the methodology used in the study that generated the GEO dataset GSE128748.
1. Cell Culture and Treatment:
-
HCT116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cells are seeded and allowed to adhere overnight before being treated with a specified concentration of Dolastatin 15 (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a designated time period (e.g., 24 hours).
2. RNA Isolation:
-
Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. Library Preparation and RNA Sequencing:
-
RNA sequencing libraries are prepared from the total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
4. Data Analysis:
-
The raw sequencing reads are quality-controlled and aligned to the human reference genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the Dolastatin 15-treated cells compared to the control cells.
-
Pathway analysis and gene ontology enrichment analysis are conducted to identify the biological processes and signaling pathways affected by Dolastatin 15 treatment.
Transcriptomic Analysis of Whole Blood from Patients Treated with Infliximab
This protocol is a generalized representation based on studies investigating the transcriptomic effects of TNF inhibitors in patients with inflammatory diseases.
1. Sample Collection:
-
Whole blood samples are collected from patients before and after treatment with Infliximab.
-
Blood is collected in tubes containing an RNA stabilization reagent (e.g., PAXgene Blood RNA Tubes).
2. RNA Isolation:
-
Total RNA is isolated from the whole blood samples using a specialized kit (e.g., PAXgene Blood RNA Kit) according to the manufacturer's protocol.
-
Globin mRNA is depleted from the total RNA to enrich for other transcripts.
3. Microarray Analysis:
-
The quality of the isolated RNA is assessed, and the RNA is then labeled and hybridized to a human whole-genome gene expression microarray (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
The arrays are washed, stained, and scanned according to the manufacturer's instructions.
4. Data Analysis:
-
The raw microarray data is normalized and processed.
-
Statistical analysis is performed to identify genes that are differentially expressed between pre- and post-treatment samples.
-
Pathway analysis is used to determine the biological pathways that are modulated by Infliximab treatment.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway of Dolastatin 16 and a general workflow for a comparative transcriptomic experiment.
Caption: Proposed signaling pathway of Dolastatin 16.
Caption: A generalized workflow for comparative transcriptomic analysis.
References
A Comparative Analysis of Dolastatin 16's Therapeutic Potential in Preclinical Models
An Objective Guide for Researchers and Drug Development Professionals
The dolastatins, a class of marine-derived peptides, have garnered significant interest in the scientific community for their potent biological activities. While Dolastatin 10 and its analogues have been extensively studied as powerful anticancer agents, the therapeutic potential of Dolastatin 16 has remained more enigmatic. This guide provides a comprehensive comparison of the preclinical data available for Dolastatin 16, contrasting its newly identified therapeutic avenue with the well-established anticancer properties of other dolastatins.
Dolastatin 16: A Shift in Therapeutic Focus
Initial reports in 1997 suggested that Dolastatin 16, isolated from the sea hare Dolabella auricularia, possessed remarkable cytotoxicity against various human cancer cell lines.[1] However, subsequent research with synthetic Dolastatin 16 failed to replicate these findings, leading to questions about its true bioactivity.[1] Recent preclinical investigations have pivoted away from oncology and have instead illuminated a novel therapeutic potential for Dolastatin 16 in the realm of diabetic wound healing.
A 2023 study utilizing network pharmacology, molecular docking, and molecular dynamics identified Matrix Metalloproteinase-9 (MMP9) as a primary target of Dolastatin 16.[1][2] MMP9 is known to be involved in the TNF signaling pathway, which plays a role in diabetic polyneuropathy associated with foot ulceration.[1][2] By inhibiting MMP9, Dolastatin 16 may help to accelerate the wound healing process in diabetic conditions.[1][2]
The following table summarizes the binding energy of Dolastatin 16 to MMP9 as determined by molecular docking studies, compared to known inhibitors.[1][2]
| Compound | Target | Binding Energy (kcal/mol) |
| Dolastatin 16 | MMP9 | -9.7 |
| (R)-ND-336 (control) | MMP9 | -8.9 |
| Hydroxamate inhibitor (control) | MMP9 | -6.6 |
The proposed mechanism involves the inhibition of MMP9 within the TNF signaling pathway, which is implicated in the pathology of diabetic foot ulcers.
Dolastatin 10 and its Analogues: Potent Anti-Cancer Agents
In contrast to Dolastatin 16, Dolastatin 10 and its synthetic analogues, such as Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), and Auristatin PYE, are well-characterized as potent inhibitors of tubulin polymerization.[3][4] This mechanism disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[4][5]
These compounds have demonstrated significant cytotoxicity against a wide range of human tumor cell lines in preclinical studies and are key components of several antibody-drug conjugates (ADCs) used in cancer therapy.[6][7]
The following table provides a comparison of the in vitro cytotoxicity (IC50) of Dolastatin 10 and its analogue, Auristatin PYE, against human colon adenocarcinoma cell lines.[4]
| Compound | Cell Line | IC50 (nM) - 1-hour exposure | IC50 (nM) - 96-hour exposure |
| Dolastatin 10 | DLD-1 | 2.0 ± 1.1 | Not Reported |
| Auristatin PYE | DLD-1 | Not Reported | 2.5 ± 0.6 |
| Dolastatin 10 | COLO 205 | 0.8 ± 0.3 | Not Reported |
| Auristatin PYE | COLO 205 | Not Reported | 1.3 ± 0.4 |
While Dolastatin 10 often shows higher potency in vitro, analogues like Auristatin PYE have demonstrated superior in vivo efficacy in xenograft models, suggesting that factors like pharmacokinetics play a crucial role.[4][8]
The following diagram illustrates a typical workflow for the preclinical assessment of a Dolastatin 10 analogue's anti-cancer activity.
Experimental Protocols
The interaction between Dolastatin 16 and MMP9 was evaluated using computational molecular docking. The three-dimensional structure of the catalytic domain of MMP9 (PDB ID: 1GKC) was obtained from the Protein Data Bank. The structure of Dolastatin 16 was prepared and energy-minimized. Docking simulations were performed to predict the binding pose and calculate the binding affinity (expressed in kcal/mol) of Dolastatin 16 to the active site of MMP9.[1] The stability of the resulting complex was further confirmed through molecular dynamics simulations.[1][2]
Human colon adenocarcinoma cells (DLD-1 or COLO 205) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the Dolastatin analogue or vehicle control. For short-term exposure (1 hour), the drug-containing medium was replaced with fresh medium after the incubation period. For long-term exposure (96 hours), the cells were incubated with the drug for the entire duration. Cell viability was assessed using a standard colorimetric assay (e.g., MTT assay), and the IC50 value (the concentration of drug that inhibits cell growth by 50%) was calculated from the dose-response curves.[8]
Female nude mice were subcutaneously inoculated with human colon adenocarcinoma cells (e.g., DLD-1 or COLO 205). When tumors reached a palpable size, the mice were randomized into treatment and control groups. The Dolastatin analogue was administered intravenously at specified doses and schedules. Tumor volume was measured regularly with calipers. At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).[8]
Conclusion
The preclinical data for Dolastatin 16 and Dolastatin 10 analogues paint a picture of a diverse family of natural products with distinct therapeutic potentials. While Dolastatin 16 shows early promise as a novel agent for diabetic wound healing through MMP9 inhibition, Dolastatin 10 and its derivatives are established, potent anti-cancer agents that function by disrupting microtubule dynamics. This comparative guide highlights the importance of rigorous preclinical validation to elucidate the true bioactivity and therapeutic applications of novel compounds. Further in vitro and in vivo studies are warranted to confirm the efficacy of Dolastatin 16 in wound healing models and to continue optimizing the therapeutic index of Dolastatin 10 analogues for oncological applications.
References
- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A synthetic dolastatin 10 analogue suppresses microtubule dynamics, inhibits cell proliferation, and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dolastatins and their analogues present a compelling landscape of potential natural and synthetic anticancer drug candidates [iris.unina.it]
- 7. researchgate.net [researchgate.net]
- 8. Auristatin PYE, a novel synthetic derivative of dolastatin 10, is highly effective in human colon tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
Dolastatin 16: A Potential MMP-9 Inhibitor in a Comparative Context
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dolastatin 16 with Established Matrix Metalloproteinase (MMP) Inhibitors.
Dolastatin 16, a cyclic depsipeptide of marine origin, has recently emerged as a molecule of interest for its potential role as a selective inhibitor of Matrix Metalloproteinase-9 (MMP-9). Computational studies, including network pharmacology and molecular dynamics, have predicted a high binding affinity of Dolastatin 16 to MMP-9, suggesting its potential as a therapeutic agent in contexts where MMP-9 is implicated, such as diabetic wound healing.[1] This guide provides a comparative overview of Dolastatin 16 against other well-established MMP inhibitors, based on currently available data.
It is crucial to note that the MMP-9 inhibitory activity of Dolastatin 16 is, at present, based on in-silico analysis and awaits experimental validation through in-vitro or in-vivo studies.[1] The comparative data presented herein reflects this distinction, contrasting the predicted potential of Dolastatin 16 with the experimentally determined activities of other inhibitors.
Quantitative Comparison of MMP Inhibitors
The following table summarizes the available quantitative data for Dolastatin 16 and a selection of other MMP inhibitors. This data allows for a preliminary comparison of their potential and established potencies and selectivities.
| Inhibitor | Target MMPs | IC50 / Ki / Binding Energy | Data Type |
| Dolastatin 16 | MMP-9 (predicted) | -9.7 kcal/mol (Binding Energy) | In-silico (Molecular Docking) |
| (R)-ND-336 | MMP-9, MMP-2, MMP-14 | Ki = 19 nM (MMP-9), 127 nM (MMP-2), 119 nM (MMP-14) | Experimental (In-vitro)[2][3][4][5] |
| Batimastat (BB-94) | Broad Spectrum (MMP-1, -2, -3, -7, -9) | IC50 = 3 nM (MMP-1), 4 nM (MMP-2), 20 nM (MMP-3), 6 nM (MMP-7), 4 nM (MMP-9) | Experimental (In-vitro)[6][7][8] |
| Marimastat (BB-2516) | Broad Spectrum (MMP-1, -2, -7, -9, -14) | IC50 = 5 nM (MMP-1), 6 nM (MMP-2), 13 nM (MMP-7), 3 nM (MMP-9), 9 nM (MMP-14) | Experimental (In-vitro)[9][10][11][12] |
| Hydroxamate Inhibitors | Broad Spectrum | IC50 values can range from nanomolar to micromolar depending on the specific compound and target MMP. | Experimental (In-vitro)[13][14][15][16] |
Comparative Analysis
Dolastatin 16: The predicted binding energy of -9.7 kcal/mol for Dolastatin 16 with MMP-9 is strong, suggesting a high potential for inhibitory activity.[1] The in-silico study also indicated greater stability of the Dolastatin 16-MMP9 complex compared to the (R)-ND-336-MMP9 complex.[1] If experimentally verified, this could position Dolastatin 16 as a potent and potentially selective MMP-9 inhibitor. Its larger, more complex cyclic depsipeptide structure may offer opportunities for higher specificity compared to smaller, broad-spectrum inhibitors.
(R)-ND-336: This compound serves as a valuable benchmark as it was a control in the computational study of Dolastatin 16.[1] It is a potent and selective inhibitor of MMP-9 with a reported Ki of 19 nM.[2][3][5] Its selectivity for MMP-9 over other MMPs is a key feature.[2][3][5]
Batimastat and Marimastat: These are first-generation, broad-spectrum MMP inhibitors characterized by their hydroxamate structure, which chelates the zinc ion in the MMP active site.[17] They exhibit low nanomolar IC50 values against a range of MMPs.[6][7][8][9][10][11][12] While potent, their lack of selectivity led to off-target effects and limited their clinical success.[18][19]
Hydroxamate Inhibitors: This class of compounds represents a foundational scaffold for MMP inhibition. While many potent hydroxamate-based inhibitors have been developed, achieving high selectivity remains a significant challenge.[15][17] Their broad activity profile often leads to side effects in clinical applications.[15]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the proposed mechanism of Dolastatin 16 and a general workflow for evaluating MMP inhibitors.
References
- 1. Network pharmacology reveals the potential of Dolastatin 16 as a diabetic wound healing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Matrix Metalloproteinase (MMP) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
The Dolastatin 16 Cytotoxicity Enigma: A Guide to Replicating and Understanding Historical Data
For researchers, scientists, and professionals in drug development, the accurate replication of historical data is a cornerstone of scientific progress. This guide provides a comparative analysis of the cytotoxicity of Dolastatin 16, addressing the notable discrepancies between the originally reported data from the natural product and subsequent findings with the synthetic compound. We delve into the historical context, present available data for comparison with related compounds, and provide standardized protocols for cytotoxicity assessment.
The Challenge of Replicating Dolastatin 16 Cytotoxicity
In 1997, a publication by Pettit et al. described the isolation of Dolastatin 16 from the sea hare Dolabella auricularia and reported its potent growth-inhibitory activity against a variety of human cancer cell lines.[1] However, a significant challenge arose when the total synthesis of Dolastatin 16 was achieved. Subsequent studies revealed that the synthetic version of Dolastatin 16 did not exhibit the potent cytotoxicity of the natural isolate.[2]
This guide, therefore, aims to provide a clear comparison based on the available data for synthetic Dolastatin 16 and other well-characterized cytotoxic agents from the dolastatin family, rather than attempting to validate the unreplicable historical data of the natural isolate.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of synthetic Dolastatin 16 and compares it with other relevant and potent members of the dolastatin family, as well as Symplostatin 1, another natural product with a similar mechanism of action. This comparison highlights the significant difference in potency and provides a realistic baseline for researchers working with these compounds.
| Compound | Cell Line | Measurement | Value |
| Synthetic Dolastatin 16 | Various Cancer Cell Lines | GI50 | > 10 µg/mL |
| Dolastatin 10 | P388 (Murine Leukemia) | GI50 | 0.04 ng/mL |
| NCI-H460 (Human Lung Cancer) | GI50 | 1.3 ng/mL | |
| KM20L2 (Human Colon Cancer) | GI50 | 1.8 ng/mL | |
| SF-295 (Human CNS Cancer) | GI50 | 1.5 ng/mL | |
| Dolastatin 15 | P388 (Murine Leukemia) | GI50 | 2.8 ng/mL |
| NCI-H460 (Human Lung Cancer) | GI50 | 4.2 ng/mL | |
| KM20L2 (Human Colon Cancer) | GI50 | 5.1 ng/mL | |
| SF-295 (Human CNS Cancer) | GI50 | 4.5 ng/mL | |
| Symplostatin 1 | NCI-H460 (Human Lung Cancer) | GI50 | 0.0018 µg/mL |
| Neuro-2a (Mouse Neuroblastoma) | IC50 | 29 nM |
Experimental Protocols for Cytotoxicity Validation
To enable researchers to conduct their own validation and comparative studies, we provide a detailed, generalized protocol for a standard cytotoxicity assay. The Cell Counting Kit-8 (CCK-8) and MTT assays are common colorimetric methods for determining cell viability.
Cell Viability Assessment using CCK-8 Assay
1. Cell Seeding:
- Culture selected cancer cell lines in appropriate media and conditions.
- Harvest cells in the logarithmic growth phase.
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., Dolastatin 16) in a suitable solvent like DMSO.
- Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.
- Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls.
- Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
3. CCK-8 Reagent Addition and Incubation:
- Add 10 µL of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
4. Data Acquisition:
- Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the compound concentration (typically on a logarithmic scale) to generate a dose-response curve.
- Determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth or is cytotoxic to 50% of the cells, respectively.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for potent dolastatins is the inhibition of tubulin polymerization, which leads to cell cycle arrest and ultimately apoptosis. The following diagrams illustrate the signaling pathway and a typical experimental workflow for validating cytotoxicity data.
Caption: Signaling pathway of tubulin polymerization inhibitors.
Caption: Experimental workflow for cytotoxicity validation.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Dolastatin 16
For researchers, scientists, and drug development professionals, the potent cytotoxic agent Dolastatin 16 demands rigorous adherence to safety protocols, particularly concerning its disposal. As a compound with the potential for antineoplastic activity, ensuring its complete and safe removal from the laboratory environment is paramount to protecting both personnel and the ecosystem. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific operational questions regarding the handling and disposal of Dolastatin 16.
Core Principles of Dolastatin 16 Disposal
Dolastatin 16, like other cytotoxic drugs, is classified as hazardous waste.[1][2][3] The fundamental principle of its disposal is to prevent exposure and environmental contamination through a systematic process of segregation, containment, and destruction.[4] All personnel handling Dolastatin 16 must be trained in the procedures for managing cytotoxic agents and be fully familiar with the compound's Safety Data Sheet (SDS), if available, or the general guidelines for hazardous drugs.[5]
Personal Protective Equipment (PPE) and Waste Containment
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. All waste generated from the handling of Dolastatin 16, including contaminated labware and PPE, must be disposed of as cytotoxic waste.
| Item | Specification | Disposal Container |
| Gloves | Chemotherapy-tested, powder-free | Yellow bag for incineration[6] |
| Gown | Disposable, lint-free, solid front, long sleeves | Yellow bag for incineration[6] |
| Eye Protection | Safety glasses with side shields or goggles | General waste (if not contaminated) |
| Respiratory | N95 respirator (if creating aerosols) | Yellow bag for incineration[5] |
| Solid Waste | Contaminated lab supplies (e.g., pipette tips, tubes) | Yellow sharps bin or labeled "Chemo Sharps" container[6] |
| Liquid Waste | Unused solutions, contaminated solvents | Labeled, leak-proof hazardous waste container |
| Sharps | Needles, syringes, contaminated glass | Yellow sharps bin or labeled "Chemo Sharps" container[1][6] |
Step-by-Step Disposal Protocol for Dolastatin 16
The following protocol outlines the necessary steps for the safe disposal of Dolastatin 16 and associated contaminated materials.
1. Waste Segregation at the Source:
-
Immediately upon generation, segregate all Dolastatin 16-contaminated waste from other laboratory waste streams.[2]
-
Use designated, color-coded waste containers. Cytotoxic waste is typically collected in yellow containers or bags with the cytotoxic symbol.[2][3][6]
2. Solid Waste Disposal:
-
Place all contaminated solid waste, such as gloves, gowns, bench paper, and plasticware, into a designated yellow chemotherapy waste bag for incineration.[6]
-
For sharps waste, including needles, syringes, and contaminated glass, use a designated puncture-resistant, yellow sharps container with a purple lid, clearly labeled for cytotoxic sharps.[3]
3. Liquid Waste Disposal:
-
Do not pour any liquid waste containing Dolastatin 16 down the drain.
-
Collect all liquid waste, including unused stock solutions, experimental solutions, and the first rinse of contaminated glassware, in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be marked "Hazardous Waste," "Cytotoxic," and "Dolastatin 16."
4. Decontamination of Work Surfaces and Equipment:
-
After handling Dolastatin 16, decontaminate all work surfaces (e.g., fume hood, benchtop) and non-disposable equipment.
-
Use a deactivating solution, such as 10% sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate, and then rinse with water.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as cytotoxic solid waste.
5. Storage of Cytotoxic Waste:
-
Securely seal all waste containers when not in use.
-
Store filled waste containers in a designated, secure area away from general lab traffic and incompatible materials until collection.
6. Final Disposal:
-
Arrange for the collection and disposal of all Dolastatin 16 waste through a licensed hazardous waste management contractor.
-
The required method of disposal for cytotoxic waste is high-temperature incineration.[1][7]
-
Ensure all waste is accompanied by a hazardous waste consignment note, as required by regulations.[3]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of Dolastatin 16.
This comprehensive approach to the disposal of Dolastatin 16 is designed to ensure the safety of laboratory personnel and the protection of the environment. By implementing these procedures, research institutions can maintain a safe and compliant laboratory setting while advancing critical scientific endeavors.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. danielshealth.com [danielshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Dolastatin 16
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Dolastatin 16, a potent cytotoxic depsipeptide. All laboratory personnel must adhere to these procedures to mitigate exposure risks and ensure a safe research environment. While Dolastatin 16 was first isolated from the sea hare Dolabella auricularia as a potential antineoplastic agent, its handling requires stringent safety measures due to its cytotoxicity.[1][2]
Hazard Assessment and Engineering Controls
Dolastatin 16 is a potent compound that should be handled with care to avoid exposure.[1] The primary methods for protecting laboratory personnel involve engineering controls, administrative controls, and finally, personal protective equipment (PPE).[3][4]
-
Engineering Controls: All handling of Dolastatin 16, especially when in powdered form or when preparing solutions, must be conducted in a designated containment device such as a certified Class II Biological Safety Cabinet (BSC) or a compounding isolator.[5] These devices provide a controlled environment to minimize the risk of aerosol generation and exposure.[5] The immediate laboratory work area should be cleaned with water and detergent soap after procedures are completed.[6]
-
Administrative Controls: Access to areas where Dolastatin 16 is handled should be restricted to trained personnel. Clear signage indicating the presence of a cytotoxic agent should be posted. All personnel must undergo comprehensive training on the proper handling of cytotoxic compounds, including spill cleanup and emergency procedures.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Dolastatin 16 to prevent skin contact, inhalation, and ingestion.
| PPE Component | Specifications and Best Practices |
| Gloves | Double Gloving Required. Use two pairs of powder-free, chemotherapy-rated nitrile gloves.[4][7] The outer glove should have a long cuff that extends over the sleeve of the gown.[4] Change the outer glove immediately if contaminated or every 30-60 minutes during prolonged procedures. When working in a BSC, the contaminated outer glove should be removed and disposed of inside the cabinet.[4] |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[6] |
| Eye and Face Protection | Safety goggles in combination with a face shield are required to protect against splashes.[3][4] Safety glasses alone do not provide adequate protection.[3] |
| Respiratory Protection | When handling the powdered form of Dolastatin 16 outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of aerosolized particles.[7] |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[4] |
Operational Procedures for Handling Dolastatin 16
A systematic approach to handling Dolastatin 16 is crucial to minimize the risk of exposure.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow emergency spill procedures.[7]
-
Dolastatin 16 should be stored in a clearly labeled, sealed container in a designated and secure area with restricted access. The storage area should be separate from other non-hazardous chemicals.
3.2. Preparation of Solutions
-
Donning PPE: Follow the correct sequence for putting on PPE before entering the designated handling area.
-
Work Surface Preparation: Prepare the work surface inside the BSC by covering it with a disposable, plastic-backed absorbent pad.
-
Handling: Conduct all manipulations, including weighing and reconstituting the compound, within the BSC.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" warning.
3.3. Doffing PPE The removal of PPE should be done in a specific order to prevent cross-contamination.
| Step | Action |
| 1 | Remove the outer pair of gloves. |
| 2 | Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed. |
| 3 | Dispose of the gown and gloves in a designated cytotoxic waste container. |
| 4 | Perform hand hygiene. |
| 5 | Remove the face shield and goggles. |
| 6 | If worn, remove the respirator. |
| 7 | Perform hand hygiene again. |
This table is adapted from procedures for handling other potent cytotoxic compounds.[7]
Disposal Plan
All materials contaminated with Dolastatin 16 are considered hazardous and must be disposed of as cytotoxic waste according to institutional and local regulations.[7]
-
Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and vials, must be placed in a designated, leak-proof, and puncture-resistant container clearly labeled "Cytotoxic Waste" or "Chemotherapeutic Waste".[7][8]
-
Liquid Waste: Unused solutions containing Dolastatin 16 should be collected in a designated, sealed, and clearly labeled waste container. Do not dispose of this waste down the drain.
-
Waste Segregation: Cytotoxic waste must be segregated from other laboratory waste streams.[8]
-
Final Disposal: The collected cytotoxic waste must be disposed of through a licensed hazardous waste management vendor, typically via incineration.[9]
Emergency Procedures
5.1. Spill Response
-
Minor Spill (inside a containment device):
-
Alert others in the immediate area.
-
Wear appropriate PPE, including double gloves, a gown, and eye protection.
-
Cover the spill with absorbent pads.
-
Carefully apply a deactivating solution (e.g., 10% bleach) to the absorbent material and surrounding area, allowing for a contact time of at least 20 minutes.
-
Collect all contaminated materials in a cytotoxic waste container.
-
Wipe the area with the deactivating solution, followed by 70% ethanol (B145695) and then water.[7]
-
-
Major Spill (outside a containment device):
-
Evacuate the area immediately and restrict access.
-
Alert the institutional safety officer.
-
Follow established institutional procedures for hazardous chemical spills.
-
5.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
A log of any exposure incidents should be maintained.[6]
Workflow for Safe Handling of Dolastatin 16
Caption: Logical workflow for the safe handling of Dolastatin 16.
References
- 1. Total synthesis and biological activity of dolastatin 16 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. pppmag.com [pppmag.com]
- 5. qualia-bio.com [qualia-bio.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
